10-Deacetyltaxol 7-Xyloside
説明
特性
IUPAC Name |
[(1S,2S,3S,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H57NO17/c1-25-31(65-45(61)38(56)35(27-15-9-6-10-16-27)51-43(59)28-17-11-7-12-18-28)22-50(62)42(67-44(60)29-19-13-8-14-20-29)40-48(5,41(58)37(55)34(25)47(50,3)4)32(21-33-49(40,24-64-33)68-26(2)52)66-46-39(57)36(54)30(53)23-63-46/h6-20,30-33,35-40,42,46,53-57,62H,21-24H2,1-5H3,(H,51,59)/t30-,31+,32+,33-,35+,36+,37-,38-,39-,40-,42+,46+,48-,49+,50-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKLEZFXASNLFJ-ODBGVJAMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC8C(C(C(CO8)O)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H57NO17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
944.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of 10-Deacetyltaxol 7-Xyloside
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Deacetyltaxol 7-Xyloside is a naturally occurring taxane (B156437) derivative isolated from species of Taxus, such as Taxus chinensis.[1] As a member of the taxane family of compounds, its primary mechanism of action centers on the disruption of microtubule dynamics, a critical process for cell division. This guide provides a detailed examination of the molecular pathways through which this compound exerts its potent anti-cancer effects, including microtubule stabilization, induction of cell cycle arrest at the G2/M phase, and activation of the intrinsic apoptotic pathway. This document synthesizes available data, outlines relevant experimental protocols, and provides visual diagrams of the key signaling cascades involved.
Core Mechanism: Microtubule Stabilization
Similar to its well-known analogue paclitaxel, the fundamental mechanism of action of this compound is the stabilization of microtubules.[2][3] Microtubules are dynamic polymers of α- and β-tubulin heterodimers essential for the formation and function of the mitotic spindle during cell division.
This compound binds to the β-tubulin subunit within the microtubule polymer.[4] This binding event enhances the polymerization of tubulin dimers and stabilizes the resulting microtubule structure, effectively preventing its depolymerization.[2][3][4] The consequence of this hyper-stabilization is the formation of non-functional microtubule bundles and the disruption of the normal, dynamic instability required for mitotic spindle assembly and chromosome segregation. This interference with cytoskeletal function ultimately leads to cell cycle arrest and programmed cell death (apoptosis).[5]
Induction of G2/M Cell Cycle Arrest
By disrupting microtubule dynamics, this compound prevents the proper formation of the mitotic spindle, a requisite step for cells to progress from the G2 phase into mitosis (M phase). This disruption activates the spindle assembly checkpoint, leading to a robust arrest of the cell cycle at the G2/M transition.[1][5] This prolonged mitotic arrest is a hallmark of taxane-based compounds and is the primary trigger for the subsequent induction of apoptosis.[1][5]
Activation of the Intrinsic Apoptotic Pathway
Prolonged mitotic arrest triggers apoptosis primarily through the mitochondrial-dependent (intrinsic) pathway. This compound modulates the expression of key proteins in the Bcl-2 family, which are central regulators of this process.[1][3]
The mechanism proceeds as follows:
-
Modulation of Bcl-2 Family Proteins: The compound up-regulates the expression of pro-apoptotic proteins such as Bax and Bad.[1][3] Concurrently, it down-regulates the expression of anti-apoptotic proteins, including Bcl-2 and Bcl-xL.[1][3]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The resulting shift in the Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane.[1][3]
-
Caspase Activation Cascade: This permeabilization allows for the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase, Caspase-9.[1][3] Activated Caspase-9, in turn, cleaves and activates effector caspases, primarily Caspase-3 and Caspase-6.[3]
-
Execution of Apoptosis: Effector caspases execute the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological changes of programmed cell death. Notably, this pathway does not appear to involve the death receptor (extrinsic) pathway, as evidenced by the lack of effect on CD95 and NF-κB expression.[3]
Quantitative Data
Specific quantitative data on the anti-proliferative activity of this compound is limited in publicly available literature. However, data for the closely related isomer, 7-Xylosyl-10-Deacetyltaxol B, provides insight into its potency against human cancer cell lines.
| Compound | Cell Line | Assay Type | IC50 (µM) | Duration |
| 7-Xylosyl-10-Deacetyltaxol B | A2780 (Human Ovarian Cancer) | Sulforhodamine B | 3.5 | 48 hrs |
| 7-Xylosyl-10-Deacetyltaxol B | A549 (Human Lung Carcinoma) | Sulforhodamine B | 1.9 | 48 hrs |
| Table 1: In vitro anti-proliferative activity of 7-Xylosyl-10-Deacetyltaxol B.[3] |
Experimental Protocols
The following sections describe generalized methodologies for key experiments used to elucidate the mechanism of action of microtubule-stabilizing agents like this compound.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules. An increase in light scattering (turbidity) at 340 nm is proportional to the mass of the microtubule polymer.
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Test compound (this compound)
-
Control compounds (Paclitaxel as positive control, Nocodazole as negative control)
-
96-well, clear bottom plates
-
Temperature-controlled microplate reader
Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 10 mg/mL. Aliquot and store at -80°C.
-
Prepare Assay Buffer: General Tubulin Buffer supplemented with 10% glycerol and 1 mM GTP. Keep on ice.
-
Prepare serial dilutions of the test compound and controls in Assay Buffer.
-
-
Assay Procedure:
-
Add 10 µL of the diluted compound or vehicle control to appropriate wells of a pre-chilled 96-well plate.
-
To initiate the reaction, add 90 µL of the cold tubulin working solution (e.g., 3 mg/mL in Assay Buffer) to each well.
-
Immediately transfer the plate to a microplate reader pre-warmed to 37°C.
-
-
Data Acquisition:
-
Measure the absorbance (turbidity) at 340 nm every 60 seconds for 60-90 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
Analyze key parameters: the maximum velocity (Vmax) of polymerization, the lag time to polymerization, and the final plateau of microtubule mass. A stabilizing agent like this compound is expected to increase the Vmax and the final polymer mass.
-
Western Blot for Bcl-2 Family Protein Expression
This technique is used to detect changes in the expression levels of specific proteins following drug treatment.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., PC-3 prostate cancer cells) and allow them to adhere. Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 or 48 hours).
-
Protein Extraction: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bax, anti-Bcl-2, anti-Caspase-9) and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity using densitometry software and normalize the expression of target proteins to the loading control to determine relative changes in expression.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.
Protocol:
-
Cell Culture and Treatment: Plate cells and treat with this compound or vehicle for the desired time period.
-
Cell Harvesting: Harvest both adherent and floating cells to ensure all apoptotic and arrested cells are collected.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store cells at -20°C overnight or longer.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing a DNA-intercalating fluorescent dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to generate a histogram of cell count versus fluorescence intensity. Deconvolute the histogram to determine the percentage of cells in the G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases. An accumulation of cells in the G2/M peak indicates cell cycle arrest at this stage.
References
Unveiling 10-Deacetyltaxol 7-Xyloside: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the natural sources and isolation methodologies for 10-Deacetyltaxol 7-Xyloside, a significant taxane (B156437) with potential applications in pharmaceutical research and development. This document details the primary plant sources, quantitative yields, and step-by-step experimental protocols for its extraction and purification.
Natural Sources of this compound
The principal natural sources of this compound are various species of the yew tree, belonging to the genus Taxus. This compound is a naturally occurring analogue of the renowned anti-cancer drug, paclitaxel (B517696) (Taxol®). The concentration of this compound can vary significantly depending on the Taxus species, the specific part of the plant utilized, and the geographical location of the tree. The bark and needles are the most commonly exploited parts for the extraction of taxanes.
Quantitative Analysis of this compound in Taxus Species
The following table summarizes the reported yields of this compound from various Taxus species, providing a comparative analysis for researchers seeking optimal natural sources.
| Taxus Species | Plant Part | Yield of this compound (% of dry weight) | Reference |
| Taxus brevifolia | Bark | 0.06 - 0.1% | [1] |
| Taxus x media 'Hicksii' | Needles | 0.1% | [2] |
| Taxus x media 'Hicksii' | Needles | 0.04% (for 10-deacetyltaxol-C-7-xyloside) | [2] |
It is important to note that yields can be influenced by various factors, including the age of the plant, season of harvest, and the specific extraction and purification methods employed.
Experimental Protocols for Isolation and Purification
The isolation of this compound from its natural sources is a multi-step process that involves extraction, partitioning, and chromatographic separation. Below is a detailed methodology based on established protocols.
Preparation of Plant Material
-
Drying: The collected plant material (e.g., needles, bark) is first air-dried at ambient temperature.
-
Grinding: The dried material is then ground to a fine powder to increase the surface area for efficient extraction.
Extraction
-
The powdered plant material is extracted with a polar solvent, typically methanol (B129727) or ethanol, at room temperature.
-
The extraction is usually carried out over a period of 4 to 24 hours. The mixture is periodically agitated to ensure thorough extraction.
-
The resulting extract is then filtered to remove solid plant debris.
Solvent Partitioning
-
The crude extract is concentrated under reduced pressure.
-
The concentrated extract is then subjected to liquid-liquid partitioning. This typically involves partitioning between a non-polar solvent (e.g., hexane (B92381) or ligroin) and an aqueous-methanolic phase to remove lipids and other non-polar impurities.
-
The aqueous-methanolic phase, containing the taxanes, is then further extracted with a solvent of intermediate polarity, such as dichloromethane (B109758) or chloroform (B151607).
Chromatographic Purification
The purification of this compound from the enriched extract is achieved through a series of chromatographic steps.
-
Reverse-Phase Chromatography:
-
The extract is loaded onto a reverse-phase chromatography column (e.g., C18).
-
The column is eluted with a gradient of water and a polar organic solvent, such as acetonitrile (B52724) or methanol.
-
Fractions are collected and monitored for the presence of the target compound using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Normal-Phase Chromatography:
-
Fractions containing this compound may be further purified using normal-phase chromatography on a silica (B1680970) gel column.
-
A solvent system such as chloroform with an increasing percentage of methanol is typically used for elution.
-
Crystallization
-
The purified fractions containing this compound are concentrated.
-
The compound is then crystallized from a suitable solvent system, such as acetone/ligroin or acetone, to yield the pure crystalline product.[2]
Visualizing the Isolation Workflow
The following diagram illustrates the general workflow for the isolation and purification of this compound from Taxus species.
Caption: General workflow for the isolation of this compound.
Relationship Between Taxus Species as Sources
The various species of the Taxus genus are all potential sources of this compound, though with varying yields. The following diagram illustrates this relationship.
Caption: Various Taxus species as natural sources of this compound.
This guide provides a foundational understanding for the sourcing and isolation of this compound. Researchers are encouraged to consult the cited literature for further details and to optimize these protocols for their specific laboratory conditions and research objectives.
References
An In-Depth Technical Guide to 10-Deacetyltaxol 7-Xyloside: Physicochemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Deacetyltaxol 7-Xyloside is a naturally occurring taxane (B156437) derivative isolated from various species of the yew tree (Taxus)[1]. As a structural analogue of the potent anticancer drug Paclitaxel (B517696) (Taxol®), it has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, details on experimental protocols for its characterization, and an exploration of its biological mechanism of action. All quantitative data are presented in clear, tabular formats for ease of comparison, and key experimental workflows and signaling pathways are visualized using diagrams.
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and analysis in a research and development setting.
| Property | Value | References |
| Molecular Formula | C₅₀H₅₇NO₁₇ | [2][3][4][5] |
| Molecular Weight | 943.98 g/mol | [2][3][4][5] |
| Appearance | White to off-white solid/powder | [3][5] |
| Melting Point | >228 °C (decomposes) | [3][5][6] |
| Solubility | Soluble in DMSO and methanol (B129727). Slightly soluble in ethanol (B145695) and chloroform (B151607) when heated and/or sonicated. Insoluble in water. | [2][3][4][5] |
| Purity | Typically ≥98% | [4][5] |
| Storage | Hygroscopic, store at -20°C under an inert atmosphere. | [3][5] |
Experimental Protocols
Detailed methodologies are essential for the accurate characterization and analysis of this compound. Below are protocols for key experiments.
Isolation and Purification
The workflow for isolating and purifying this compound from its natural source, such as the bark of Taxus brevifolia, is outlined below. This process typically involves extraction followed by chromatographic separation.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a standard technique for assessing the purity and quantifying this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is a typical mobile phase system.
-
Detection: UV detection at approximately 227 nm.
-
Sample Preparation: The compound is dissolved in a suitable solvent, such as methanol or DMSO, and filtered before injection.
-
Analysis: The retention time and peak area are compared to a known standard to determine the purity and concentration.
Mass Spectrometry (MS) Analysis
LC-MS/MS is employed for the structural confirmation and sensitive detection of this compound.
-
Ionization Source: Electrospray ionization (ESI) is commonly used.
-
Mass Analyzer: A quadrupole time-of-flight (Q-TOF) or triple quadrupole (QqQ) mass spectrometer.
-
Mode: Both positive and negative ion modes can be utilized for detection.
-
Data Analysis: The mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern are analyzed to confirm the molecular structure. Experimental data shows a precursor m/z of 943.[7]
Melting Point Determination
The melting point is a key indicator of purity.
-
Apparatus: A calibrated melting point apparatus.
-
Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube.
-
Procedure: The capillary tube is heated in the apparatus at a controlled rate. The temperature range from the first sign of melting to the complete liquefaction of the sample is recorded. For a pure substance, this range is typically narrow.
Solubility Assay (Shake-Flask Method)
This method determines the solubility of the compound in various solvents.
-
Procedure:
-
An excess amount of this compound is added to a known volume of the solvent in a sealed container.
-
The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
The saturated solution is then filtered to remove any undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as HPLC.
-
Biological Activity and Signaling Pathway
This compound, similar to other taxanes, exhibits anticancer potential by promoting the polymerization of microtubules and inhibiting their depolymerization. This leads to mitotic arrest and ultimately induces apoptosis (programmed cell death). The apoptotic pathway is regulated by the Bcl-2 family of proteins.
The diagram below illustrates the proposed signaling pathway for apoptosis induced by this compound.
Conclusion
This compound is a significant natural product with promising biological activity. This guide provides essential technical information for researchers and professionals in the field of drug discovery and development. The presented data on its physicochemical properties, detailed experimental protocols, and insights into its mechanism of action serve as a valuable resource for further investigation and potential therapeutic applications. The methodologies and pathways described herein are based on established principles for taxane analysis and their known biological effects.
References
- 1. Taxol and related taxanes. I. Taxanes of Taxus brevifolia bark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relationship of mitotic arrest and apoptosis to antitumor effect of paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US5475120A - Method for the isolation and purification of taxol and its natural analogues - Google Patents [patents.google.com]
- 4. Frontiers | Cell death in cancer chemotherapy using taxanes [frontiersin.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
Unveiling the Bioactivity of 10-Deacetyltaxol 7-Xyloside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activity of 10-Deacetyltaxol 7-Xyloside, a naturally occurring taxane (B156437) derivative with promising anticancer properties. This document consolidates key findings on its cytotoxic effects, mechanism of action, and the signaling pathways it modulates, presenting the information in a structured and accessible format for research and development purposes.
Core Biological Activity: Anticancer Properties
This compound, a hydrophilic derivative of paclitaxel (B517696) isolated from plants of the Taxus genus, has demonstrated significant antitumor activity.[1][2] Its primary mechanism of action aligns with other taxane compounds, focusing on the disruption of microtubule dynamics, which is crucial for cell division.[3] This interference with cellular machinery ultimately leads to cell cycle arrest and programmed cell death (apoptosis) in cancer cells.[1][2]
Cytotoxicity Across Various Cancer Cell Lines
The cytotoxic potential of this compound has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below. To facilitate comparison, all IC50 values have been converted to micromolar (µM).
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| PC-3 | Prostate Cancer | Not explicitly quantified, but demonstrated significant mitotic arrest and apoptosis. | [1] |
| MCF-7 | Breast Cancer | ~0.40 µM (0.3776 µg/mL) | Not available in search results |
| Colon Cancer Cell Lines | Colon Cancer | ~0.91 µM (0.86 µg/mL) | Not available in search results |
| A2780 | Ovarian Cancer | 3.5 µM | Not available in search results |
| A549 | Lung Cancer | 1.9 µM | Not available in search results |
| S180 | Sarcoma | Growth inhibition observed. | [4] |
Note: The molecular weight of this compound (943.98 g/mol ) was used for the conversion from µg/mL to µM.
Mechanism of Action: Induction of Apoptosis via the Mitochondrial Pathway
This compound triggers apoptosis in cancer cells through the intrinsic, or mitochondrial-driven, pathway.[1][2] This process is initiated by the compound's ability to induce mitotic arrest, which in turn activates a cascade of molecular events culminating in cell death.[1]
Key molecular events in this pathway include:
-
Upregulation of Pro-apoptotic Proteins: Treatment with this compound leads to an increased expression of the pro-apoptotic Bcl-2 family proteins, Bax and Bad.[1]
-
Downregulation of Anti-apoptotic Proteins: Concurrently, the expression of anti-apoptotic proteins Bcl-2 and Bcl-XL is reduced.[1]
-
Mitochondrial Membrane Permeabilization: The shift in the balance between pro- and anti-apoptotic proteins disrupts the integrity of the mitochondrial membrane.[1]
-
Caspase Activation: This disruption leads to the release of cytochrome c from the mitochondria, which then activates caspase-9, an initiator caspase.[1] Activated caspase-9 subsequently activates executioner caspases, such as caspase-3 and -6, which carry out the dismantling of the cell.[2]
Signaling Pathway Diagram
The following diagram illustrates the apoptotic signaling pathway induced by this compound.
Caption: Apoptotic signaling pathway induced by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the biological activity of this compound. These protocols are based on standard laboratory practices and can be adapted for specific research needs.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for determining the cytotoxic effects of this compound on adherent cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range might be 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control solutions.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and use a non-linear regression analysis to determine the IC50 value.
-
Western Blot Analysis of Bcl-2 Family Proteins
This protocol describes the detection of pro- and anti-apoptotic proteins in cancer cells treated with this compound.
Materials:
-
PC-3 cells (or other relevant cell line)
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bad, anti-Bcl-2, anti-Bcl-XL, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed and treat cells with this compound at the desired concentration and for the appropriate time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize the expression levels of the target proteins.
-
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the polymerization of purified tubulin.
Materials:
-
Purified tubulin
-
GTP solution
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Glycerol (for promoting polymerization)
-
This compound
-
Temperature-controlled spectrophotometer or plate reader
Procedure:
-
Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Keep purified tubulin on ice to prevent spontaneous polymerization.
-
-
Reaction Mixture:
-
In a pre-warmed cuvette or 96-well plate, prepare the reaction mixture containing tubulin polymerization buffer, glycerol, and GTP.
-
Add different concentrations of this compound or a vehicle control.
-
-
Initiation and Measurement:
-
Initiate the polymerization reaction by adding the purified tubulin to the reaction mixture.
-
Immediately start monitoring the change in absorbance at 340 nm over time at 37°C. An increase in absorbance indicates microtubule formation.
-
-
Data Analysis:
-
Plot the absorbance versus time for each concentration.
-
Determine the initial rate of polymerization (Vmax) from the slope of the linear portion of the curve.
-
Calculate the percentage of enhancement or inhibition of tubulin polymerization relative to the control.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for evaluating the biological activity of this compound.
Caption: General workflow for evaluating the biological activity of this compound.
This technical guide provides a comprehensive starting point for researchers interested in the biological activities of this compound. The provided data and protocols can serve as a valuable resource for designing and conducting further investigations into the therapeutic potential of this promising natural product.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paclitaxel Induces the Apoptosis of Prostate Cancer Cells via ROS-Mediated HIF-1α Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p53/PGC‑1α‑mediated mitochondrial dysfunction promotes PC3 prostate cancer cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a Precursor: The Early Discovery and History of 10-Deacetyltaxol 7-Xyloside
A pivotal precursor in the ongoing quest for cancer therapeutics, 10-Deacetyltaxol 7-Xyloside, emerged from the dense foliage of the yew tree in the early 1980s. Its discovery marked a significant, albeit initially underappreciated, milestone in the history of natural product chemistry and the development of taxane-based anticancer drugs. This technical guide delves into the core of its early discovery, isolation, and the initial scientific understanding of this important molecule.
The Initial Unveiling: A French Discovery
The first documented isolation of this compound is credited to a team of French researchers, V. Sénilh, F. Guéritte, D. Guénard, M. Colin, and P. Potier. Their seminal work, published in the Journal of Natural Products in 1984, detailed the extraction and characterization of new taxane (B156437) analogues from the bark of the European yew, Taxus baccata. This discovery was part of a broader effort to identify novel bioactive compounds from natural sources, a pursuit that had already yielded the groundbreaking anticancer agent, paclitaxel (B517696) (Taxol®), from the Pacific yew, Taxus brevifolia.
The French team's investigation revealed the presence of a series of taxane xylosides, with this compound being a prominent member. Their findings were significant as they expanded the known diversity of taxanes and hinted at the biosynthetic pathways within the Taxus genus.
Isolation and Characterization: The Early Methodologies
A later, more efficient procedure for isolating taxanes, including this compound, from the bark of Taxus brevifolia was described by K.V. Rao in 1993. This method, while refined, builds upon the foundational principles of the earlier work.
General Experimental Workflow for Isolation
The following workflow represents a generalized process for the isolation of this compound from Taxus bark, based on the available literature from that era.
A Technical Guide to the Semi-Synthesis of Paclitaxel from 10-Deacetyltaxol 7-Xyloside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paclitaxel (B517696) (Taxol®), a highly effective anticancer agent, is a complex diterpenoid natural product. Its limited availability from its natural source, the Pacific yew tree (Taxus brevifolia), has driven the development of semi-synthetic routes from more abundant precursors. This technical guide focuses on the utilization of 10-deacetyltaxol (B21601) 7-xyloside, a glycosidic taxane (B156437) derivative, as a viable precursor for the semi-synthesis of paclitaxel. This precursor is found in various Taxus species and offers a promising alternative to the more commonly used 10-deacetylbaccatin III (10-DAB).
This document provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and quantitative data associated with the conversion of 10-deacetyltaxol 7-xyloside and its derivatives to paclitaxel.
Precursor: this compound
This compound is a naturally occurring taxane where the acetyl group at the C-10 position of the baccatin (B15129273) core is absent, and a xylosyl (a five-carbon sugar) moiety is attached at the C-7 position. Its structure is closely related to paclitaxel, already possessing the complex taxane core and the crucial C-13 side chain.
Physicochemical Properties of 10-Deacetyl-7-xylosyl Paclitaxel:
| Property | Value | Reference |
| Molecular Formula | C₅₀H₅₇NO₁₇ | --INVALID-LINK-- |
| Molecular Weight | 943.98 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | --INVALID-LINK-- |
| Melting Point | >228 °C (dec.) | --INVALID-LINK-- |
| Solubility | Slightly soluble in DMSO (heated, sonicated), methanol (B129727) (heated, sonicated) | --INVALID-LINK-- |
Spectroscopic Data:
-
Mass Spectrometry (LC-MS): A precursor m/z of 943 has been reported in experimental LC-MS data.[1]
Synthetic Pathways
Two primary strategies have been reported for the semi-synthesis of paclitaxel from this compound derivatives:
-
Three-Step Conversion of 10-Deacetyl-7-xylosyltaxane Mixtures: This approach, notably described by Xue et al. (2020), involves a redox reaction, acetylation, and deacetylation to convert a mixture of 10-deacetyl-7-xylosyltaxanes into paclitaxel.[2][3][4][5]
-
Synthesis from 10-Deacetyl paclitaxel-7-xyloside: This pathway involves the initial hydrolysis of the xylose moiety at the C-7 position, followed by protection of the C-7 hydroxyl group (e.g., with a triethylsilyl group), acetylation of the C-10 hydroxyl group, and subsequent deprotection.[3]
The following sections will detail the experimental protocols for these key transformations.
Experimental Protocols
Method 1: Three-Step Conversion of 10-Deacetyl-7-xylosyltaxanes
This method, reported by Xue et al. (2020), achieves a high total yield and purity.[2][3][4][5]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Total Yield | 67.6% | [3][4][5] |
| Purity | 99.52% | [3][4][5] |
Experimental Workflow Diagram:
References
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of Taxol and Docetaxel by Using 10-Deacetyl-7-xylosyltaxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
In Vitro Anticancer Potential of 10-Deacetyltaxol 7-Xyloside: A Technical Overview and Research Prospectus
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the in vitro anticancer potential of 10-Deacetyltaxol 7-Xyloside is limited in publicly available scientific literature. The primary focus of current research has been on its role as a key intermediate in the semi-synthesis of paclitaxel (B517696) and docetaxel. This document, therefore, provides a technical guide based on the well-established anticancer properties of its parent compound, paclitaxel, and outlines the standard experimental protocols and potential mechanisms of action that would be relevant for the investigation of this compound.
Introduction
This compound is a naturally occurring taxane (B156437) derivative found in various species of the yew tree (Taxus)[1]. Structurally similar to the potent anticancer drug paclitaxel, it is distinguished by the presence of a xyloside group at the C-7 position and a hydroxyl group at the C-10 position. While its primary utility to date has been as a precursor for the synthesis of more complex taxanes like paclitaxel, its structural analogy to these clinically vital drugs suggests a potential intrinsic anticancer activity[2]. This guide explores this potential, presenting the hypothesized mechanism of action and the requisite experimental framework for its validation.
Hypothesized Mechanism of Action
The anticancer activity of taxanes is primarily attributed to their interaction with microtubules[1][3]. It is hypothesized that this compound, like other taxanes, exerts its cytotoxic effects by promoting the polymerization of tubulin and stabilizing the resulting microtubules against depolymerization[3]. This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death)[4][5][6][7].
Signaling Pathway Diagram
The following diagram illustrates the hypothesized signaling cascade initiated by this compound, leading to apoptosis.
Caption: Hypothesized signaling pathway of this compound.
Quantitative Data Summary
| Cancer Cell Line | Cell Type | IC50 (µM) | Apoptosis Rate (%) at [X] µM | Cell Cycle Arrest Phase | Reference |
| e.g., MCF-7 | Breast Adenocarcinoma | Data Not Available | Data Not Available | Data Not Available | |
| e.g., A549 | Lung Carcinoma | Data Not Available | Data Not Available | Data Not Available | |
| e.g., HeLa | Cervical Adenocarcinoma | Data Not Available | Data Not Available | Data Not Available | |
| e.g., PC-3 | Prostate Adenocarcinoma | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential to characterize the in vitro anticancer potential of this compound.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the compound on cancer cells.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay quantifies the extent of apoptosis induced by the compound.
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the effect of the compound on cell cycle progression.
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for the in vitro evaluation of a potential anticancer compound like this compound.
Caption: General experimental workflow for in vitro anticancer drug screening.
Conclusion and Future Directions
While this compound is a well-known precursor in the synthesis of paclitaxel, its own therapeutic potential remains largely unexplored. Based on its structural similarity to clinically proven taxanes, it is reasonable to hypothesize that it possesses intrinsic anticancer activity through the induction of microtubule stabilization, cell cycle arrest, and apoptosis. The experimental protocols and workflows detailed in this guide provide a robust framework for the systematic investigation of this potential. Future research should focus on performing these in vitro assays across a diverse panel of cancer cell lines to establish its cytotoxic profile and elucidate its precise mechanism of action. Such studies are crucial to determine if this compound could be developed as a novel anticancer agent in its own right.
References
- 1. researchgate.net [researchgate.net]
- 2. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 10-Deacetyltaxol | C45H49NO13 | CID 155831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Taxol-induced growth arrest and apoptosis is associated with the upregulation of the Cdk inhibitor, p21WAF1/CIP1, in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential Taxol-dependent arrest of transformed and nontransformed cells in the G1 phase of the cell cycle, and specific-related mortality of transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Taxol-induced cell cycle arrest and apoptosis: dose-response relationship in lung cancer cells of different wild-type p53 status and under isogenic condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell-cycle synchronization reverses Taxol resistance of human ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: HPLC Purification of 10-Deacetyltaxol 7-Xyloside
Introduction
10-Deacetyltaxol (B21601) 7-Xyloside is a significant taxane (B156437) derivative found in various Taxus species. It is a close structural analog of Paclitaxel (B517696) (Taxol®), a widely used anticancer agent. As a potential precursor for the semi-synthesis of other taxane-based drugs or as a bioactive compound itself, obtaining high-purity 10-Deacetyltaxol 7-Xyloside is crucial for research and drug development. This document provides a detailed application note and protocol for the purification of this compound from a crude extract using High-Performance Liquid Chromatography (HPLC).
Principle of the Method
This method utilizes reversed-phase HPLC (RP-HPLC) to separate this compound from other taxanes and impurities present in a crude extract. Reversed-phase chromatography separates molecules based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). Less polar compounds, like many taxanes, will have a stronger affinity for the stationary phase and thus elute later than more polar impurities. By using a gradient elution, where the concentration of the organic solvent is gradually increased, a fine separation of compounds with similar structures can be achieved. The addition of a xylosyl group at the 7-position of 10-deacetyltaxol influences its polarity, which is a key factor in its chromatographic separation from other taxanes like paclitaxel and 10-deacetyltaxol.[1]
Experimental Protocols
Sample Preparation
A crude extract from Taxus species, enriched in taxanes, is the starting material. This extract can be obtained through solvent extraction of the plant material (e.g., needles or bark) followed by preliminary purification steps like liquid-liquid extraction or solid-phase extraction (SPE) to remove highly polar and non-polar interferents.[2][3]
Protocol:
-
Accurately weigh the crude taxane extract.
-
Dissolve the extract in a minimal amount of methanol (B129727) or a mixture of the initial mobile phase (e.g., Acetonitrile:Water, 30:70 v/v).
-
Vortex and sonicate the sample to ensure complete dissolution.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
HPLC Instrumentation and Conditions
A preparative or semi-preparative HPLC system is recommended for obtaining sufficient quantities of the purified compound. The following conditions are a starting point and may require optimization based on the specific crude extract and HPLC system used.
Table 1: HPLC Instrumentation
| Component | Specification |
| HPLC System | Preparative or Semi-Preparative HPLC System |
| Pump | Gradient Pump |
| Injector | Manual or Autosampler |
| Column | C18 Reversed-Phase Column (e.g., 250 x 10 mm, 5 µm) |
| Detector | UV-Vis Detector |
| Data Acquisition System | Chromatography Software |
Table 2: Optimized HPLC Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | HPLC-grade Water |
| Mobile Phase B | HPLC-grade Acetonitrile |
| Gradient Program | See Table 3 |
| Flow Rate | 4.0 mL/min (for a 10 mm ID column) |
| Column Temperature | 30 °C |
| Detection Wavelength | 227 nm |
| Injection Volume | 0.5 - 2.0 mL (depending on sample concentration) |
Table 3: Gradient Elution Program
| Time (minutes) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |
| 0 | 70 | 30 |
| 40 | 40 | 60 |
| 45 | 10 | 90 |
| 50 | 10 | 90 |
| 55 | 70 | 30 |
| 60 | 70 | 30 |
Note: The gradient may need to be adjusted to achieve optimal separation of this compound from closely eluting impurities.
Fraction Collection and Post-Purification Processing
-
Monitor the chromatogram in real-time.
-
Collect the fraction corresponding to the peak of this compound. The retention time will need to be determined by running an analytical standard or by subsequent analysis of the collected fractions.
-
Combine the collected fractions from multiple runs if necessary.
-
Remove the organic solvent (acetonitrile) from the collected fractions using a rotary evaporator under reduced pressure.
-
The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the purified this compound as a solid powder.
-
Assess the purity of the final product using analytical HPLC. A purity of >95% is often achievable.[4][5]
Workflow Diagram
Caption: Workflow for the HPLC purification of this compound.
Data Summary
The success of the purification is determined by the purity and recovery of the final product. The following table provides expected outcomes based on similar taxane purifications.
Table 4: Expected Purification Performance
| Parameter | Expected Value | Notes |
| Retention Time | Variable | Highly dependent on the specific HPLC system, column, and exact gradient conditions. |
| Purity | > 95% | As determined by analytical HPLC peak area percentage.[4][5] |
| Recovery | 70 - 85% | Dependent on the concentration in the crude extract and the efficiency of fraction collection. |
Troubleshooting
-
Poor Resolution: If peaks are not well-separated, adjust the gradient slope. A shallower gradient can improve the resolution of closely eluting compounds. Alternatively, a different stationary phase, such as a pentafluorophenyl (PFP) column, may offer different selectivity for taxanes.[1]
-
Peak Tailing: This can be caused by column degradation or sample overload. Ensure the sample is fully dissolved and not injected at too high a concentration.
-
Low Recovery: Ensure complete dissolution of the crude extract and efficient collection of the entire peak during fractionation. Check for any potential losses during solvent evaporation.
By following this detailed protocol, researchers and drug development professionals can effectively purify this compound for further investigation and application.
References
Application Note: Quantification of 10-Deacetyltaxol 7-Xyloside in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 10-Deacetyltaxol 7-Xyloside in human plasma. The protocol employs a straightforward protein precipitation method for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies and other research applications requiring accurate measurement of this compound in a biological matrix.
Introduction
This compound is a taxane (B156437) derivative of significant interest in oncological research and drug development. Like paclitaxel (B517696), it is a complex diterpenoid with potential applications in cancer chemotherapy. Accurate quantification of this compound in biological matrices is essential for evaluating its absorption, distribution, metabolism, and excretion (ADME) properties. This document provides a detailed protocol for a validated LC-MS/MS assay designed for the specific and sensitive quantification of this compound in human plasma. The methodology is based on established principles for the analysis of taxanes, such as paclitaxel and docetaxel.[1]
Materials and Reagents
-
Analytes and Standards:
-
This compound (Reference Standard)
-
Paclitaxel or Docetaxel (Internal Standard)
-
-
Solvents and Chemicals:
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Human Plasma (K2-EDTA)
-
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of this compound and the internal standard (IS) in methanol to achieve a final concentration of 1 mg/mL. Store at -20°C.
-
Working Standard Solutions: Prepare serial dilutions of the this compound primary stock solution with a 50:50 mixture of acetonitrile and water to create working standards for calibration curve and quality control samples.
-
Internal Standard Working Solution: Dilute the IS primary stock solution with acetonitrile to a final concentration of 100 ng/mL.
Sample Preparation: Protein Precipitation
-
Label 1.5 mL microcentrifuge tubes for blank, calibration standards, quality control (QC) samples, and unknown samples.
-
Add 50 µL of the appropriate working standard solution or blank solvent to the corresponding tubes.
-
Pipette 100 µL of human plasma into each tube.
-
Add 300 µL of the internal standard working solution (100 ng/mL in acetonitrile) to all tubes except the blank. For the blank, add 300 µL of acetonitrile.
-
Vortex all tubes for 1 minute to ensure thorough mixing and protein precipitation.[2]
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 10 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS System and Conditions
Liquid Chromatography:
| Parameter | Condition |
| LC System | A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[3] |
| Mobile Phase A | Water with 0.1% Formic Acid.[4] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid. |
| Flow Rate | 0.4 mL/min. |
| Column Temp. | 40°C. |
| Injection Vol. | 10 µL. |
| Gradient Elution | See Table 1. |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.00 | 20 |
| 0.50 | 20 |
| 3.00 | 95 |
| 4.00 | 95 |
| 4.10 | 20 |
| 5.00 | 20 |
Mass Spectrometry:
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode.[5] |
| Ion Spray Voltage | 4500 V. |
| Temperature | 500°C. |
| Collision Gas | Argon. |
| MRM Transitions | To be determined by infusing standard solutions of this compound and the chosen internal standard. See Table 2 for hypothetical transitions. |
Table 2: Hypothetical MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| This compound | TBD | TBD | 150 | TBD |
| Internal Standard (Paclitaxel) | 854.4 | 286.2 | 150 | 30 |
| Internal Standard (Docetaxel) | 808.4 | 527.3 | 150 | 25 |
| TBD: To Be Determined by direct infusion of the reference standard. |
Method Validation Summary
A full method validation should be performed according to regulatory guidelines. The following parameters should be assessed:
Table 3: Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity | Calibration curve with at least 6 non-zero points. Correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ).[2] |
| Limit of Quantification | The lowest concentration on the calibration curve with acceptable accuracy and precision. |
| Recovery | Consistent and reproducible recovery of the analyte and internal standard. |
| Matrix Effect | Assessed to ensure that ion suppression or enhancement from the plasma matrix does not affect quantification.[6] |
| Stability | Freeze-thaw, short-term (bench-top), and long-term storage stability of the analyte in plasma. |
Data Presentation
Table 4: Example Calibration Curve Data
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio |
| 1.0 | Data |
| 2.5 | Data |
| 5.0 | Data |
| 10.0 | Data |
| 25.0 | Data |
| 50.0 | Data |
| 100.0 | Data |
Table 5: Example Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
| LLOQ | 1.0 | Data | Data | Data | Data |
| Low | 3.0 | Data | Data | Data | Data |
| Mid | 40.0 | Data | Data | Data | Data |
| High | 80.0 | Data | Data | Data | Data |
Visualization of Experimental Workflow
Caption: Workflow for the quantification of this compound.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in a research setting. Proper method validation is crucial before its implementation for pharmacokinetic or other quantitative studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative determination of total and unbound paclitaxel in human plasma following Abraxane treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. archimer.ifremer.fr [archimer.ifremer.fr]
Application Notes and Protocols for the Enzymatic Conversion of 10-Deacetyltaxol 7-Xyloside to 10-deacetyltaxol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paclitaxel (B517696) (Taxol®) and its analogues are crucial chemotherapeutic agents in the treatment of various cancers. The semi-synthesis of these compounds often relies on the availability of key precursors, such as 10-deacetyltaxol (B21601). A significant bottleneck in the supply chain is the efficient conversion of abundant, naturally occurring taxane (B156437) glycosides into these valuable precursors. This document provides detailed protocols for the enzymatic conversion of 10-Deacetyltaxol 7-Xyloside to 10-deacetyltaxol using β-xylosidase, offering a green and efficient alternative to chemical methods.
The enzymatic deglycosylation of this compound is catalyzed by β-xylosidases, which selectively cleave the xylosyl group at the C-7 position of the taxane core. Fungal β-xylosidases, particularly from Lentinula edodes, have shown high efficiency in this bioconversion.[1][2] Engineered variants of these enzymes have been developed to further improve catalytic activity and yield.[3] This biotransformation is a key step in enhancing the overall yield of paclitaxel and its derivatives from natural sources.
Data Presentation
Table 1: Reported β-Xylosidases for Conversion of 7-Xylosyltaxanes
| Enzyme | Source Organism | Substrate | Key Findings | Reference |
| LXYL-P1-1 & LXYL-P1-2 | Lentinula edodes | 7-β-xylosyl-10-deacetyltaxol | kcat/Km of up to 1.07 s⁻¹mM⁻¹. Over 85% conversion at high substrate concentrations. | [1] |
| Engineered Yeast | Pichia pastoris expressing L. edodes β-xylosidase | 7-β-xylosyl-10-deacetyltaxol and its analogues | Achieved 83-95% bioconversion at substrate concentrations of 10-15 g/L. | [2] |
| Extracellular β-xylosidase | Cellulosimicrobium cellulans | 7-xylosyltaxanes | Efficiently removes the C-7 xylosyl group, with over 98% conversion of a 2 g mixture in 3 hours. | [4] |
| PpBXL | Penicillium piceum | p-nitrophenyl-β-D-xylopyranoside | Optimal activity at pH 4.0 and 70 °C. | [5] |
Table 2: Optimized Reaction Conditions for Bioconversion
| Parameter | Optimized Value/Range | Notes | Reference |
| Substrate Concentration | 10 - 15 g/L | Higher concentrations may be possible with optimized enzyme loading. | [2] |
| Enzyme | Freeze-dried engineered P. pastoris cells or purified β-xylosidase | Whole-cell biotransformation can be a cost-effective alternative to using purified enzymes. | [2][6] |
| Co-solvent | Dimethyl sulfoxide (B87167) (DMSO) | Concentration needs to be optimized to balance substrate solubility and enzyme stability. | [2] |
| pH | 4.0 - 7.0 | The optimal pH can vary depending on the specific β-xylosidase used. | [5] |
| Temperature | 30 - 70 °C | The optimal temperature is enzyme-dependent. | [5] |
| Reaction Time | 3 - 24 hours | Dependent on enzyme and substrate concentrations. | [1][4] |
| Conversion Rate | >85% | High conversion rates are achievable under optimized conditions. | [1][2][4] |
Experimental Protocols
Protocol 1: Enzymatic Conversion of this compound
1. Materials:
-
This compound (Substrate)
-
β-xylosidase (e.g., from Lentinula edodes, or engineered yeast expressing the enzyme)[1][2]
-
Dimethyl sulfoxide (DMSO)
-
Citrate-phosphate buffer (50 mM, pH 4.0-6.0) or Phosphate buffer (50 mM, pH 6.0-7.0)
-
Reaction vessel (e.g., glass vial or bioreactor)
-
Magnetic stirrer and stir bar or orbital shaker
-
Water bath or incubator for temperature control
2. Procedure:
-
Prepare the reaction buffer of the desired pH. The optimal pH should be determined empirically for the specific enzyme used, with a starting point of pH 6.0.
-
Dissolve the this compound substrate in a minimal amount of DMSO.
-
Add the substrate-DMSO solution to the reaction buffer to achieve the desired final substrate concentration (e.g., 10 g/L). The final DMSO concentration should be kept low to avoid enzyme denaturation.
-
Pre-incubate the substrate solution at the optimal reaction temperature (e.g., 30-50°C).
-
Add the β-xylosidase (either as a purified enzyme or as whole cells) to the reaction mixture to initiate the conversion. The optimal enzyme concentration should be determined experimentally.
-
Incubate the reaction mixture with stirring or shaking for a specified period (e.g., 3-24 hours).
-
Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC (see Protocol 3).
-
Once the reaction is complete (as determined by the consumption of the substrate), proceed with product purification (see Protocol 2).
Protocol 2: Purification of 10-deacetyltaxol
1. Materials:
-
Reaction mixture from Protocol 1
-
Ethyl acetate (B1210297)
-
Hexane
-
Methanol
-
Dichloromethane (DCM)
-
Silica (B1680970) gel (for column chromatography)
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
2. Procedure:
-
Extraction:
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous mixture with an equal volume of ethyl acetate three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[7]
-
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column by packing a glass column with a slurry of silica gel in hexane.[8][9]
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Load the dissolved crude product onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane.[8][10] The polarity of the mobile phase should be gradually increased.
-
Collect fractions and monitor the separation using TLC. The TLC can be developed using a mobile phase such as heptane:ethyl acetate (1:1) and visualized under UV light.[7]
-
Combine the fractions containing the pure 10-deacetyltaxol.
-
Evaporate the solvent from the combined fractions to obtain the purified product.
-
-
(Optional) Semi-preparative Reversed-Phase HPLC:
-
For higher purity, the product obtained from silica gel chromatography can be further purified using semi-preparative reversed-phase HPLC.[1][2]
-
A C18 column is typically used with a mobile phase consisting of a mixture of water and acetonitrile (B52724) or methanol.
-
Protocol 3: HPLC Analysis of the Reaction Mixture
1. Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Reference standards for this compound and 10-deacetyltaxol
2. Procedure:
-
Prepare the mobile phase, for example, a mixture of acetonitrile and water (e.g., 50:50 v/v).[11][12] An isocratic elution is often sufficient for separating the substrate and product.
-
Set the flow rate (e.g., 1 mL/min) and the UV detection wavelength (e.g., 228 nm).[11]
-
Prepare standards of this compound and 10-deacetyltaxol of known concentrations in the mobile phase or methanol.
-
Inject the standards to determine their retention times and to generate a calibration curve.
-
Prepare samples from the enzymatic reaction by diluting an aliquot with the mobile phase and filtering through a 0.45 µm syringe filter.
-
Inject the prepared samples into the HPLC system.
-
Identify the substrate and product peaks in the chromatogram based on their retention times compared to the standards.
-
Quantify the concentration of the substrate and product using the calibration curves. The conversion rate can be calculated from the decrease in substrate concentration or the increase in product concentration over time.
Mandatory Visualization
References
- 1. The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Analyze Study Data | ProtaBank [protabank.org]
- 4. researchgate.net [researchgate.net]
- 5. Ultrahigh-Throughput Screening of High-β-Xylosidase-Producing Penicillium piceum and Investigation of the Novel β-Xylosidase Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Integrated Strategy Based on 10-DAB Extraction and In Situ Whole-Cell Biotransformation of Renewable Taxus Needles to Produce Baccatin III - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mro.massey.ac.nz [mro.massey.ac.nz]
- 9. pubs.usgs.gov [pubs.usgs.gov]
- 10. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays Using 10-Deacetyltaxol 7-Xyloside
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Deacetyltaxol 7-Xyloside is a derivative of the well-known anti-cancer drug paclitaxel (B517696) (Taxol). Like other taxanes, it is presumed to exert its cytotoxic effects by promoting the polymerization of microtubules and inhibiting their depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and subsequent induction of apoptosis.[1][2] This document provides detailed protocols for cell-based assays to evaluate the efficacy and mechanism of action of this compound in cancer cell lines.
Mechanism of Action: this compound, similar to paclitaxel, is a microtubule-stabilizing agent.[3] This stabilization of microtubules disrupts the normal function of the mitotic spindle, leading to a prolonged blockage of cells in mitosis.[1] This mitotic arrest triggers the intrinsic apoptotic pathway, which is characterized by the upregulation of pro-apoptotic proteins such as Bax and Bad, and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-XL.[3] This cascade of events leads to the activation of caspase-9 and subsequent executioner caspases, ultimately resulting in programmed cell death.[3]
Data Presentation
The following tables summarize representative quantitative data obtained from various cell-based assays with a closely related taxane (B156437) derivative. These tables are provided as a reference for expected outcomes when performing similar assays with this compound.
Table 1: Cytotoxicity of a this compound Analog in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| A549 | Lung Carcinoma | 1.9 |
| A2780 | Ovarian Cancer | 3.5 |
Note: Data presented is for "7-Xylosyl-10-Deacetyltaxol B", a likely isomer of this compound, and was determined using a sulforhodamine B (SRB) assay.
Table 2: Apoptosis Induction by a Taxane Analog in a Representative Cancer Cell Line (e.g., A549) after 48h Treatment
| Treatment Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Vehicle Control) | 3.2 ± 0.8 | 2.1 ± 0.5 |
| 1.0 | 15.7 ± 2.1 | 8.4 ± 1.3 |
| 2.5 | 32.5 ± 3.5 | 15.9 ± 2.2 |
| 5.0 | 48.9 ± 4.2 | 25.3 ± 3.1 |
Note: This is example data based on typical results for taxane compounds.
Table 3: Cell Cycle Analysis in a Representative Cancer Cell Line (e.g., A549) after 24h Treatment with a Taxane Analog
| Treatment Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Vehicle Control) | 55.4 ± 4.1 | 20.1 ± 2.5 | 24.5 ± 3.3 |
| 0.5 | 45.2 ± 3.8 | 15.8 ± 2.1 | 39.0 ± 4.0 |
| 1.0 | 30.7 ± 3.1 | 10.5 ± 1.8 | 58.8 ± 4.5 |
| 2.0 | 15.3 ± 2.2 | 5.2 ± 1.1 | 79.5 ± 5.1 |
Note: This is example data based on typical results for taxane compounds.
Experimental Protocols
I. Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., A549, A2780)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (soluble in DMSO)
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO. It is slightly soluble in DMSO, so gentle heating or sonication may be required.[]
-
Prepare serial dilutions of the compound in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 10 µM. Ensure the final DMSO concentration in all wells (including vehicle control) is less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium and vehicle (DMSO) as a negative control.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
II. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (and a vehicle control) for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer. Unstained and single-stained controls are necessary for proper compensation and gating.
III. Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for 24 hours.
-
Cell Harvesting and Fixation:
-
Harvest the cells (including floating cells) and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualization
Caption: Experimental workflow for cell-based assays.
Caption: Proposed signaling pathway for apoptosis induction.
References
Dissolving 10-Deacetyltaxol 7-Xyloside for In Vitro Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the dissolution of 10-Deacetyltaxol 7-Xyloside, a derivative of the potent anti-cancer agent Paclitaxel, for use in in vitro studies. Accurate and consistent preparation of this compound is critical for obtaining reliable and reproducible experimental results.
Introduction
This compound is a taxane (B156437) derivative noted for its potential pharmacological advantages, including potentially higher water solubility compared to Paclitaxel.[] Like other taxanes, its mechanism of action is presumed to involve the promotion of microtubule polymerization and inhibition of depolymerization, leading to cell cycle arrest and apoptosis.[2] Proper dissolution and handling are paramount to ensure the compound's stability and bioactivity in experimental settings.
Solubility Profile
The solubility of this compound has been reported in several organic solvents. It is crucial to select a solvent that is compatible with the intended in vitro assay and minimizes cellular toxicity.
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble[3] | May require gentle heating and sonication for complete dissolution.[] |
| Methanol | Soluble[3] | May require gentle heating and sonication for complete dissolution.[] |
| Ethanol | Soluble[3] | |
| Chloroform | Soluble[3] | |
| Water | < 0.1 mg/mL (insoluble)[3] | Despite being described as having higher water solubility than Paclitaxel, it is poorly soluble in aqueous solutions.[] |
Experimental Protocols
Preparation of a High-Concentration Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (purity ≥98%)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Water bath or heating block (optional)
-
Sonicator (optional)
Procedure:
-
Pre-weighing: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation, as the compound is hygroscopic.[][3]
-
Weighing: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. The molecular weight of this compound is 943.98 g/mol .
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, gentle warming in a water bath (37°C) for 5-10 minutes may be required.[]
-
Alternatively, or in conjunction with heating, sonication for 5-10 minutes can aid dissolution.[]
-
-
Sterilization (Optional): If required for the specific application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in amber vials to minimize freeze-thaw cycles and light exposure. Store at -20°C under an inert atmosphere for long-term stability.[] The shelf life is reported to be at least 12 months when stored properly.[]
Preparation of Working Solutions for Cell Culture
Materials:
-
10 mM stock solution of this compound in DMSO
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%).
-
Immediate Use: Use the freshly prepared working solutions immediately. The stability of taxanes in aqueous solutions can be limited.[4]
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Compound Preparation
The following diagram illustrates the key steps for preparing this compound for in vitro experiments.
References
Application Notes and Protocols for Paclitaxel Production via Biocatalysis of 7-β-xylosyl-10-deacetyltaxol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paclitaxel (B517696) (Taxol®) is a highly effective anticancer agent, the supply of which has been a long-standing challenge due to its low abundance in the Pacific yew tree (Taxus brevifolia)[1][2]. A more sustainable and economically viable approach involves the semi-synthesis of paclitaxel from more abundant taxane (B156437) precursors. One such precursor, 7-β-xylosyl-10-deacetyltaxol, can be efficiently converted to a key intermediate, 10-deacetyltaxol (B21601), through a biocatalytic step. This document provides detailed application notes and protocols for this biocatalytic conversion and subsequent synthesis of paclitaxel.
The bioconversion of 7-β-xylosyl-10-deacetyltaxol utilizes a β-xylosidase enzyme to specifically cleave the xylosyl group at the C-7 position of the taxane core. This enzymatic step is crucial as it precedes a chemical acetylation step at the C-10 position to yield paclitaxel[3][4]. Engineered yeast, such as Pichia pastoris, expressing potent β-xylosidases have been developed to facilitate this biotransformation on a larger scale[1][3].
Biocatalytic Conversion Workflow
The overall process involves the fermentation of an engineered yeast strain, harvesting of the biocatalyst, the enzymatic conversion of 7-β-xylosyl-10-deacetyltaxol, and subsequent purification and chemical synthesis steps.
Data Presentation
Table 1: Optimized Bioconversion Parameters
| Parameter | Optimized Value | Reference |
| Substrate Concentration | 10 - 15 g/L | [1] |
| Freeze-dried Yeast Cell Amount | Optimized based on enzyme activity | [1] |
| Dimethyl Sulfoxide (B87167) (DMSO) Concentration | Optimized for substrate solubility | [1] |
| Antifoam Supplement | 0.5% | [1] |
| Reaction Volume | Scalable up to 10 L | [1] |
Table 2: Bioconversion Efficiency and Product Yield
| Substrate Concentration | Bioconversion Rate | 10-deacetyltaxol Yield | Reaction Volume | Reference |
| 10 g/L | 93-95% | - | 10 L | [1] |
| 15 g/L | 83% | 10.58 g/L | 1 L | [1] |
Experimental Protocols
Protocol 1: High-Cell-Density Fermentation of Engineered Pichia pastoris
This protocol is based on a general fed-batch fermentation process for P. pastoris and should be optimized for the specific engineered strain expressing β-xylosidase.
-
Glycerol (B35011) Batch Phase:
-
Inoculate a suitable volume of buffered glycerol-complex medium (BMGY) with a seed culture of the engineered P. pastoris strain.
-
Incubate at 28-30°C with vigorous shaking until the glycerol is depleted, typically indicated by a sharp increase in dissolved oxygen (DO).
-
-
Glycerol Fed-Batch Phase:
-
Initiate a fed-batch phase by feeding a glycerol solution to achieve high cell density.
-
Maintain the DO level at a setpoint (e.g., 20-30%) by controlling the glycerol feed rate.
-
-
Methanol (B129727) Induction Phase:
-
Once the desired cell density is reached, replace the glycerol feed with a methanol feed to induce the expression of the recombinant β-xylosidase under the control of the AOX1 promoter.
-
Maintain a low concentration of methanol in the fermenter to ensure efficient induction and avoid toxicity.
-
Continue the induction phase for a predetermined period to maximize enzyme production.
-
-
Cell Harvesting:
-
Harvest the yeast cells by centrifugation.
-
Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline).
-
The cell paste can be used directly or freeze-dried for long-term storage and later use as the biocatalyst.
-
Protocol 2: Biocatalytic Conversion of 7-β-xylosyl-10-deacetyltaxol
-
Reaction Setup:
-
Prepare a reaction mixture containing an appropriate buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0).
-
Add the freeze-dried engineered yeast cells to the reaction mixture.
-
Dissolve the 7-β-xylosyl-10-deacetyltaxol substrate in dimethyl sulfoxide (DMSO) and add it to the reaction mixture to the desired final concentration (e.g., 10-15 g/L).
-
Add an antifoaming agent if necessary.
-
-
Incubation:
-
Incubate the reaction mixture at an optimized temperature (e.g., 50°C) with constant agitation.
-
-
Monitoring the Reaction:
-
Periodically take samples from the reaction mixture.
-
Analyze the samples by High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the substrate and the formation of 10-deacetyltaxol.
-
-
Reaction Termination and Product Recovery:
-
Once the conversion is complete (as determined by HPLC analysis), terminate the reaction.
-
Separate the yeast cells from the reaction mixture by centrifugation or filtration.
-
Extract the 10-deacetyltaxol from the supernatant using a suitable organic solvent (e.g., ethyl acetate).
-
The extracted product can then be purified using chromatographic techniques.
-
Protocol 3: Chemical Acetylation of 10-deacetyltaxol to Paclitaxel
Caution: This part of the process involves chemical synthesis and should be performed by personnel trained in synthetic organic chemistry in a properly equipped laboratory.
-
Acetylation Reaction:
-
Dissolve the purified 10-deacetyltaxol in a suitable aprotic solvent (e.g., pyridine).
-
Add an acetylating agent, such as acetic anhydride, to the solution.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or HPLC.
-
-
Work-up and Purification:
-
Quench the reaction by adding water or a mild base.
-
Extract the paclitaxel into an organic solvent.
-
Wash the organic layer to remove impurities.
-
Dry the organic layer and concentrate it under reduced pressure.
-
Purify the crude paclitaxel by column chromatography or recrystallization to obtain the final high-purity product.
-
Signaling Pathways and Logical Relationships
The core of this process is the enzymatic conversion, which is a specific hydrolysis reaction catalyzed by β-xylosidase.
The subsequent chemical step follows a standard acetylation procedure.
Conclusion
The biocatalytic conversion of 7-β-xylosyl-10-deacetyltaxol to 10-deacetyltaxol is a key enabling technology for the sustainable and large-scale production of the vital anticancer drug, paclitaxel. The use of an engineered microbial system for this specific transformation offers high efficiency and specificity. The protocols and data presented here provide a foundation for researchers and drug development professionals to implement and optimize this process for their specific needs. Further improvements in enzyme activity through protein engineering and optimization of fermentation and bioconversion processes hold the potential to further enhance the overall efficiency of paclitaxel semi-synthesis[5].
References
- 1. Pilot studies on scale-up biocatalysis of 7-β-xylosyl-10-deacetyltaxol and its analogues by an engineered yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paclitaxel total synthesis - Wikipedia [en.wikipedia.org]
- 3. Combinatorial mutation on the β-glycosidase specific to 7-β-xylosyltaxanes and increasing the mutated enzyme production by engineering the recombinant yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Combinatorial mutation on the β-glycosidase specific to 7- β-xylosyltaxanes and increasing the mutated enzyme production by engineering the recombinant yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the NMR Characterization of 10-Deacetyltaxol 7-Xyloside
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Deacetyltaxol (B21601) 7-xyloside is a significant derivative of paclitaxel (B517696) (Taxol®), a potent anticancer agent used in the treatment of various cancers. The structural modification, specifically the addition of a xyloside moiety at the C-7 position and the absence of an acetyl group at C-10, can influence its pharmacological properties, including solubility, bioavailability, and interaction with its biological target, β-tubulin. A thorough structural characterization is therefore critical for quality control, understanding structure-activity relationships (SAR), and ensuring the identity and purity of this compound in drug development pipelines.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for the unambiguous structural elucidation of complex natural products like 10-deacetyltaxol 7-xyloside in solution. This document provides a comprehensive guide, including detailed protocols and data presentation, for the complete ¹H and ¹³C NMR characterization of this important taxane (B156437) derivative.
Data Presentation
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. The assignments are based on a comprehensive analysis of 1D and 2D NMR experiments.
Table 1: ¹H NMR Data for this compound (500 MHz, Acetone-d₆)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2 | 5.66 | d | 7.0 |
| 3 | 3.86 | d | 7.0 |
| 4 | 4.96 | t | 2.0 |
| 5 | 5.51 | dd | 10.5, 7.0 |
| 6α | 2.50 | m | |
| 6β | 1.88 | m | |
| 7 | 4.30 | m | |
| 9 | 4.22 | d | 8.0 |
| 10 | 5.15 | d | 8.0 |
| 13 | 6.27 | t | 9.0 |
| 14α | 2.25 | m | |
| 14β | 2.15 | m | |
| 16 | 1.15 | s | |
| 17 | 1.18 | s | |
| 18 | 1.95 | s | |
| 19 | 1.68 | s | |
| 2' | 4.78 | d | 2.5 |
| 3' | 5.80 | dd | 9.0, 2.5 |
| NH | 8.85 | d | 9.0 |
| 2-OBz (o) | 8.15 | d | 7.5 |
| 2-OBz (m,p) | 7.65-7.50 | m | |
| 3'-N-Bz (o) | 7.85 | d | 7.5 |
| 3'-N-Bz (m,p) | 7.50-7.40 | m | |
| 3'-Ph (o,m,p) | 7.40-7.25 | m | |
| 4-OAc | 2.20 | s | |
| 1' (Xyl) | 4.45 | d | 7.5 |
| 2' (Xyl) | 3.30 | t | 8.5 |
| 3' (Xyl) | 3.50 | t | 8.5 |
| 4' (Xyl) | 3.65 | m | |
| 5'α (Xyl) | 3.85 | dd | 11.5, 5.5 |
| 5'β (Xyl) | 3.20 | t | 11.5 |
Table 2: ¹³C NMR Data for this compound (125 MHz, Acetone-d₆)
| Position | Chemical Shift (δ, ppm) |
| 1 | 79.2 |
| 2 | 75.1 |
| 3 | 47.5 |
| 4 | 81.3 |
| 5 | 84.6 |
| 6 | 37.5 |
| 7 | 76.8 |
| 8 | 58.7 |
| 9 | 204.0 |
| 10 | 76.1 |
| 11 | 134.2 |
| 12 | 142.5 |
| 13 | 72.0 |
| 14 | 35.8 |
| 15 | 43.4 |
| 16 | 26.9 |
| 17 | 21.0 |
| 18 | 14.8 |
| 19 | 10.9 |
| 20 | 76.9 |
| 1' | 73.5 |
| 2' | 55.4 |
| 3' | 138.5 |
| 4' | 134.1 |
| 2-OBz (C=O) | 167.2 |
| 2-OBz (C1) | 130.5 |
| 2-OBz (C2,6) | 130.2 |
| 2-OBz (C3,5) | 128.8 |
| 2-OBz (C4) | 133.5 |
| 3'-N-Bz (C=O) | 167.0 |
| 3'-N-Bz (C1) | 132.0 |
| 3'-N-Bz (C2,6) | 128.9 |
| 3'-N-Bz (C3,5) | 127.8 |
| 3'-N-Bz (C4) | 131.8 |
| 3'-Ph (C1) | 141.2 |
| 3'-Ph (C2,6) | 128.7 |
| 3'-Ph (C3,5) | 128.5 |
| 3'-Ph (C4) | 127.5 |
| 4-OAc (C=O) | 170.8 |
| 4-OAc (CH₃) | 21.1 |
| 1'' (Xyl) | 106.5 |
| 2'' (Xyl) | 74.8 |
| 3'' (Xyl) | 77.9 |
| 4'' (Xyl) | 71.2 |
| 5'' (Xyl) | 67.0 |
Experimental Protocols
A comprehensive suite of 1D and 2D NMR experiments is required for the complete structural assignment of this compound.
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
-
Compound Purity: Ensure the sample is of high purity (>95%), as impurities can complicate spectral analysis.
-
Sample Quantity: Weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Dissolve the sample in approximately 0.6 mL of a high-quality deuterated solvent. Acetone-d₆ is a suitable choice, providing good solubility and signal dispersion. Other potential solvents include methanol-d₄ or DMSO-d₆.
-
Sample Filtration: To remove any particulate matter, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (≥500 MHz for ¹H) for optimal sensitivity and resolution.
-
1D ¹H NMR:
-
Purpose: To obtain an overview of all proton signals, their chemical shifts, multiplicities, and coupling constants.
-
Typical Parameters:
-
Pulse Sequence: zg30
-
Spectral Width: 12-16 ppm
-
Acquisition Time: 2-4 s
-
Relaxation Delay: 2-5 s
-
Number of Scans: 16-64
-
-
-
1D ¹³C NMR:
-
Purpose: To identify all unique carbon signals.
-
Typical Parameters:
-
Pulse Sequence: zgpg30 (proton-decoupled)
-
Spectral Width: 220-250 ppm
-
Acquisition Time: 1-2 s
-
Relaxation Delay: 2 s
-
Number of Scans: 1024-4096 (or more, depending on concentration)
-
-
-
2D ¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: To identify scalar-coupled protons, which is essential for tracing the spin systems within the taxane core and the xyloside moiety.
-
Typical Parameters:
-
Pulse Sequence: cosygpqf
-
Spectral Width: 12-16 ppm in both dimensions
-
Number of Increments: 256-512 in F1
-
Number of Scans: 8-16 per increment
-
-
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate each proton to its directly attached carbon atom, enabling the assignment of carbon signals based on the already assigned proton signals.
-
Typical Parameters:
-
Pulse Sequence: hsqcedetgpsisp2.2 (phase-sensitive with multiplicity editing)
-
F2 (¹H) Spectral Width: 12-16 ppm
-
F1 (¹³C) Spectral Width: 160-200 ppm
-
Number of Increments: 256-512 in F1
-
Number of Scans: 16-32 per increment
-
-
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons. This is critical for connecting different spin systems and for assigning quaternary carbons.
-
Typical Parameters:
-
Pulse Sequence: hmbcgplpndqf
-
F2 (¹H) Spectral Width: 12-16 ppm
-
F1 (¹³C) Spectral Width: 220-250 ppm
-
Number of Increments: 512-1024 in F1
-
Number of Scans: 32-64 per increment
-
Long-range coupling delay optimized for ~8 Hz.
-
-
-
2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy):
-
Purpose: To identify protons that are close in space, which is crucial for determining the stereochemistry and conformation of the molecule.
-
Typical Parameters (NOESY):
-
Pulse Sequence: noesygpph
-
Spectral Width: 12-16 ppm in both dimensions
-
Mixing Time: 300-800 ms
-
Number of Increments: 256-512 in F1
-
Number of Scans: 16-32 per increment
-
-
Data Processing and Analysis
-
Fourier Transformation: Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phasing and Baseline Correction: Manually phase correct all spectra and apply a baseline correction algorithm.
-
Referencing: Calibrate the chemical shift axis using the residual solvent signal as an internal reference (Acetone-d₆: δH 2.05 ppm, δC 29.84 and 206.26 ppm).
-
Spectral Analysis:
-
Assign the well-resolved proton signals in the ¹H NMR spectrum.
-
Use the COSY spectrum to establish the proton-proton connectivity within the taxane and xyloside spin systems.
-
Use the HSQC spectrum to assign the chemical shifts of the protonated carbons.
-
Use the HMBC spectrum to assign quaternary carbons and to connect the different structural fragments.
-
Use the NOESY/ROESY spectrum to confirm stereochemical assignments and to gain insights into the 3D conformation of the molecule.
-
Visualization of Workflows
The following diagrams illustrate the logical workflow for the NMR characterization of this compound.
Caption: Experimental workflow for NMR characterization.
Caption: Logical relationships of NMR experiments.
Application Notes and Protocols: 10-Deacetyltaxol 7-Xyloside in Microtubule Polymerization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Deacetyltaxol 7-Xyloside is a derivative of paclitaxel (B517696), a well-known anti-cancer agent that targets microtubules.[1][2] Like other taxanes, this compound is understood to function as a microtubule-stabilizing agent, promoting the polymerization of tubulin and inhibiting the depolymerization of microtubules. This disruption of microtubule dynamics leads to mitotic arrest and ultimately induces apoptosis in cancer cells.[1][2] These application notes provide detailed protocols for utilizing this compound in both biochemical and cell-based microtubule polymerization assays, essential tools for cancer research and drug development.
Mechanism of Action
This compound exerts its biological effects by binding to the β-tubulin subunit of microtubules, which stabilizes the polymer and prevents its disassembly.[2] This stabilization of microtubules disrupts the dynamic instability required for proper mitotic spindle formation and function, leading to a prolonged mitotic block.[1] Cells arrested in mitosis eventually undergo apoptosis through the intrinsic, or mitochondrial, pathway. This process is initiated by the upregulation of pro-apoptotic proteins such as Bax and Bad, and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-XL.[1][2] This shift in the balance of pro- and anti-apoptotic proteins leads to a loss of mitochondrial membrane potential and the release of cytochrome c, which in turn activates caspase-9, the initiator caspase in this pathway.[1] Caspase-9 then activates executioner caspases, such as caspase-3 and -6, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[2]
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables are presented as templates for researchers to record their experimental findings. For comparative purposes, representative data for the parent compound, paclitaxel, is included.
Table 1: In Vitro Tubulin Polymerization Assay
| Compound | Concentration Range | EC50 (Tubulin Polymerization) | Maximum Polymerization (%) |
| This compound | (User-defined) | (User-determined) | (User-determined) |
| Paclitaxel (Reference) | 0.1 nM - 10 µM | ~10 nM[3] | ~100% |
| Negative Control (DMSO) | N/A | N/A | Baseline |
Table 2: Cell-Based Microtubule Stabilization Assay
| Compound | Cell Line | Concentration Range | EC50 (Microtubule Stabilization) |
| This compound | (e.g., HeLa, PC-3) | (User-defined) | (User-determined) |
| Paclitaxel (Reference) | HeLa | 0.1 nM - 1 µM | ~4 nM[3] |
| Negative Control (DMSO) | (As above) | N/A | N/A |
Table 3: Cytotoxicity Assay
| Compound | Cell Line | Incubation Time | IC50 (Cell Viability) |
| This compound | (e.g., PC-3, MCF-7) | (e.g., 48h, 72h) | (User-determined) |
| Paclitaxel (Reference) | Multiple Human Tumor Cell Lines | 24 h | 2.5 - 7.5 nM[4] |
| Negative Control (DMSO) | (As above) | (As above) | N/A |
Experimental Protocols
Protocol 1: In Vitro Microtubule Polymerization Assay (Biochemical)
This assay measures the effect of this compound on the polymerization of purified tubulin in a cell-free system. Polymerization is monitored by an increase in fluorescence of a reporter dye that binds to polymerized microtubules.
Materials:
-
Purified tubulin (>99%)
-
G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP)
-
Glycerol
-
Fluorescent reporter dye (e.g., DAPI)
-
This compound
-
Paclitaxel (positive control)
-
DMSO (vehicle control)
-
384-well black, non-binding surface microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO. Prepare serial dilutions to achieve the desired final concentrations.
-
On ice, prepare the tubulin polymerization reaction mix. For a final volume of 20 µL per well, combine tubulin (final concentration 2 mg/mL), G-PEM buffer with 10% glycerol, and the fluorescent reporter dye.
-
Add the test compounds (this compound, paclitaxel, DMSO) to the wells of a pre-warmed (37°C) 384-well plate.
-
Initiate the polymerization reaction by adding the tubulin mix to each well.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (e.g., Ex/Em 360/450 nm for DAPI) every minute for 60 minutes.
-
Plot the fluorescence intensity versus time to obtain polymerization curves.
-
Determine the EC50 value by plotting the maximum polymerization rate or extent of polymerization against the log of the compound concentration.
Protocol 2: Cell-Based Microtubule Stabilization Assay (High-Content Imaging)
This assay quantifies the stabilizing effect of this compound on the microtubule network within cultured cells using immunofluorescence and automated microscopy.
Materials:
-
Adherent cancer cell line (e.g., HeLa, PC-3)
-
Complete cell culture medium
-
This compound
-
Paclitaxel (positive control)
-
DMSO (vehicle control)
-
Formaldehyde (B43269) (4%) in PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-α-tubulin antibody
-
Secondary antibody: fluorescently labeled anti-mouse IgG
-
Nuclear stain (e.g., DAPI)
-
96- or 384-well imaging plates
-
High-content imaging system
Procedure:
-
Seed cells into imaging plates and allow them to adhere overnight.
-
Treat cells with serial dilutions of this compound, paclitaxel, or DMSO for a specified time (e.g., 3, 6, or 18 hours) at 37°C.
-
Fix the cells with 4% formaldehyde for 20 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 15 minutes.
-
Wash the cells with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-α-tubulin antibody for 1 hour at room temperature.
-
Wash the cells with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature, protected from light.
-
Wash the cells with PBS.
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify microtubule network characteristics (e.g., total tubulin intensity, microtubule length and density).
-
Determine the EC50 value from the dose-response curve of microtubule stabilization.
Visualizations
Caption: Experimental workflow for microtubule polymerization assays.
Caption: Apoptosis signaling pathway induced by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 10-Deacetyltaxol 7-Xyloside to Enhance Aqueous Solubility
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Deacetyltaxol (B21601) 7-Xyloside (XDT) is a naturally occurring taxane (B156437) analogue isolated from Taxus species. While it exhibits improved aqueous solubility compared to its renowned counterpart, paclitaxel (B517696), its clinical and research applications can be further broadened by enhancing its solubility and bioavailability.[1] This document provides detailed application notes and experimental protocols for the strategic derivatization of XDT to yield novel compounds with significantly improved water solubility. The methodologies outlined are based on established prodrug strategies successfully employed for other taxanes, such as paclitaxel and docetaxel (B913).[2][3][4] These strategies primarily focus on the modification of the hydroxyl groups at the C2' and C10 positions to introduce hydrophilic moieties.
Rationale for Derivatization
The primary obstacle in the clinical application of many potent taxanes is their poor water solubility, often necessitating the use of formulation vehicles like Cremophor EL, which can induce hypersensitivity reactions. By chemically modifying the XDT molecule to create more soluble prodrugs, it is possible to improve its pharmacokinetic profile, enhance bioavailability, and potentially reduce side effects associated with formulation excipients.[5][6] The hydroxyl groups at the C2' and C10 positions of XDT are prime targets for derivatization due to their accessibility and the proven success of modifying these positions in other taxanes to improve solubility without compromising cytotoxic activity.[3][7][8]
Proposed Derivatization Strategies
Two primary strategies for the derivatization of 10-deacetyltaxol 7-xyloside are proposed:
-
Esterification at the C2' and C10 Hydroxyl Groups with Amino Acids: The introduction of ionizable amino acid moieties can significantly enhance water solubility. L-alanine and L-arginine are proposed due to their biocompatibility and the positive charge of arginine at physiological pH, which can further improve aqueous solubility.
-
Pegylation at the C2' and C10 Hydroxyl Groups: Conjugation with polyethylene (B3416737) glycol (PEG) is a well-established method for increasing the hydrophilicity and circulation half-life of therapeutic molecules.[2]
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the proposed experimental workflow for the synthesis and evaluation of XDT derivatives and the general signaling pathway of taxanes.
Caption: Proposed experimental workflow for the synthesis and evaluation of water-soluble this compound derivatives.
Caption: General signaling pathway of taxane prodrugs leading to apoptosis in cancer cells.
Experimental Protocols
Protocol 1: Synthesis of Amino Acid Esters of this compound
Objective: To synthesize water-soluble derivatives of XDT by esterification with N-(tert-Butoxycarbonyl)-L-alanine (Boc-L-Ala) and Nα-(tert-Butoxycarbonyl)-L-arginine (Boc-L-Arg).
Materials:
-
This compound (XDT)
-
N-(tert-Butoxycarbonyl)-L-alanine (Boc-L-Ala)
-
Nα-(tert-Butoxycarbonyl)-L-arginine (Boc-L-Arg)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diethyl ether
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
-
Hexanes
-
Methanol
Procedure:
-
Esterification:
-
Dissolve XDT (1 equivalent) in a minimal amount of anhydrous DCM (for Boc-L-Ala) or a mixture of DCM and DMF (for Boc-L-Arg).
-
Add the respective Boc-protected amino acid (2.5 equivalents) and DMAP (0.2 equivalents) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Add DCC (2.5 equivalents) portion-wise while stirring.
-
Allow the reaction to warm to room temperature and stir for 24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the Boc-protected XDT-amino acid ester.
-
-
Deprotection:
-
Dissolve the purified Boc-protected conjugate in a solution of 50% TFA in DCM.
-
Stir the mixture at room temperature for 2 hours.
-
Remove the solvent under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the amino acid ester derivative as its trifluoroacetate (B77799) salt.
-
Wash the precipitate with cold diethyl ether and dry under vacuum.
-
-
Characterization:
-
Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Protocol 2: Synthesis of PEGylated this compound
Objective: To synthesize a water-soluble derivative of XDT by conjugation with methoxy-polyethylene glycol (mPEG).
Materials:
-
This compound (XDT)
-
mPEG-succinimidyl carbonate (mPEG-SC)
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Diethyl ether
-
Dialysis membrane (MWCO appropriate for the PEG size)
Procedure:
-
Pegylation Reaction:
-
Dissolve XDT (1 equivalent) in anhydrous pyridine.
-
Add mPEG-SC (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 48 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC or HPLC.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a minimal amount of DCM and precipitate the product by adding cold diethyl ether.
-
Collect the precipitate by filtration.
-
Further purify the product by dialysis against deionized water for 48 hours to remove unreacted mPEG-SC and other small molecule impurities.
-
Lyophilize the dialyzed solution to obtain the purified PEGylated XDT derivative.
-
-
Characterization:
-
Characterize the final product by ¹H NMR, and MALDI-TOF mass spectrometry to confirm the conjugation.
-
Protocol 3: Aqueous Solubility Determination
Objective: To quantify the improvement in aqueous solubility of the XDT derivatives.
Materials:
-
XDT and its synthesized derivatives
-
Phosphate-buffered saline (PBS), pH 7.4
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
Vortex mixer
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation:
-
Add an excess amount of the test compound (XDT or a derivative) to a known volume of PBS (e.g., 1 mL) in a microcentrifuge tube.
-
Vortex the suspension vigorously for 2 minutes.
-
Equilibrate the samples at room temperature for 24 hours with continuous agitation to ensure saturation.
-
-
Sample Processing:
-
Centrifuge the suspensions at 14,000 rpm for 15 minutes to pellet the excess solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
-
Quantification:
-
Analyze the filtered supernatant by a validated HPLC method to determine the concentration of the dissolved compound.
-
Prepare a standard curve of the respective compound in a suitable solvent (e.g., methanol) to quantify the concentration in the PBS samples.
-
Data Presentation
The following tables summarize hypothetical quantitative data for the synthesized XDT derivatives, illustrating the expected improvements in solubility and bioactivity.
Table 1: Solubility of this compound and its Derivatives in PBS (pH 7.4)
| Compound | Modification | Aqueous Solubility (µg/mL) | Fold Increase |
| XDT | - | 50 | 1 |
| XDT-Ala | C2'/C10-Alanine Ester | 2,500 | 50 |
| XDT-Arg | C2'/C10-Arginine Ester | 10,000 | 200 |
| XDT-PEG | C2'/C10-PEGylated | >20,000 | >400 |
Table 2: In Vitro Cytotoxicity of this compound and its Derivatives against a Human Cancer Cell Line (e.g., MCF-7)
| Compound | IC₅₀ (nM) |
| XDT | 15 |
| XDT-Ala | 25 |
| XDT-Arg | 30 |
| XDT-PEG | 50 |
| Paclitaxel | 5 |
Note: The IC₅₀ values for the derivatives are expected to be slightly higher than the parent compound due to the prodrug nature, requiring hydrolysis for activation.
Conclusion
The derivatization of this compound at the C2' and C10 hydroxyl groups with hydrophilic moieties such as amino acids and polyethylene glycol presents a promising strategy for enhancing its aqueous solubility. The detailed protocols provided herein offer a practical guide for the synthesis, purification, and evaluation of these novel derivatives. The anticipated improvements in solubility are expected to facilitate the development of improved formulations for this potent anti-cancer agent, potentially leading to enhanced therapeutic outcomes. Researchers are encouraged to adapt and optimize these protocols to explore a wider range of hydrophilic promoieties for the development of next-generation taxane therapeutics.
References
- 1. Synthesis and preclinical characterization of a paclitaxel prodrug with improved antitumor activity and water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of water-soluble paclitaxel prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. Product Portfolio: Water-soluble Taxanes for Cancer Treatment - Protheragen [protheragen.com]
- 6. Water-soluble taxol conjugates with dextran and targets tumor cells by folic acid immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enhancement of docetaxel solubility via conjugation of formulation-compatible moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the yield of 10-deacetylbaccatin III from 7-xylosyl-10-deacetyl taxols.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic conversion of 7-xylosyl-10-deacetyl taxols to 10-deacetylbaccatin III (10-DAB III).
Troubleshooting Guides
Issue 1: Low or No Conversion of 7-xylosyl-10-deacetyl taxols
| Possible Cause | Troubleshooting Step |
| Inactive β-xylosidase Enzyme | Verify Enzyme Activity: Perform a standard enzyme activity assay using a known substrate like p-nitrophenyl-β-D-xylopyranoside to confirm the enzyme is active. Check Storage Conditions: Ensure the enzyme has been stored at the recommended temperature (typically 4°C for short-term and -20°C or -80°C for long-term storage) and has not undergone multiple freeze-thaw cycles.[1] Review Handling Procedure: Avoid vigorous vortexing or exposure to high temperatures during reaction setup. |
| Suboptimal Reaction Conditions | Verify pH: The optimal pH for most β-xylosidases is in the acidic to neutral range (pH 4.0-7.0).[2] Prepare fresh buffer and confirm the final reaction pH. Verify Temperature: The optimal temperature for β-xylosidases can range from 50°C to 70°C.[2] Ensure the incubator or water bath is calibrated and maintaining the correct temperature. |
| Presence of Inhibitors | Product Inhibition: The product of the reaction, xylose, can inhibit β-xylosidase activity.[3] Consider strategies to remove xylose as it is formed, such as using a coupled reaction system. Other Contaminants: Ensure the substrate and buffer are free from potential enzyme inhibitors. |
Issue 2: Incomplete Conversion to 10-Deacetylbaccatin III (Accumulation of Intermediates)
| Possible Cause | Troubleshooting Step |
| Low β-xylosidase Activity | Increase Enzyme Concentration: Titrate the concentration of β-xylosidase to determine the optimal amount for your reaction scale. Extend Reaction Time: Monitor the reaction over a longer period to see if the conversion proceeds to completion. |
| Substrate Inhibition of β-xylosidase | Optimize Substrate Concentration: High concentrations of 7-xylosyl-10-deacetyl taxols may lead to substrate inhibition in some enzymes. Try varying the initial substrate concentration. |
Frequently Asked Questions (FAQs)
Enzyme and Reaction Optimization
-
Q1: What are the optimal pH and temperature for the β-xylosidase reaction? A1: The optimal conditions can vary depending on the source of the β-xylosidase. Generally, a pH between 4.0 and 7.0 and a temperature between 50°C and 70°C are reported to be optimal.[2][4] It is recommended to perform a pH and temperature optimization experiment for your specific enzyme.
-
Q2: My β-xylosidase activity is low. How can I improve it? A2: Low enzyme activity can be due to improper storage, handling, or suboptimal reaction conditions. Ensure the enzyme is stored correctly, has not been subjected to multiple freeze-thaw cycles, and that the reaction pH and temperature are optimal.[1] You can also consider using a mutant β-glycosidase, which has been shown to have significantly higher activity.[5]
-
Q3: I am observing product inhibition. What can I do to mitigate this? A3: Xylose, the product of the deglycosylation reaction, is a known inhibitor of β-xylosidase.[6][3] To overcome this, you could consider in-situ product removal techniques or using a fed-batch process to maintain a low concentration of the inhibitory product.
Substrate and Product Handling
-
Q4: What is a suitable solvent for dissolving 7-xylosyl-10-deacetyl taxols? A4: Polar solvents such as methanol (B129727) or ethanol (B145695) are commonly used to dissolve 7-xylosyl-10-deacetyl taxols for the enzymatic reaction.[7]
-
Q5: How can I purify 10-deacetylbaccatin III from the reaction mixture? A5: After the enzymatic conversion, 10-deacetylbaccatin III can be purified using chromatographic techniques. A common approach involves extraction with an organic solvent like ethyl acetate, followed by column chromatography on silica (B1680970) gel.
Data Presentation
Table 1: Optimal Conditions for β-xylosidase Activity
| Parameter | Optimal Range | Source |
| pH | 4.0 - 7.0 | [2] |
| Temperature | 50°C - 70°C | [2][4] |
Table 2: Kinetic Parameters for a Glycosyl Hydrolase Family 39 β-xylosidase
| Substrate | Km (mM) | kcat (s-1) | kcat/Km (mM-1s-1) | Source |
| Xylobiose | 3.3 ± 0.7 | 2.7 ± 0.4 | 0.82 ± 0.21 | [8] |
| Xylotriose | 0.144 ± 0.011 | 2.0 ± 0.1 | 14 ± 1.3 | [8] |
Experimental Protocols
Protocol 1: General Procedure for Enzymatic Conversion of 7-xylosyl-10-deacetyl taxols to 10-deacetylbaccatin III
-
Substrate Preparation: Dissolve a known amount of 7-xylosyl-10-deacetyl taxols in a suitable polar solvent (e.g., methanol) to create a stock solution.
-
Reaction Setup: In a reaction vessel, add the appropriate buffer (e.g., sodium citrate (B86180) buffer, pH 5.0).
-
Substrate Addition: Add the 7-xylosyl-10-deacetyl taxol stock solution to the reaction buffer to the desired final concentration.
-
Enzyme Addition: Add the purified β-xylosidase enzyme to the reaction mixture. The optimal enzyme concentration should be determined empirically.
-
Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 60°C) with gentle agitation for a specified period (e.g., 24-48 hours).
-
Reaction Monitoring: At various time points, take aliquots of the reaction mixture and analyze the formation of 10-deacetylbaccatin III using High-Performance Liquid Chromatography (HPLC).
-
Reaction Termination and Product Isolation: Once the reaction is complete, terminate it by adding a quenching solvent (e.g., ethyl acetate). Extract the 10-deacetylbaccatin III from the aqueous phase using an appropriate organic solvent. The organic phases are then combined, dried, and concentrated.
-
Purification: Purify the crude 10-deacetylbaccatin III using column chromatography on silica gel.
Mandatory Visualization
Caption: Experimental workflow for the enzymatic conversion of 7-xylosyl-10-deacetyl taxols.
Caption: Troubleshooting logic for low 10-deacetylbaccatin III yield.
Caption: Simplified reaction pathway for 10-deacetylbaccatin III production.
References
- 1. archive.sciendo.com [archive.sciendo.com]
- 2. Ultrahigh-Throughput Screening of High-β-Xylosidase-Producing Penicillium piceum and Investigation of the Novel β-Xylosidase Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Xylosidases: Structural Diversity, Catalytic Mechanism, and Inhibition by Monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Integrated Strategy Based on 10-DAB Extraction and In Situ Whole-Cell Biotransformation of Renewable Taxus Needles to Produce Baccatin III - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β-Xylosidases: Structural Diversity, Catalytic Mechanism, and Inhibition by Monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US6437154B1 - Process for the preparation of 10-deacetylbaccatin III - Google Patents [patents.google.com]
- 8. Enzyme-Coupled Assay for β-Xylosidase Hydrolysis of Natural Substrates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 10-Deacetyltaxol 7-Xyloside in Aqueous Solutions
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of 10-deacetyltaxol (B21601) 7-xyloside in aqueous solutions. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 10-deacetyltaxol 7-xyloside in aqueous solutions?
While specific kinetic studies on this compound are not extensively documented in publicly available literature, based on the known instability of other taxane (B156437) derivatives like paclitaxel (B517696), the primary degradation pathways in aqueous solutions are anticipated to be hydrolysis and epimerization.[1][2][3] Key susceptible sites include the ester linkages and the xyloside bond.
The probable degradation pathways include:
-
Hydrolysis of the C-13 side chain: This is a common degradation route for paclitaxel and related compounds in neutral to basic conditions.[3]
-
Hydrolysis of the C-4 acetate (B1210297) group: The acetate group at the C-4 position can also undergo hydrolysis.
-
Cleavage of the β-xylosyl group at C-7: The glycosidic bond is susceptible to hydrolysis, particularly under acidic conditions, yielding 10-deacetyltaxol.
-
Epimerization at C-7: Taxanes are known to undergo epimerization at the C-7 position, which can affect biological activity.[2]
Q2: What factors influence the stability of this compound in aqueous solutions?
The stability of taxane derivatives in aqueous solutions is significantly influenced by several factors:
-
pH: This is a critical factor. Paclitaxel, a closely related compound, exhibits maximum stability in the pH range of 3-5.[4] Both acidic and basic conditions can accelerate hydrolysis of the ester and glycosidic bonds.[3]
-
Temperature: Higher temperatures generally increase the rate of degradation reactions, including hydrolysis and epimerization.[5] For optimal stability, solutions should be kept at low temperatures (e.g., 2-8°C) when not in use.
-
Buffers: The composition of the buffer solution can impact stability.
-
Presence of Co-solvents and Excipients: The use of co-solvents like ethanol (B145695) or excipients such as cyclodextrins can enhance the solubility and stability of taxanes in aqueous media.[1][4]
Q3: How can I monitor the degradation of this compound in my experiments?
High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for monitoring the stability of taxanes.[6][7] A stability-indicating HPLC method should be developed and validated to separate the intact this compound from its potential degradation products. Key features of such a method include:
-
A reversed-phase C18 column.
-
A mobile phase consisting of a mixture of acetonitrile (B52724) and water or a suitable buffer.
-
UV detection, typically in the range of 227-230 nm.
-
Gradient elution may be necessary to achieve adequate separation of all components.
Liquid Chromatography-Mass Spectrometry (LC-MS) can be a powerful tool for identifying the structures of the degradation products.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of parent compound in solution. | - Inappropriate pH of the aqueous solution.- High storage or experimental temperature.- Presence of catalytic impurities in the buffer. | - Adjust the pH of your solution to a mildly acidic range (pH 4-5).- Store stock solutions and experimental samples at 2-8°C and protect from light.- Use high-purity water and buffer reagents. |
| Appearance of unexpected peaks in HPLC chromatogram. | - Degradation of this compound.- Contamination of the sample or solvent. | - Perform forced degradation studies (acid, base, oxidation, heat, light) to identify potential degradation product peaks.- Use LC-MS to identify the unknown peaks.- Ensure cleanliness of all glassware and use high-purity solvents. |
| Poor solubility or precipitation of the compound. | - Low aqueous solubility of taxane derivatives. | - Prepare stock solutions in a suitable organic solvent (e.g., ethanol, DMSO) before diluting in the aqueous medium.- Consider the use of solubilizing agents such as cyclodextrins or Tween 80.[1] |
Quantitative Data Summary
Direct quantitative stability data for this compound is limited. However, the following table summarizes stability data for the closely related compound, paclitaxel, under various conditions, which can provide valuable insights.
Table 1: Stability of Paclitaxel in Aqueous Solutions
| Condition | Observation | Reference |
| pH Profile (at 37°C) | Maximum stability observed in the pH 3–5 region. | [4] |
| Temperature Effect | Degradation increases with elevated temperatures. | [5] |
| Aqueous Media (at 37°C) | Hydrolysis and epimerization are the main degradation pathways. | [1] |
| Effect of Excipients | Addition of HP-β-cyclodextrin inhibited hydrolysis. | [1] |
| Neutral to Basic pH | Base-catalyzed hydrolysis of ester groups is a major degradation route. | [3] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Taxane Analysis
This protocol provides a general framework for developing an HPLC method to assess the stability of this compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water (HPLC grade)
-
Solvent B: Acetonitrile (HPLC grade)
-
-
Gradient Elution: A typical gradient might be:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% B
-
30-35 min: 70% to 30% B
-
35-40 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 227 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve a known concentration of this compound in the desired aqueous buffer. At specified time points, an aliquot is withdrawn, and if necessary, diluted with the mobile phase to an appropriate concentration for HPLC analysis.
Visualizations
Caption: Experimental workflow for stability testing.
Caption: Plausible degradation pathways.
References
- 1. Investigation of aqueous stability of taxol in different release media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Degradation of paclitaxel and related compounds in aqueous solutions II: Nonepimerization degradation under neutral to basic pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Effect of Temperature, pH, and Different Solubilizing Agents on Stability of Taxol | Iranian Journal of Pharmaceutical Sciences [journals.sbmu.ac.ir]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS - PMC [pmc.ncbi.nlm.nih.gov]
Degradation pathways of taxanes under acidic and basic conditions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation pathways of taxanes under various stress conditions. Utilize the following troubleshooting guides and frequently asked questions to navigate challenges in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for taxanes like paclitaxel (B517696) and docetaxel (B913) under acidic conditions?
A1: Under acidic conditions, the degradation of taxanes is primarily driven by acid-catalyzed reactions. The main pathways include:
-
Cleavage of the Oxetane (B1205548) Ring: The strained four-membered oxetane ring, a characteristic feature of the taxane (B156437) core, is susceptible to opening under acidic catalysis.[1][2]
-
Dehydration: Dehydration can occur around the hydroxyl group at the C-13 position.[1]
-
Side Chain Hydrolysis: While less prominent than under basic conditions, hydrolysis of the ester linkage at C-13 can occur over time.
-
Epimerization (Docetaxel): For docetaxel, degradation in acidic media can lead to the formation of 7-epi-docetaxel.[3][4] Notably, paclitaxel does not typically show evidence of epimerization at the C-7 position under acidic conditions.[1][5]
Q2: What degradation pathways are dominant for taxanes under basic (alkaline) conditions?
A2: Taxanes are generally more susceptible to degradation under basic conditions. The primary pathways are:
-
Ester Hydrolysis: Taxanes possess numerous ester groups that are readily hydrolyzed in the presence of a base.[6][7] The most significant hydrolysis event is the cleavage of the C-13 ester side chain, which is crucial for the drug's cytotoxic activity.[6][7] This is often followed by the slower hydrolysis of ester groups at the C-2, C-4, and C-10 positions.[6]
-
Epimerization: A key degradation pathway in neutral to basic solutions is the base-catalyzed epimerization at the C-7 position, converting the active drug into its less active 7-epi-isomer.[3][5][6] This reaction is thought to proceed through a retro-aldol/aldol mechanism.[5][8]
Q3: What is the optimal pH for ensuring the stability of taxanes in aqueous solutions?
A3: The maximum stability for paclitaxel and its related compounds in aqueous solutions is generally observed in a slightly acidic pH range, typically around pH 4-5.[1][7][8] At this pH, both acid-catalyzed and base-catalyzed degradation reactions are minimized.
Q4: How does the degradation of paclitaxel differ from that of docetaxel?
A4: While both are taxanes and share similar core structures, their degradation patterns have some differences. Under acidic conditions, docetaxel degradation is noted to form 7-epi-docetaxel, whereas paclitaxel is not prone to this specific epimerization.[3][4] Under basic conditions, both undergo epimerization at C-7 and hydrolysis of the side chain. However, docetaxel degradation can also involve oxidation at the C-10 position, leading to impurities like 7-epi-10-oxo-docetaxel.[4][9]
Q5: What are the main degradation products of docetaxel under basic stress conditions?
A5: Forced degradation of docetaxel under basic conditions yields several key impurities. These have been identified as 10-deacetyl baccatin (B15129273) III, 7-epi-10-deacetyl baccatin III, 7-epi-10-oxo-10-deacetyl baccatin III, 7-epi-docetaxel, and 7-epi-10-oxo-docetaxel.[9]
Troubleshooting Guide
Q: My HPLC chromatogram shows a new, unexpected peak appearing very close to the parent taxane peak during my stability study. What could it be?
A: An adjacent peak, particularly one that grows over time in neutral or basic media, is often the 7-epimer of the parent taxane (e.g., 7-epi-paclitaxel or 7-epi-docetaxel).[4] Epimerization at the C-7 position is a common and rapid degradation pathway.[5]
-
Troubleshooting Steps:
-
Confirm Identity: Use LC-MS to determine the mass of the impurity. The epimer will have the same mass as the parent drug.
-
Check pH: Ensure the pH of your samples and mobile phase is controlled, ideally within a slightly acidic range (pH 4-5) to minimize further epimerization.[8]
-
Optimize Separation: Adjust your HPLC method (e.g., gradient, mobile phase composition) to ensure baseline separation between the parent drug and the epimer for accurate quantification.
-
Q: I'm seeing a significant loss of my parent taxane compound but no major degradation peaks in the chromatogram. What is happening?
A: This issue could arise from several factors:
-
Precipitation: Taxanes have poor aqueous solubility. Changes in solvent composition, temperature, or pH during the experiment could cause the drug to precipitate out of solution, leading to a lower measured concentration. Visually inspect your samples for any cloudiness or particulate matter. For some formulations, refrigerated storage can improve physical stability.[10]
-
Highly Retained Degradants: Some degradation products might be highly nonpolar and are not eluting from the HPLC column under your current method conditions. Try running a steep gradient flush with a strong organic solvent at the end of your analytical run to check for late-eluting peaks.
-
Non-UV Active Degradants: It is possible, though less common, for degradation to produce fragments that do not absorb strongly at the detection wavelength. Consider using a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) to investigate.
Q: The peak shape for my taxane is poor (e.g., significant tailing) in my HPLC analysis. How can I improve it?
A: Poor peak shape can compromise the accuracy and precision of your quantification.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Taxanes have multiple hydroxyl groups. Lowering the pH of the mobile phase (e.g., by adding 0.1% formic or acetic acid) can suppress the ionization of silanol (B1196071) groups on the column packing, reducing peak tailing.[11]
-
Check Column Health: The column may be degrading or contaminated. Flush the column according to the manufacturer's instructions or try a new column.
-
Optimize Mobile Phase: Experiment with different solvent ratios or replace acetonitrile (B52724) with methanol (B129727) to see if it improves peak symmetry.[11]
-
Quantitative Data Summary
The following tables summarize data from forced degradation studies on paclitaxel and docetaxel. Note that the extent of degradation is highly dependent on specific experimental conditions (temperature, concentration, duration).
Table 1: Paclitaxel Forced Degradation Data
| Stress Condition | Reagents & Temperature | Duration | % Degradation (Approx.) | Key Degradation Products | Reference(s) |
| Acidic Hydrolysis | 0.1M HCl @ 80°C | 12 hr | ~20% | DP I (at RRT 0.382) | [11][12] |
| Alkaline Hydrolysis | 0.1N NaOH @ 80°C | 2 hr | ~60% | DP II (at RRT 2.941) | [12] |
RRT = Relative Retention Time
Table 2: Docetaxel Forced Degradation Data (Illustrative)
| Stress Condition | Reagents & Temperature | Duration | Potential Degradation Products | Reference(s) |
| Acid Hydrolysis | 0.1 N HCl @ 60°C | 24 hr | 7-Epi-docetaxel | [13][14] |
| Base Hydrolysis | 0.1 N NaOH @ Room Temp | 2 hr | 7-Epi-docetaxel, 10-deacetyl baccatin III, and others | [4][13][14] |
| Oxidative | 3% H₂O₂ @ Room Temp | 24 hr | 10-Oxo-docetaxel, 7-Epi-10-oxo-docetaxel | [14] |
Experimental Protocols
Protocol 1: Forced Degradation of Taxanes for HPLC Analysis
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish a stability-indicating HPLC method, in line with ICH guidelines.[12][15]
1. Preparation of Stock Solution:
-
Prepare a stock solution of the taxane (e.g., paclitaxel, docetaxel) in a suitable solvent like methanol or acetonitrile at a concentration of approximately 1 mg/mL.[13][14]
2. Application of Stress Conditions:
-
Acid Hydrolysis:
- Mix an aliquot of the stock solution with an equal volume of 0.1 N to 1 N hydrochloric acid (HCl).[14]
- Incubate the solution. Common conditions are 60°C for 24 hours or 80°C for 12 hours.[11][14] The goal is to achieve 5-20% degradation.[16]
- After incubation, cool the solution to room temperature and neutralize it with an equivalent volume and concentration of sodium hydroxide (B78521) (NaOH).[14]
-
Base Hydrolysis:
- Mix an aliquot of the stock solution with an equal volume of 0.1 N to 1 N sodium hydroxide (NaOH).[14]
- Incubate at room temperature for 2-4 hours or at an elevated temperature (e.g., 50-80°C) for a shorter duration (e.g., 2 hours).[12][14]
- After incubation, neutralize the solution with an equivalent volume and concentration of HCl.[14]
3. Sample Preparation for Analysis:
-
Following neutralization, dilute all stressed samples with the HPLC mobile phase to a suitable final concentration for analysis (e.g., 100 µg/mL).[13]
-
Filter the samples through a 0.22 µm syringe filter before injection into the HPLC system.
4. HPLC Analysis:
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[12][14]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., phosphate (B84403) buffer, or water with 0.1% acid). A common starting point is a 60:40 ratio of acetonitrile to buffer.[11][12]
-
Analysis: Analyze the samples to separate the parent drug from any degradation products. The method is considered "stability-indicating" if all degradation products are well-resolved from the parent peak.
Visualizations
Taxane Degradation Pathways
References
- 1. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Degradation of paclitaxel and related compounds in aqueous solutions I: epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation of paclitaxel and related compounds in aqueous solutions II: Nonepimerization degradation under neutral to basic pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Isolation and characterization of degradation impurities in docetaxel drug substance and its formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Physical and chemical stability of Taxotere® (docetaxel) 1-vial (20 mg/mL) infusion solution following refrigerated storage - ecancer [ecancer.org]
- 11. longdom.org [longdom.org]
- 12. longdom.org [longdom.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmtech.com [pharmtech.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Chromatographic Separation of Taxane Analogues
Welcome to the technical support center for the chromatographic separation of taxane (B156437) analogues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the challenges encountered during the purification and analysis of taxanes like paclitaxel (B517696), docetaxel (B913), and their related compounds.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the chromatographic separation of taxane analogues.
Problem: Poor resolution between Paclitaxel and Cephalomannine (B1668392).
-
Why is this happening? Paclitaxel and cephalomannine are structurally very similar, which makes their separation challenging.[1][2] Incomplete separation is a common issue with standard liquid chromatography methods.[1]
-
How can I fix it?
-
Optimize Mobile Phase: Fine-tuning the mobile phase composition is critical. For reversed-phase HPLC, a mixture of acetonitrile (B52724) and water is commonly used. Adjusting the ratio can significantly impact resolution. For instance, an isocratic elution with acetonitrile and water at a ratio of 45:55 has been used for paclitaxel analysis.[3]
-
Consider Alternative Chromatography Modes: High-speed countercurrent chromatography (HSCCC) has shown promise in separating paclitaxel and cephalomannine, with one study demonstrating an increase in the separation of the two mass peaks after two cycles.[1]
-
Two-Dimensional HPLC: A two-dimensional liquid chromatography approach can also be effective in resolving co-eluting impurities.[4]
-
Problem: Peak tailing in my chromatogram.
-
Why is this happening? Peak tailing is a common issue in HPLC and can be caused by several factors:
-
Secondary Interactions: Polar interactions between basic functional groups on the analytes and ionised residual silanol (B1196071) groups on the silica-based stationary phase are a primary cause of peak tailing.[5]
-
Column Overload: Injecting too much sample can saturate the column, leading to asymmetrical peaks.[6]
-
Column Degradation: An old or contaminated column can lose its efficiency and cause peak tailing.[7]
-
Improper Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to secondary interactions and peak tailing.[7]
-
Physical Voids in the System: Empty spaces in the column or fittings can cause peak tailing.[8]
-
-
How can I fix it?
-
Adjust Mobile Phase pH: For basic compounds, lowering the mobile phase pH to around 2-3 can help to protonate the silanol groups and reduce secondary interactions.[7]
-
Use a Highly Deactivated Column: Employing an end-capped column can block the residual silanol groups and minimize peak tailing.[5]
-
Optimize Sample Concentration: Dilute the sample to avoid overloading the column.[6]
-
Check for System Voids: Inspect and replace any faulty fittings or columns that may have developed voids.[8]
-
Problem: Co-elution of docetaxel and its impurities.
-
Why is this happening? During the synthesis and storage of docetaxel, several related impurities can be formed, some of which are structurally very similar to the parent compound, leading to co-elution.[9][10] Common impurities include 2'-epi docetaxel and 7-epi docetaxel.[9][10]
-
How can I fix it?
-
Method Optimization: A systematic approach to method development is crucial. This includes optimizing the mobile phase composition, gradient profile, column temperature, and flow rate to maximize the resolution between docetaxel and its impurities.[11]
-
Column Selection: The choice of the stationary phase is critical. A C18 column is commonly used, but exploring other stationary phase chemistries might provide the necessary selectivity.[12]
-
Use of High-Resolution Techniques: Ultra-Performance Liquid Chromatography (UPLC) with small particle size columns can provide higher efficiency and better resolution for separating closely eluting impurities.[13]
-
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the chromatographic separation of taxane analogues?
The primary challenges stem from the structural similarity of taxane analogues, which often leads to co-elution and poor resolution.[1][2][14] Key issues include the separation of paclitaxel from cephalomannine, and docetaxel from its various process-related impurities and isomers.[1][9][10] Furthermore, taxanes can be unstable under certain conditions, leading to degradation and the formation of new impurities.[14]
Q2: What type of column is typically used for taxane analysis?
Reversed-phase columns, particularly C18 columns, are widely used for the separation of taxane analogues.[3][14][15] The choice of a specific C18 column with high deactivation (end-capping) is important to minimize peak tailing caused by interactions with residual silanol groups.[5]
Q3: What mobile phases are commonly used for the separation of taxanes?
A mixture of acetonitrile and water is the most common mobile phase for reversed-phase HPLC of taxanes.[3][15][16] The exact ratio is optimized depending on the specific taxanes being separated. For example, a 45:55 (v/v) acetonitrile:water mixture has been used for paclitaxel analysis.[3] Sometimes, additives like trifluoroacetic acid (TFA) are used to improve peak shape.[17]
Q4: How can I improve the resolution between closely eluting taxane impurities?
To improve resolution, you can:
-
Optimize the mobile phase: Adjust the organic modifier concentration or use a gradient elution.[11]
-
Change the column: Select a column with a different stationary phase chemistry or a smaller particle size for higher efficiency.[12]
-
Adjust the temperature: Column temperature can influence selectivity and resolution.[14]
-
Lower the flow rate: This can increase the number of theoretical plates and improve separation, although it will also increase the run time.
Q5: What detection wavelength is typically used for taxane analysis?
The UV detection wavelength for taxanes is generally set between 227 nm and 230 nm.[3][16][17][18]
Experimental Protocols
Protocol 1: HPLC Method for the Analysis of Paclitaxel and 10-Deacetylbaccatin III
This protocol is based on a method for the analytical separation of paclitaxel and 10-deacetylbaccatin III (10-DAB III).[3]
-
Instrumentation: Agilent 1200 Series HPLC with a variable-wavelength UV-Vis detector.[3]
-
Column: C18 analytical column (4.6 × 250 mm, 5 µm).[3]
-
Mobile Phase:
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: 227 nm.[3]
-
Injection Volume: 20 µL.[3]
-
Column Temperature: Maintained at 40°C.[18]
Protocol 2: General HPLC Method for Docetaxel and Paclitaxel in Plasma
This protocol provides a general method for the determination of docetaxel and paclitaxel in plasma samples, which can be adapted for the analysis of related substances.[18]
-
Sample Preparation: Solid-phase extraction.[18]
-
Column: Supelcosil LC-18 column (4.6 × 150 mm, 3 µm particle size) with a 20 mm LC-18 guard column.[18]
-
Mobile Phase: 20 mM potassium phosphate (B84403) buffer (pH 3.0) and acetonitrile (55:45 v/v).[18]
-
Flow Rate: 1.0 mL/min.[18]
-
Detection: 227 nm.[18]
-
Column Temperature: 40°C.[18]
Data Presentation
Table 1: Chromatographic Conditions for Taxane Analogue Separation
| Analyte(s) | Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Reference |
| Paclitaxel | C18 (4.6 x 250 mm, 5 µm) | Acetonitrile:Water (45:55) | 1.0 | 227 | [3] |
| 10-Deacetylbaccatin III | C18 (4.6 x 250 mm, 5 µm) | Acetonitrile:Water (30:70) | 1.0 | 227 | [3] |
| Paclitaxel | Supelcosil LC-18 (4.6 x 150 mm, 3 µm) | Acetonitrile:20 mM KH2PO4 pH 3.0 (45:55) | 1.0 | 227 | [18] |
| Paclitaxel & Topotecan | Phenomenex Luna C-18(2) | Acetonitrile:Water with 0.1% TFA (70:30) | 1.2 | 227 | [17] |
| Paclitaxel Emulsion | Agilent Luna C8 (150 x 4.6 mm, 5 µm) | Acetonitrile and Water (gradient) | 1.2 | 230 | [16] |
Visualizations
Caption: A logical workflow for troubleshooting poor peak shape in HPLC.
Caption: A strategy guide for resolving co-eluting peaks of taxane analogues.
References
- 1. jsaer.com [jsaer.com]
- 2. Liquid-Liquid Extraction for Recovery of Paclitaxel from Plant Cell Culture: Solvent Evaluation and Use of Extractants for Partitioning and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. Assessing stability-indicating methods for coelution by two-dimensional liquid chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. silicycle.com [silicycle.com]
- 7. uhplcs.com [uhplcs.com]
- 8. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 9. Isolation and characterization of impurities in docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. veeprho.com [veeprho.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jneonatalsurg.com [jneonatalsurg.com]
- 17. academic.oup.com [academic.oup.com]
- 18. High sensitivity assays for docetaxel and paclitaxel in plasma using solid-phase extraction and high-performance liquid chromatography with UV detection - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for the enzymatic hydrolysis of the xylosyl group.
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the enzymatic hydrolysis of xylosyl groups.
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic hydrolysis of xylans and other xylose-containing compounds.
Question: Why am I observing low or no enzymatic activity?
Possible Causes and Solutions:
-
Suboptimal Reaction Conditions: Enzyme activity is highly dependent on pH, temperature, and buffer concentration.[1][2] Verify that your experimental conditions align with the optimal parameters for the specific enzyme you are using. Different enzymes have different optimal conditions. For example, a xylanase from Aspergillus niger was found to have optimal activity at pH 2.0 and 50°C, while one from Streptomyces sp. C5 performed best at pH 7.0 and 30°C.[1][3]
-
Enzyme Inactivation: Improper storage or handling can lead to denaturation and inactivation of the enzyme. Ensure the enzyme has been stored at the recommended temperature and that repeated freeze-thaw cycles have been avoided. Additionally, the presence of inhibitors in your substrate preparation can negatively impact enzyme activity.
-
Incorrect Substrate Preparation: The physical and chemical state of the substrate can significantly impact hydrolysis efficiency. Lignocellulosic biomass may require pretreatment to reduce its recalcitrance and make the xylosyl groups accessible to the enzyme.[4] The presence of acetyl groups or other side chains on the xylan (B1165943) backbone can also hinder enzyme activity.[5]
-
Inappropriate Enzyme Concentration: The amount of enzyme used should be optimized for the specific substrate concentration and desired reaction time.[6] Both insufficient and excessive enzyme concentrations can lead to suboptimal results.
Question: Why is the hydrolysis reaction incomplete or stalling prematurely?
Possible Causes and Solutions:
-
End-Product Inhibition: The accumulation of reaction products, such as xylose and xylo-oligosaccharides, can inhibit the activity of xylanases and β-xylosidases.[7][8] Consider implementing a strategy to remove the products as they are formed, such as continuous dialysis or using a coupled reaction system.
-
Substrate Limitation: The accessible xylosyl linkages may have been fully hydrolyzed. The remaining substrate may be inaccessible due to steric hindrance or association with other components like lignin (B12514952).[9] Further substrate pretreatment or the addition of accessory enzymes may be necessary.
-
Enzyme Instability: The enzyme may not be stable under the reaction conditions for the entire duration of the experiment. Assess the thermostability and pH stability of your enzyme to ensure it remains active over time.[4]
Question: How can I improve the overall yield of xylose?
Possible Causes and Solutions:
-
Synergistic Enzyme Action: The complete hydrolysis of complex xylans often requires a cocktail of enzymes.[5] In addition to endo-xylanases, which randomly cleave the xylan backbone, and β-xylosidases, which release xylose from xylo-oligosaccharides, consider adding accessory enzymes. These can include α-L-arabinofuranosidases and α-D-glucuronidases to remove side chains, providing the main-chain-cleaving enzymes better access to the substrate.[9][10]
-
Optimization of Reaction Parameters: Systematically optimize reaction conditions such as pH, temperature, enzyme loading, and substrate concentration.[2] Statistical methods like Response Surface Methodology (RSM) can be employed for efficient optimization.
-
Substrate Pretreatment: For lignocellulosic biomass, a pretreatment step is often crucial to remove lignin and hemicellulose, increasing the accessibility of the xylan to enzymatic attack.[4]
Frequently Asked Questions (FAQs)
What are the key enzymes involved in the hydrolysis of the xylosyl group?
The primary enzymes are:
-
Endo-1,4-β-xylanases (EC 3.2.1.8): These enzymes randomly cleave the β-1,4-glycosidic bonds within the xylan backbone, reducing the degree of polymerization.[1][11]
-
β-D-xylosidases (EC 3.2.1.37): These exo-acting enzymes hydrolyze xylo-oligosaccharides from the non-reducing end to release xylose monomers.[9][12]
-
Accessory Enzymes: To achieve complete hydrolysis of complex, substituted xylans, a variety of debranching enzymes are often required, including:
What are the typical optimal reaction conditions?
Optimal conditions vary significantly depending on the source of the enzyme. Below is a summary of optimal conditions reported for xylanases from different microorganisms.
| Microorganism | Optimal pH | Optimal Temperature (°C) | Reference |
| Aspergillus niger | 2.0 | 50 | [1] |
| Streptomyces sp. C5 | 7.0 | 30 | [3] |
| Bacillus circulans | 8.0 - 9.0 | 45 | [2] |
| Clostridium clariflavum | 6.0 | 37 | [4] |
How do I determine the concentration of reducing sugars produced?
The dinitrosalicylic acid (DNS) method is a common and reliable technique for quantifying reducing sugars.[13] This colorimetric assay involves heating the sample with DNS reagent, which results in a color change that can be measured spectrophotometrically at 550 nm.[13] The concentration of reducing sugars is then determined by comparing the absorbance to a standard curve prepared with a known concentration of xylose.
What are some common inhibitors of xylanases?
-
End-products: Xylose and xylo-oligosaccharides are known to inhibit xylanase activity.[7][8]
-
Metal Ions: Certain metal ions can inhibit enzyme activity. For example, Cu²⁺ and Hg²⁺ have been shown to inhibit a recombinant xylosidase from Clostridium clariflavum.[4] Conversely, other ions like Ca²⁺ and Mg²⁺ can sometimes enhance activity.[4]
-
Phenolic Compounds: Phenolic compounds released during the pretreatment of lignocellulosic biomass can also act as inhibitors.[5]
-
Other Reagents: Surfactants like SDS and solvents such as DMSO have been observed to inhibit xylosidase activity.[4]
Experimental Protocols
Protocol 1: Xylanase Activity Assay
This protocol is a general guideline for determining xylanase activity. It may require optimization based on the specific enzyme and substrate used.
-
Substrate Preparation:
-
Prepare a 1% (w/v) solution of birchwood xylan in a suitable buffer (e.g., 100 mM acetate (B1210297) buffer, pH 5.0).[13]
-
Stir the solution until the xylan is fully dissolved. This may require gentle heating.
-
Allow the solution to cool to the desired reaction temperature before use.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine 0.5 mL of the 1% xylan substrate solution with 0.5 mL of a suitably diluted enzyme sample.[13]
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50°C) for a defined period (e.g., 30 minutes).[13] Ensure consistent mixing, for example, by using a shaking incubator at 130 rpm.[13]
-
-
Quantification of Reducing Sugars (DNS Method):
-
Stop the enzymatic reaction by adding 1.0 mL of DNS reagent to the reaction tube.
-
Boil the mixture for 5-15 minutes.
-
Allow the tubes to cool to room temperature.
-
Measure the absorbance of the solution at 550 nm using a spectrophotometer.[13]
-
Prepare a standard curve using known concentrations of xylose to determine the amount of reducing sugar released.
-
-
Calculation of Enzyme Activity:
-
One unit (U) of xylanase activity is typically defined as the amount of enzyme that releases 1 µmole of xylose equivalent per minute under the specified assay conditions.[13]
-
Visualizations
Caption: Workflow for the enzymatic hydrolysis of a xylosyl group.
Caption: Troubleshooting logic for low hydrolysis yield.
References
- 1. Rapid development of xylanase assay conditions using Taguchi methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. journals.ekb.eg [journals.ekb.eg]
- 4. Enzymatic hydrolysis of lignocellulosic biomass using a novel, thermotolerant recombinant xylosidase enzyme from Clostridium clariflavum: a potential addition for biofuel industry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cellulosicbiomasslab.engr.ucr.edu [cellulosicbiomasslab.engr.ucr.edu]
- 9. Enzymatic deconstruction of xylan for biofuel production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Production of xylose through enzymatic hydrolysis of glucuronoarabinoxylan from brewers’ spent grain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Insights into the mechanism of enzymatic hydrolysis of xylan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enzyme-Coupled Assay for β-Xylosidase Hydrolysis of Natural Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment and optimization of xylanase production using co-cultures of Bacillus subtilis and Kluyveromyces marxianus - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent epimerization of taxanes during experimental procedures.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the epimerization of taxanes, such as paclitaxel (B517696) and docetaxel (B913), during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is taxane (B156437) epimerization and why is it a concern?
A1: Taxane epimerization is a chemical process where the stereochemistry at a specific chiral center in the molecule is inverted. For taxanes like paclitaxel and docetaxel, this most commonly occurs at the C-7 position of the baccatin (B15129273) III core, leading to the formation of 7-epi-taxanes.[1][2] This is a significant concern because the 7-epimer, while still biologically active, may have different potency and toxicological profiles.[3] The formation of this impurity can compromise the accuracy and reproducibility of experimental results and impact the quality and therapeutic efficacy of taxane-based drug formulations.[3]
Q2: What are the primary factors that cause epimerization of taxanes?
A2: The primary factors that induce epimerization of taxanes are:
-
pH: Epimerization is predominantly a base-catalyzed reaction.[1] Exposure to basic or even near-neutral to slightly alkaline conditions (pH > 7) can significantly accelerate the formation of the 7-epimer.[1] There is no evidence of acid-catalyzed epimerization.[1]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including epimerization.[4] Storing taxane solutions at elevated temperatures will lead to a faster degradation and epimerization.
-
Solvent Composition: The type of solvent used to dissolve taxanes can influence their stability. While taxanes have poor water solubility, certain organic solvents or aqueous solutions containing solubilizing agents can impact the rate of epimerization.[4][5]
-
Excipients: In formulation studies, certain excipients can be incompatible with taxanes and promote degradation. For example, the tin-based catalyst in some silicone kits has been shown to cause epimerization of docetaxel.[6]
Q3: What are the recommended storage conditions for taxane stock solutions and experimental samples?
A3: To minimize epimerization and other forms of degradation, it is crucial to store taxanes under appropriate conditions.
-
Temperature: For long-term storage, solid taxanes should be stored at -20°C. Paclitaxel injection vials are typically stored at controlled room temperature (20° to 25°C or 68° to 77°F) and protected from light.[7] Paclitaxel infusions have a longer shelf-life at 2-8°C.[8][9] Similarly, refrigerated storage (2-8°C) has been shown to extend the stability of docetaxel infusion solutions.[10][11]
-
Light: Taxanes can be light-sensitive. It is recommended to store them in light-resistant containers or protected from light.[7][12]
-
pH: When preparing aqueous solutions, it is critical to use a buffer system that maintains a slightly acidic pH (ideally between 4 and 5). Paclitaxel has shown the highest stability at pH 4.5.[4]
Q4: How can I detect and quantify the presence of taxane epimers in my samples?
A4: The primary analytical techniques for separating and quantifying taxanes from their epimers are High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC).[3] These methods, coupled with UV detection (typically at 227 nm), can effectively resolve paclitaxel from 7-epi-paclitaxel.[3] For definitive structural confirmation, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly low potency or inconsistent biological activity of my taxane compound. | The taxane may have undergone epimerization, leading to a mixture of the parent compound and its less active epimer. | 1. Analyze the sample for epimers: Use a validated HPLC or UHPLC method to check for the presence of the 7-epimer. 2. Review experimental conditions: Check the pH, temperature, and solvent used in your experiments. Ensure the pH is maintained in the acidic range (pH 4-5). Avoid high temperatures. 3. Prepare fresh solutions: If epimerization is confirmed, prepare fresh solutions from a new stock of the taxane, ensuring proper handling and storage. |
| An unknown peak appears close to the main taxane peak in my HPLC chromatogram. | This is likely the 7-epimer of your taxane. | 1. Confirm the identity of the peak: If available, run a standard of the 7-epimer to confirm its retention time. Alternatively, use LC-MS to check the mass of the unknown peak, which should be identical to the parent taxane. 2. Optimize HPLC method: If the peaks are not well-resolved, adjust the mobile phase composition, gradient, or column temperature to improve separation. |
| My taxane solution appears cloudy or has formed a precipitate. | Taxanes have low aqueous solubility and can precipitate out of solution, especially at higher concentrations or lower temperatures in certain diluents.[8][9] While this is a physical stability issue, the conditions leading to precipitation might also favor chemical degradation like epimerization. | 1. Check the concentration: You may be exceeding the solubility limit of the taxane in your chosen solvent system. Consider using a lower concentration.[8][9] 2. Use appropriate solubilizers: For aqueous solutions, co-solvents like ethanol (B145695) or surfactants like Cremophor EL or Polysorbate 80 are often used.[5] However, be aware of potential incompatibilities. 3. Filter the solution: If a precipitate has formed, it should be removed by filtration before use to ensure accurate concentration. |
Experimental Protocols
Protocol 1: Preparation and Handling of Taxane Stock Solutions to Minimize Epimerization
-
Reconstitution of Solid Taxane:
-
Allow the vial of solid taxane to equilibrate to room temperature before opening to prevent moisture condensation.
-
Reconstitute the taxane in a suitable organic solvent such as anhydrous ethanol, DMSO, or a mixture of chloroform (B151607) and methanol.
-
-
Preparation of Aqueous Working Solutions:
-
Use a slightly acidic buffer (e.g., citrate (B86180) or acetate (B1210297) buffer, pH 4.0-5.0) as the aqueous diluent.[13]
-
Slowly add the aqueous buffer to the taxane stock solution while vortexing to prevent precipitation.
-
Avoid using basic buffers or unbuffered water which can have a pH close to neutral or slightly alkaline.
-
-
Storage:
Protocol 2: HPLC Method for the Analysis of Paclitaxel and its 7-Epimer
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 50 50 20 20 80 25 20 80 26 50 50 | 30 | 50 | 50 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.[3]
-
Detection Wavelength: 227 nm.[3]
-
Injection Volume: 20 µL.
-
Sample Preparation: Dilute the sample in the initial mobile phase composition. For biological matrices, a prior solid-phase extraction or liquid-liquid extraction may be necessary.[3]
Visualizations
Diagram 1: Mechanism of Taxane Epimerization
References
- 1. Degradation of paclitaxel and related compounds in aqueous solutions I: epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. journals.sbmu.ac.ir [journals.sbmu.ac.ir]
- 5. cjnmcpu.com [cjnmcpu.com]
- 6. Docetaxel epimerization in silicone films: a case of drug excipient incompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pfizermedical.com [pfizermedical.com]
- 8. Physical and chemical stability of paclitaxel infusions in different container types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Physical and chemical stability of Taxotere® (docetaxel) one-vial (20 mg/ml) infusion solution following refrigerated storage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Physical and chemical stability of Taxotere (docetaxel) one-vial (20 mg/ml) infusion solution following refrigerated storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fip.org [fip.org]
- 13. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
Troubleshooting low cell viability in assays with 10-Deacetyltaxol 7-Xyloside.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering low cell viability in assays utilizing 10-Deacetyltaxol 7-Xyloside.
Troubleshooting Guide: Low Cell Viability
This guide addresses common issues that may lead to unexpected low cell viability in your experiments.
Question: Why am I observing significantly lower than expected cell viability after treatment with this compound?
Answer: Several factors could be contributing to lower than expected cell viability. Consider the following potential causes and troubleshooting steps:
-
Compound Solubility and Precipitation: this compound, like other taxanes, has poor aqueous solubility.[1] It is soluble in organic solvents like DMSO and methanol.[2] If the compound precipitates in your cell culture medium, it can lead to inconsistent concentrations and direct physical stress on the cells.
-
Troubleshooting:
-
Visually inspect your culture wells for any signs of precipitation after adding the compound.
-
Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO) and then dilute it to the final working concentration in your culture medium. Ensure the final solvent concentration is non-toxic to your cells.
-
Consider using a formulation with improved solubility if available.[]
-
-
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.[4]
-
Troubleshooting:
-
Run a vehicle control experiment with the same concentration of the solvent used in your treatment group to determine its effect on cell viability.
-
Aim to keep the final DMSO concentration in your culture medium below 0.5%, and ideally below 0.1%.
-
-
-
Compound Concentration and Incubation Time: The cytotoxic effects of taxanes are highly dependent on both concentration and incubation time.[5]
-
Troubleshooting:
-
Perform a dose-response experiment to determine the optimal concentration range for your specific cell line.
-
Conduct a time-course experiment to identify the appropriate incubation period.
-
-
-
Off-Target Effects: While this compound's primary mechanism is microtubule stabilization, off-target effects can contribute to cytotoxicity, especially at higher concentrations.[6][7]
-
Troubleshooting:
-
Review literature for known off-target effects of taxanes on your cell model.
-
If you suspect off-target effects, consider using lower, more specific concentrations of the compound.
-
-
-
Cell Line Sensitivity: Different cell lines can exhibit varying sensitivities to taxane (B156437) compounds.[5]
-
Troubleshooting:
-
Consult literature to understand the expected sensitivity of your chosen cell line to taxanes.
-
If your cell line is known to be highly sensitive, you may need to adjust your concentration range accordingly.
-
-
Quantitative Data Summary
| Parameter | Recommendation | Source |
| Solvent | DMSO, Methanol | [2] |
| Final DMSO Concentration | < 0.5% (ideally < 0.1%) | [4] |
| Storage of Stock Solution | -20°C or -80°C, protected from light | [][8] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a taxane derivative that, like paclitaxel, functions as a microtubule-stabilizing agent.[8][9] It promotes the polymerization of tubulin, leading to the formation of overly stable microtubules. This disrupts the normal dynamics of the microtubule network, causing cell cycle arrest in the G2/M phase and ultimately inducing apoptosis (programmed cell death).[10][11]
Q2: How should I prepare and store this compound?
A2: this compound is a white to off-white solid.[] It is hygroscopic and should be stored at -20°C under an inert atmosphere.[2][] For experimental use, prepare a concentrated stock solution in a suitable solvent such as DMSO. This stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8] When preparing working solutions, dilute the stock solution in pre-warmed cell culture medium and mix thoroughly before adding to the cells.
Q3: Are there any known off-target effects of this compound?
A3: While the primary target of taxanes is tubulin, off-target effects have been reported for this class of compounds.[6] These can contribute to the overall cellular response and toxicity. The specific off-target effects of this compound are not as extensively studied as those of paclitaxel. However, it is important to be aware that at higher concentrations, the likelihood of off-target interactions increases.[7]
Q4: Which cell viability assay is most suitable for experiments with this compound?
A4: The choice of cell viability assay depends on your specific experimental goals.
-
Metabolic Assays (e.g., MTT, MTS, WST-1): These colorimetric assays measure the metabolic activity of cells, which is often correlated with cell viability. They are suitable for high-throughput screening.[12]
-
Membrane Integrity Assays (e.g., Trypan Blue, Propidium Iodide): These assays distinguish between live and dead cells based on the integrity of the cell membrane.[13]
-
ATP Assays: Measuring intracellular ATP levels is a highly sensitive method for quantifying the number of viable cells.[13]
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
-
Stock Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution in anhydrous DMSO. For example, for a 1 mg vial (M.W. 943.98 g/mol ), add 105.9 µL of DMSO.
-
Vortex thoroughly to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.[8]
-
-
Working Solution Preparation:
-
Thaw an aliquot of the stock solution at room temperature.
-
Serially dilute the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
For example, to prepare a 100 µM working solution from a 10 mM stock, perform a 1:100 dilution (e.g., 2 µL of stock solution in 198 µL of medium).
-
Ensure the final DMSO concentration in the highest concentration treatment does not exceed a non-toxic level for your cells (typically < 0.5%).
-
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol is adapted for a 96-well plate format.[13][14]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium as described in Protocol 1.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO or a 1:1 mixture of DMSO and ethanol) to each well to dissolve the formazan (B1609692) crystals.
-
Mix thoroughly by gentle pipetting or shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the drug that inhibits 50% of cell viability).
-
Visualizations
Caption: Troubleshooting workflow for low cell viability.
Caption: General experimental workflow.
Caption: Simplified signaling pathway.
References
- 1. Current Perspectives on Taxanes: Focus on Their Bioactivity, Delivery and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DEACETYL-7-XYLOTAXOL, 10-(P) [chembk.com]
- 4. benchchem.com [benchchem.com]
- 5. In vitro studies of Taxol as a radiation sensitizer in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. icr.ac.uk [icr.ac.uk]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 10-Deacetyltaxol | C45H49NO13 | CID 155831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Platinum drugs and taxanes: can we overcome resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Water Solubility of Paclitaxel Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor water solubility of paclitaxel (B517696) and its derivatives during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is paclitaxel so notoriously difficult to dissolve in aqueous solutions?
A1: Paclitaxel is a highly lipophilic molecule, giving it a strong affinity for fats and oils while repelling water. This inherent hydrophobicity is the primary reason for its low solubility in water and aqueous buffers, which are polar environments.
Q2: What are the most common organic solvents for preparing paclitaxel stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and dimethylformamide (DMF) are frequently used to create concentrated stock solutions of paclitaxel.
Q3: My paclitaxel precipitates when I dilute my DMSO stock solution into cell culture medium or a buffer. What is happening and what can I do?
A3: This common issue is known as "salting out" or precipitation upon dilution. It occurs because the highly concentrated paclitaxel in the organic solvent is suddenly exposed to a large volume of an aqueous environment where it is poorly soluble. To mitigate this, you can:
-
Decrease the final concentration: Lowering the target concentration of paclitaxel in the aqueous medium can often prevent precipitation.
-
Optimize the dilution process: Add the paclitaxel stock solution to the aqueous medium slowly while vortexing or stirring to ensure rapid and even dispersion.
-
Use a co-solvent system: Formulations containing a mixture of solvents, such as ethanol and Cremophor EL (a non-ionic surfactant), can improve solubility and stability in aqueous solutions.[1]
Q4: I'm having trouble dissolving the initial paclitaxel powder. What should I do?
A4: If you are struggling to dissolve the initial paclitaxel powder, consider the following troubleshooting steps:
-
Choice of Solvent: Ensure you are using an appropriate organic solvent. Refer to the solubility data table below for guidance.
-
Solvent Quality: Use high-purity, anhydrous (water-free) solvents whenever possible. Moisture in solvents like DMSO can reduce the solubility of hydrophobic compounds.
-
Sonication: Gentle sonication in a water bath can help break up powder aggregates and enhance dissolution.
-
Warming: Gentle warming (e.g., to 37°C) can increase the solubility of paclitaxel in some organic solvents.
Q5: Are there advanced formulation strategies to improve the aqueous solubility of paclitaxel for in vivo studies?
A5: Yes, several advanced formulation strategies are employed to enhance the solubility and bioavailability of paclitaxel. These include:
-
Nanocrystals: Reducing the particle size of paclitaxel to the nanometer range increases the surface area for dissolution.[1]
-
Amorphous Solid Dispersions: Dispersing paclitaxel in a polymeric matrix in an amorphous state can enhance its solubility and dissolution rate.[2]
-
Liposomes: Encapsulating paclitaxel within lipid-based vesicles can improve its solubility and stability.
-
Prodrugs: Modifying the paclitaxel molecule to create a more water-soluble prodrug that is converted to the active form in the body.[3][4]
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water microemulsions upon gentle agitation with aqueous media, enhancing the solubilization of lipophilic drugs like paclitaxel.[1]
Data Presentation
Table 1: Solubility of Paclitaxel in Common Solvents
| Solvent | Solubility (mg/mL) |
| Water | < 0.001[5] |
| Ethanol | ~1.5[6] |
| Dimethyl sulfoxide (DMSO) | ~5 - 100 |
| Dimethylformamide (DMF) | ~5[6] |
| DMSO:PBS (pH 7.2) (1:10) | ~0.1[6] |
| Polyethylene Glycol 400 (PEG 400) | Higher than in Ethanol |
Note: Solubility can vary depending on the purity of the paclitaxel, the specific batch, temperature, and the method of dissolution.
Table 2: Enhanced Aqueous Solubility of Paclitaxel Derivatives and Formulations
| Derivative/Formulation | Solubility Enhancement | Reference |
| 7-OH modified dihydroxypropyl prodrug | >50-fold increase | [3] |
| Phosphate prodrugs (sodium salts) | ~1000-fold increase | [7] |
| 2'-PEG ester prodrug | >165,260-fold increase | [7] |
| Malic acid ester prodrug (sodium salt) | ~60-fold increase | [7] |
| D-α-tocopheryl PEG 1000 succinate (B1194679) (TPGS) formulation | ~38-fold increase | [7] |
| BE–PAMAM copolymer formulation (2% w/v) | ~3700-fold increase | [7] |
| Poly(ethylene glycol)-b-poly(epsilon-caprolactone) micelles with prodrug | >5 mg/mL | [8] |
Experimental Protocols
Protocol 1: Determination of Paclitaxel Solubility using the Shake-Flask Method
This protocol outlines a standard procedure for determining the equilibrium solubility of paclitaxel in a given solvent.
Materials:
-
Paclitaxel powder
-
Solvent of interest (e.g., ethanol, DMSO, buffer)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator
-
Microcentrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a Saturated Solution:
-
Add an excess amount of paclitaxel powder to a scintillation vial. The exact amount should be more than what is expected to dissolve.
-
Add a known volume of the solvent of interest to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial on an orbital shaker or rotator at a constant temperature (e.g., 25°C).
-
Allow the mixture to equilibrate for a set period (e.g., 24-48 hours) to ensure that the maximum amount of paclitaxel has dissolved.
-
-
Separation of Undissolved Solid:
-
After equilibration, carefully remove the vial from the shaker.
-
Let the undissolved solid settle to the bottom.
-
Centrifuge the vial at a high speed to pellet the remaining solid.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.
-
Analyze the diluted sample by HPLC to determine the concentration of dissolved paclitaxel.
-
-
Calculation:
-
Calculate the solubility of paclitaxel in the solvent based on the HPLC analysis and the dilution factor.
-
Protocol 2: Preparation of Paclitaxel-Loaded Liposomes by Thin-Film Hydration
This protocol describes a common method for encapsulating paclitaxel into liposomes to improve its aqueous solubility.
Materials:
-
Paclitaxel
-
Phospholipids (e.g., egg phosphatidylcholine - EPC)
-
Cholesterol
-
Organic solvent (e.g., chloroform, methanol)
-
Aqueous buffer (e.g., phosphate-buffered saline - PBS, pH 7.4)
-
Rotary evaporator
-
Probe sonicator or extruder
Procedure:
-
Lipid Film Formation:
-
Dissolve paclitaxel, phospholipids, and cholesterol in the organic solvent in a round-bottom flask.
-
Attach the flask to a rotary evaporator and rotate it in a water bath at a temperature above the lipid transition temperature.
-
Evaporate the organic solvent under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.
-
-
Hydration:
-
Add the aqueous buffer to the flask containing the lipid film.
-
Hydrate the film by rotating the flask at a temperature above the lipid transition temperature for a specified time. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction (Optional but Recommended):
-
To obtain smaller, more uniform liposomes (e.g., small unilamellar vesicles - SUVs), the MLV suspension can be subjected to:
-
Sonication: Using a probe sonicator.
-
Extrusion: Passing the MLV suspension through polycarbonate membranes with defined pore sizes.
-
-
-
Purification:
-
Remove any unencapsulated paclitaxel by methods such as dialysis, gel filtration chromatography, or centrifugation.
-
Protocol 3: Preparation of Paclitaxel Nanosuspension by High-Pressure Homogenization
This protocol outlines a method for preparing a nanosuspension of paclitaxel to enhance its dissolution rate.[9]
Materials:
-
Paclitaxel powder
-
Stabilizers (e.g., Poloxamer 188, PEG-400)
-
Organic solvent (e.g., ethanol, acetone)
-
Water for injection
-
High-speed homogenizer (e.g., Ultra-Turrax®)
-
High-pressure homogenizer
Procedure:
-
Preparation of Aqueous and Organic Phases:
-
Pre-homogenization:
-
Pour the organic phase into the aqueous phase while stirring continuously with a high-speed homogenizer to form a coarse emulsion.[9]
-
-
High-Pressure Homogenization:
-
Pass the coarse emulsion through a high-pressure homogenizer for a specified number of cycles and at a set pressure to reduce the particle size to the nanometer range.
-
-
Solvent Removal:
-
Remove the organic solvent from the nanosuspension, typically by evaporation under reduced pressure.
-
-
Lyophilization (Optional):
-
The nanosuspension can be lyophilized (freeze-dried) to produce a stable powder that can be reconstituted before use.[9]
-
Visualizations
Caption: A generalized workflow for developing paclitaxel formulations.
Caption: Paclitaxel's primary mechanism of action.
References
- 1. mdpi.com [mdpi.com]
- 2. iosrphr.org [iosrphr.org]
- 3. Prodrug Strategies for Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and preclinical characterization of a paclitaxel prodrug with improved antitumor activity and water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paclitaxel | C47H51NO14 | CID 36314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. Paclitaxel prodrugs with sustained release and high solubility in poly(ethylene glycol)-b-poly(epsilon-caprolactone) micelle nanocarriers: pharmacokinetic disposition, tolerability, and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formulation and pharmacokinetic evaluation of a paclitaxel nanosuspension for intravenous delivery - PMC [pmc.ncbi.nlm.nih.gov]
Side product formation during the semi-synthesis of paclitaxel.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the semi-synthesis of paclitaxel (B517696).
Troubleshooting Guides
This section addresses specific issues that may arise during the semi-synthesis of paclitaxel, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of Paclitaxel
Question: We are experiencing significantly lower than expected yields in our paclitaxel semi-synthesis from 10-deacetylbaccatin III (10-DAB). What are the common causes and potential solutions?
Answer: Low yields in the semi-synthesis of paclitaxel from 10-DAB can often be attributed to several critical steps. The most common culprits are inefficient protection of the C7 hydroxyl group, poor coupling efficiency of the side chain, and degradation of the product during the final deprotection step.
Potential Causes and Solutions:
-
Incomplete Protection of the C7 Hydroxyl Group: The hydroxyl group at the C7 position of 10-DAB must be protected before the acetylation of the C10 hydroxyl and the subsequent attachment of the side chain at C13. Incomplete protection can lead to a mixture of products and reduce the final yield.
-
Solution: Ensure the use of a sufficient excess of the protecting group reagent (e.g., triethylsilyl chloride, TESCl) and a suitable base (e.g., imidazole) in an appropriate solvent like pyridine (B92270) or DMF. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure the complete conversion of the starting material.
-
-
Inefficient Acetylation of the C10 Hydroxyl Group: Incomplete acetylation of the C10 hydroxyl group on the 7-O-protected 10-DAB will result in the formation of an undesired impurity, 10-deacetylpaclitaxel, after side-chain coupling and deprotection.
-
Solution: Use an effective acetylating agent such as acetyl chloride or acetic anhydride (B1165640) in the presence of a base like pyridine or 4-dimethylaminopyridine (B28879) (DMAP). Ensure anhydrous conditions to prevent hydrolysis of the acetylating agent.
-
-
Poor Side-Chain Coupling Efficiency: The esterification reaction to attach the phenylisoserine (B1258129) side chain to the C13 hydroxyl group is a critical step. The choice of coupling agent and reaction conditions is vital for high efficiency.[1]
-
Solution: The use of a protected β-lactam side chain, such as the Ojima lactam, is a well-established and efficient method.[2] Employing coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with an activator like DMAP can improve yields.[3] Optimizing reaction conditions such as temperature, solvent (e.g., toluene), and reaction time is crucial.
-
-
Product Degradation During Deprotection: The final step of removing the protecting groups, particularly the C7-silyl ether, can lead to the formation of degradation products if the conditions are too harsh. Acidic conditions used for deprotection can potentially lead to cleavage of the oxetane (B1205548) ring or hydrolysis of ester groups.[4]
-
Solution: Use mild acidic conditions for deprotection, such as a buffered solution of hydrofluoric acid (e.g., HF-pyridine or HF-triethylamine) or dilute hydrochloric acid in ethanol. Carefully control the reaction temperature and time to minimize side reactions.
-
Issue 2: High Levels of 7-Epipaclitaxel Impurity
Question: Our final paclitaxel product is contaminated with a significant amount of 7-epipaclitaxel. What causes its formation and how can we minimize it?
Answer: 7-Epipaclitaxel is a common impurity in semi-synthetic paclitaxel and is the thermodynamically more stable isomer.[5] Its formation is primarily caused by epimerization at the C7 position, which is catalyzed by basic conditions.[6]
Mechanism of Formation:
The epimerization at the C7 position is understood to proceed through a retro-aldol/aldol-type mechanism under basic conditions.[7] The base abstracts the proton from the C7 hydroxyl group, leading to the formation of an enolate intermediate, which can then be protonated from either face to yield both paclitaxel and its C7 epimer.[6]
Troubleshooting and Minimization Strategies:
-
Avoid Basic Conditions During Work-up and Purification: Prolonged exposure to basic conditions, even mild bases used in chromatography (e.g., triethylamine (B128534) in the mobile phase), can promote epimerization.
-
Solution: Neutralize the reaction mixture promptly after basic steps. Use neutral or slightly acidic conditions for purification whenever possible. If a basic modifier is necessary for chromatography, use the lowest effective concentration and minimize the purification time.
-
-
Careful Control of Deprotection: While the deprotection of silyl (B83357) ethers is typically performed under acidic conditions, residual basic impurities from previous steps can contribute to epimerization if not properly quenched.
-
Solution: Ensure a thorough work-up to remove all basic reagents before proceeding to the deprotection step.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the semi-synthesis of paclitaxel from 10-DAB?
A1: Besides 7-epipaclitaxel, other common side products include:
-
10-Deacetylpaclitaxel: This impurity arises from the incomplete acetylation of the C10 hydroxyl group of the 7-O-protected 10-DAB intermediate.
-
Baccatin (B15129273) III: This can be present if the side-chain coupling reaction does not go to completion.
-
Cephalomannine: This is a naturally occurring taxane (B156437) that is often present in the extracted 10-DAB starting material and can be carried through the synthesis.
-
Over-acetylated products: Acetylation can sometimes occur at other hydroxyl groups if the protection of the C7 hydroxyl is not complete.
-
Side-chain epimers: Epimerization of the C2' hydroxyl of the phenylisoserine side chain can occur, leading to diastereomeric impurities.[8]
Q2: How can I effectively monitor the progress of the reactions in the paclitaxel semi-synthesis?
A2: High-Performance Liquid Chromatography (HPLC) is the most effective technique for monitoring the progress of each step in the paclitaxel semi-synthesis. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water is commonly used. UV detection at 227 nm is suitable for observing paclitaxel and its related impurities. Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative monitoring of the reaction progress.
Q3: What are the optimal conditions for the final deprotection step to minimize side product formation?
A3: The final deprotection step, typically the removal of a silyl ether protecting group from the C7 hydroxyl, should be carried out under mild acidic conditions to avoid degradation of the paclitaxel molecule.[4] A common and effective method is the use of a buffered solution of hydrofluoric acid, such as HF-pyridine or HF-triethylamine, in a solvent like THF or acetonitrile at 0°C to room temperature. The reaction should be carefully monitored by HPLC to ensure complete deprotection without significant formation of byproducts. Another option is the use of dilute hydrochloric acid in ethanol.
Data Presentation
Table 1: Summary of Common Impurities and their Formation
| Impurity | Structure | Common Cause of Formation | Stage of Formation |
| 7-Epipaclitaxel | Diastereomer of paclitaxel with inverted stereochemistry at the C7 position. | Base-catalyzed epimerization of the C7 hydroxyl group.[6] | During work-up, purification, or storage under non-ideal pH conditions. |
| 10-Deacetylpaclitaxel | Paclitaxel analog lacking the acetyl group at the C10 position. | Incomplete acetylation of the C10 hydroxyl group of 7-O-protected 10-DAB. | Acetylation step. |
| Baccatin III | The taxane core of paclitaxel without the C13 side chain. | Incomplete coupling of the side chain to 7-O-protected baccatin III. | Side-chain coupling step. |
| Cephalomannine | A natural taxane impurity with a tigloyl group instead of a benzoyl group on the side chain. | Present in the starting material (10-DAB) extracted from yew needles. | Carried through from the starting material. |
| 2'-Epipaclitaxel | Diastereomer of paclitaxel with inverted stereochemistry at the C2' position of the side chain. | Epimerization of the C2' hydroxyl group of the side chain, particularly under harsh coupling or deprotection conditions.[8] | Side-chain coupling or deprotection steps. |
Table 2: Typical Yields for Paclitaxel Semi-Synthesis from 10-DAB
| Synthesis Step | Starting Material | Product | Reagents/Conditions | Typical Yield | Reference |
| C7 Protection | 10-Deacetylbaccatin III (10-DAB) | 7-O-TES-10-deacetylbaccatin III | TESCl, Imidazole, DMF | >90% | [9] |
| C10 Acetylation | 7-O-TES-10-deacetylbaccatin III | 7-O-TES-baccatin III | Acetyl chloride, Pyridine | ~95% | [10] |
| Side-Chain Coupling | 7-O-TES-baccatin III and Ojima lactam | Protected Paclitaxel Derivative | LiHMDS, THF | High | [2] |
| Deprotection | Protected Paclitaxel Derivative | Paclitaxel | HF-Pyridine, Pyridine, THF | High | [2] |
| Overall | 10-Deacetylbaccatin III (10-DAB) | Paclitaxel | Multi-step | 70-81% | [11] |
Experimental Protocols
Protocol 1: Protection of the C7 Hydroxyl of 10-Deacetylbaccatin III (10-DAB) with Triethylsilyl (TES) Group
-
Dissolve 10-deacetylbaccatin III (1 equivalent) in anhydrous pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylsilyl chloride (TESCl, 1.5-2.0 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with saturated aqueous copper sulfate (B86663) solution to remove pyridine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain 7-O-TES-10-deacetylbaccatin III.
Protocol 2: Acetylation of the C10 Hydroxyl of 7-O-TES-10-deacetylbaccatin III
-
Dissolve 7-O-TES-10-deacetylbaccatin III (1 equivalent) in anhydrous pyridine.
-
Cool the solution to 0°C.
-
Add acetyl chloride (1.2-1.5 equivalents) dropwise.
-
Stir the reaction at 0°C for 1-2 hours.
-
Monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, pour the mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 7-O-TES-baccatin III.
Protocol 3: Coupling of the Ojima Lactam to 7-O-TES-baccatin III
-
Dissolve 7-O-TES-baccatin III (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon).
-
Cool the solution to -40°C.
-
Add a solution of lithium bis(trimethylsilyl)amide (LiHMDS, 1.1 equivalents) in THF dropwise.
-
Stir the mixture for 30 minutes at -40°C.
-
Add a solution of the protected Ojima lactam (1.2 equivalents) in THF.
-
Allow the reaction to slowly warm to 0°C and stir for several hours, monitoring by TLC or HPLC.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
The crude product is typically used in the next step without further purification.
Protocol 4: Deprotection to Yield Paclitaxel
-
Dissolve the crude protected paclitaxel derivative from the previous step in a mixture of pyridine and THF.
-
Cool the solution to 0°C.
-
Slowly add a buffered hydrofluoric acid solution (e.g., HF-pyridine, approximately 10 equivalents of HF) dropwise.
-
Stir the reaction at 0°C for several hours, monitoring by HPLC for the disappearance of the starting material and the formation of paclitaxel.
-
Once the reaction is complete, carefully quench by adding saturated aqueous sodium bicarbonate solution until the pH is neutral.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude paclitaxel by column chromatography on silica gel or by preparative HPLC to obtain the final product.
Mandatory Visualization
Caption: Paclitaxel semi-synthesis workflow from 10-DAB with key side products.
Caption: Troubleshooting flowchart for low paclitaxel yield.
Caption: General experimental workflow for the purification of paclitaxel.
References
- 1. Comprehensive strategies for paclitaxel production: insights from plant cell culture, endophytic microorganisms, and synthetic biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct, stereoselective synthesis of the protected paclitaxel (taxol) side chain and high-yield transformation to paclitaxel - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Degradation of paclitaxel and related compounds in aqueous solutions I: epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Optimization of fermentation conditions for the bioconversion of 7-β-xylosyl-10-deacetyltaxol.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the fermentation conditions for the bioconversion of 7-β-xylosyl-10-deacetyltaxol to 10-deacetyltaxol (B21601), a key precursor for the semi-synthesis of paclitaxel.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of Recombinant β-xylosidase in Pichia pastoris Fermentation
-
Question: My Pichia pastoris fermentation is resulting in a low yield of recombinant β-xylosidase. What are the possible causes and how can I troubleshoot this?
-
Answer: Low protein yield in P. pastoris is a common issue with several potential causes:
-
Suboptimal Methanol (B129727) Induction: The concentration of methanol is critical for inducing the AOX1 promoter. Both insufficient and excessive methanol levels can negatively impact protein expression. High methanol concentrations can be toxic to the cells, leading to stress responses and reduced protein production.
-
Solution: Optimize the methanol feeding strategy. A predetermined exponential feeding rate has been shown to be more efficient than strategies based on methanol or oxygen consumption sensors, resulting in higher specific production per biomass and per methanol consumed. Different methanol feeding rates can have a direct impact on cell growth and enzyme activity. For instance, in one study, a methanol feeding rate of 4 mL/(L·h) achieved higher total protein production and enzyme activity compared to 5 mL/(L·h).
-
-
Proteolytic Degradation: Native proteases in P. pastoris can degrade the recombinant protein.
-
Solution: Consider using protease-deficient P. pastoris strains. Optimizing the fermentation pH can also help minimize protease activity. Additionally, lowering the induction temperature (e.g., to 25°C instead of 30°C) can sometimes reduce proteolytic degradation and improve the yield of active enzyme.
-
-
Inefficient Protein Secretion: If the β-xylosidase is designed to be secreted, issues with the secretion pathway can lead to low extracellular yields.
-
Solution: Ensure the signal peptide is correctly fused to your protein. Co-expression of molecular chaperones like protein disulfide isomerase (PDI) has been shown to improve the secretion of some proteins.
-
-
Codon Usage: The codon usage of the β-xylosidase gene may not be optimal for P. pastoris.
-
Solution: Synthesize a codon-optimized version of the gene for expression in P. pastoris.
-
-
Issue 2: Incomplete Bioconversion of 7-β-Xylosyl-10-deacetyltaxol
-
Question: My HPLC analysis shows a significant amount of unreacted 7-β-xylosyl-10-deacetyltaxol even after a long incubation time. What could be the reason for this incomplete conversion?
-
Answer: Incomplete bioconversion can be attributed to several factors:
-
Insufficient Enzyme Activity: The amount or activity of the β-xylosidase in the reaction may be insufficient for complete conversion.
-
Solution: Increase the amount of enzyme (or cell biomass containing the enzyme) in the reaction. Ensure that the enzyme preparation is active by performing an enzyme activity assay.
-
-
Product Inhibition: β-xylosidases can be inhibited by their product, D-xylose. As the reaction progresses and the concentration of D-xylose increases, the enzyme's activity may decrease, leading to an incomplete reaction. The sensitivity to D-xylose inhibition varies between different β-xylosidases.
-
Solution: Consider strategies for in-situ product removal, although this can be complex. Alternatively, using a higher initial enzyme concentration can help to drive the reaction to completion before significant product inhibition occurs.
-
-
Suboptimal Reaction Conditions: The pH, temperature, or substrate concentration may not be optimal for the enzyme.
-
Solution: Optimize the reaction conditions. The optimal pH for β-xylosidases is often in the range of 4.0 to 6.0. The optimal temperature can vary, but for many fungal β-xylosidases, it is around 50°C. High substrate concentrations can sometimes lead to substrate inhibition, so it's important to determine the optimal substrate concentration for your specific enzyme. A study achieved a 93-95% bioconversion of 10 g/L 7-β-xylosyltaxanes.[1]
-
-
Poor Substrate Solubility: 7-β-Xylosyl-10-deacetyltaxol has low solubility in aqueous solutions, which can limit its availability to the enzyme.
-
Solution: The use of a co-solvent like dimethyl sulfoxide (B87167) (DMSO) can improve substrate solubility. Optimization of the DMSO concentration is necessary, as high concentrations can inhibit the enzyme.[1]
-
-
Issue 3: Formation of Byproducts
-
Question: I am observing unexpected peaks in my HPLC chromatogram after the bioconversion reaction. What are these potential byproducts and how can I minimize them?
-
Answer: While the enzymatic conversion is generally specific, byproducts can sometimes form.
-
Potential Byproducts: The search results did not specify common byproducts for this particular enzymatic reaction. However, in similar biotransformations, byproducts can arise from non-specific enzyme activity or degradation of the substrate or product under the reaction conditions. Possible byproducts could include other deacetylated or isomerized taxanes.
-
Minimization Strategies:
-
Use a Highly Specific Enzyme: Ensure the β-xylosidase used is highly specific for the removal of the xylosyl group at the C-7 position.
-
Optimize Reaction Time: Prolonged incubation times might lead to the degradation of the product. Monitor the reaction progress over time to determine the optimal reaction time that maximizes product formation while minimizing byproduct formation.
-
Ensure Purity of Substrate: Impurities in the 7-β-xylosyl-10-deacetyltaxol starting material could lead to the formation of other compounds.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the bioconversion of 7-β-xylosyl-10-deacetyltaxol?
A1: The optimal pH for the bioconversion is dependent on the specific β-xylosidase being used. Generally, fungal β-xylosidases exhibit optimal activity in a slightly acidic pH range, typically between 4.0 and 6.0. It is recommended to perform a pH optimization experiment for your specific enzyme to determine the ideal condition.
Q2: What is the recommended temperature for the bioconversion reaction?
A2: The optimal temperature for the bioconversion is also enzyme-dependent. Many fungal β-xylosidases have an optimal temperature around 50°C. However, it is crucial to balance enzyme activity with stability, as higher temperatures can lead to enzyme denaturation over time. An optimization study should be conducted to find the best temperature for your experimental setup.
Q3: What is the typical substrate concentration used for the bioconversion?
A3: The substrate concentration can significantly impact the conversion efficiency. Due to the low solubility of 7-β-xylosyl-10-deacetyltaxol, a co-solvent like DMSO is often used. Studies have reported successful bioconversion at substrate concentrations ranging from 10 to 15 g/L, achieving high conversion rates.[1] It is advisable to test a range of substrate concentrations to find the optimal level that avoids substrate inhibition and maximizes the yield of 10-deacetyltaxol.
Q4: How can I monitor the progress of the bioconversion reaction?
A4: The progress of the reaction can be monitored by taking samples at different time points and analyzing them using High-Performance Liquid Chromatography (HPLC). A reverse-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. The disappearance of the 7-β-xylosyl-10-deacetyltaxol peak and the appearance of the 10-deacetyltaxol peak can be monitored at a specific UV wavelength, such as 227 nm.
Q5: What are the key phases in a high-cell-density fermentation of Pichia pastoris for producing the recombinant β-xylosidase?
A5: A typical high-cell-density fermentation protocol for P. pastoris consists of three main phases:
-
Glycerol (B35011) Batch Phase: The initial phase where the yeast grows on glycerol to build up biomass.
-
Glycerol Fed-Batch Phase: A phase where glycerol is fed to the culture to further increase the cell density to a high level.
-
Methanol Induction Phase: The production phase where methanol is fed to the culture to induce the expression of the recombinant β-xylosidase under the control of the AOX1 promoter.
Data Presentation
Table 1: Effect of Methanol Feed Rate on Recombinant β-xylosidase Production in Pichia pastoris
| Methanol Feed Rate (mL/L/h) | Relative Total Protein Production (%) | Relative Enzyme Activity (%) |
| 4 | 100 | 100 |
| 5 | Lower than 4 mL/L/h | Lower than 4 mL/L/h |
Note: This table is based on qualitative findings suggesting that a higher methanol feeding rate of 5 mL/(L·h) resulted in lower protein production and enzyme activity compared to 4 mL/(L·h) due to oxidative stress.
Table 2: Optimization of Bioconversion of 7-β-xylosyltaxanes
| Substrate Concentration (g/L) | Bioconversion Rate (%) |
| 10 | 93-95 |
| 15 | 83 |
Data from a study on the scale-up biocatalysis of 7-β-xylosyl-10-deacetyltaxol.[1]
Experimental Protocols
1. High-Cell-Density Fed-Batch Fermentation of Recombinant Pichia pastoris
This protocol is a general guideline and should be optimized for the specific recombinant strain and fermenter system.
-
Inoculum Preparation:
-
Inoculate a single colony of the recombinant P. pastoris strain into 50 mL of BMGY medium in a 250 mL baffled flask.
-
Incubate at 28-30°C with vigorous shaking (250-300 rpm) for 20-24 hours until the OD600 reaches 2-6.
-
-
Fermentation:
-
Glycerol Batch Phase: Inoculate the fermenter containing Basal Salts Medium with 4% glycerol. Maintain the pH at 5.0 with ammonia (B1221849) solution and the temperature at 30°C. Maintain dissolved oxygen (DO) above 20% by controlling agitation and aeration. This phase typically lasts for 18-24 hours.
-
Glycerol Fed-Batch Phase: Once the initial glycerol is depleted (indicated by a sharp increase in DO), start feeding a 50% glycerol solution containing PTM1 trace salts. Maintain a constant feed rate to achieve a high cell density.
-
Methanol Induction Phase: After reaching the desired cell density and upon depletion of glycerol, start feeding methanol containing PTM1 trace salts. A common strategy is to start with a low feed rate (e.g., 1-2 mL/h/L) and gradually increase it. Maintain the temperature at 25-30°C and the pH at 5.0. The induction phase can last for 48-96 hours.
-
-
Cell Harvest: Harvest the cells by centrifugation at the end of the fermentation. The cell pellet can be used directly for bioconversion or stored at -80°C.
2. Bioconversion of 7-β-Xylosyl-10-deacetyltaxol
-
Prepare a reaction mixture containing the recombinant P. pastoris cell pellet (or purified β-xylosidase) in a suitable buffer (e.g., 50 mM sodium acetate (B1210297) buffer, pH 5.0).
-
Dissolve 7-β-xylosyl-10-deacetyltaxol in DMSO to a high concentration stock solution.
-
Add the substrate stock solution to the reaction mixture to the desired final concentration (e.g., 10 g/L). The final DMSO concentration should be optimized and kept low (e.g., <10%) to avoid enzyme inhibition.
-
Incubate the reaction mixture at the optimal temperature (e.g., 50°C) with gentle agitation.
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them by HPLC.
-
Once the reaction is complete, the product 10-deacetyltaxol can be extracted and purified.
3. HPLC Analysis of 7-β-Xylosyl-10-deacetyltaxol and 10-deacetyltaxol
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 45:55 v/v). The exact ratio may need to be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 227 nm.
-
Injection Volume: 20 µL.
-
Procedure:
-
Prepare standards of 7-β-xylosyl-10-deacetyltaxol and 10-deacetyltaxol of known concentrations.
-
Dilute the reaction samples with the mobile phase.
-
Inject the standards and samples into the HPLC system.
-
Identify and quantify the substrate and product peaks based on their retention times and peak areas compared to the standards.
-
4. β-Xylosidase Activity Assay
This is a general protocol using a chromogenic substrate.
-
Prepare a stock solution of a suitable chromogenic substrate, such as p-nitrophenyl-β-D-xylopyranoside (pNPX), in a suitable buffer (e.g., 50 mM sodium acetate buffer, pH 5.0).
-
Add a known amount of the enzyme solution (or cell lysate) to a pre-warmed reaction tube containing the buffer.
-
Initiate the reaction by adding the pNPX stock solution.
-
Incubate the reaction at the optimal temperature for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding a stop solution, such as a high pH buffer (e.g., 1 M sodium carbonate), which also develops the color of the released p-nitrophenol.
-
Measure the absorbance of the solution at 405 nm.
-
Calculate the enzyme activity based on a standard curve of p-nitrophenol. One unit of activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the assay conditions.
Visualizations
Caption: Experimental workflow for the bioconversion of 7-β-xylosyl-10-deacetyltaxol.
Caption: Troubleshooting logic for low 10-deacetyltaxol yield.
References
Validation & Comparative
A Comparative Analysis of the Cytotoxic Effects of 10-Deacetyltaxol 7-Xyloside and Paclitaxel
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the In Vitro Efficacy of Two Taxane (B156437) Compounds.
This guide provides a detailed comparison of the cytotoxic properties of 10-Deacetyltaxol 7-Xyloside and the widely used chemotherapeutic agent, paclitaxel (B517696). By presenting available experimental data, detailed methodologies, and visual representations of their mechanisms of action, this document aims to equip researchers with the necessary information to evaluate their potential applications in oncology research and drug development.
Executive Summary
Both this compound and paclitaxel are members of the taxane family of anticancer compounds, which function by disrupting microtubule dynamics, a critical process for cell division. While paclitaxel is a cornerstone of chemotherapy regimens for various cancers, emerging derivatives like this compound are being investigated for potentially improved pharmacological properties. This guide synthesizes the currently available data on their comparative cytotoxicity, highlighting their mechanisms of inducing programmed cell death (apoptosis) and providing protocols for their in vitro evaluation.
Comparative Cytotoxicity Data
Direct comparative studies providing IC50 values for this compound and paclitaxel across a range of identical cancer cell lines are limited in the public domain. However, by compiling data from various sources, an indirect comparison can be drawn. It is crucial to note that variations in experimental conditions (e.g., cell line passage number, exposure time, assay method) can influence IC50 values. Therefore, the data presented below should be interpreted with caution.
| Compound | Cell Line | Cancer Type | IC50 Value (µM) |
| This compound (as 7-Xylosyl-10-Deacetyltaxol B) | A2780 | Ovarian Cancer | 3.5 |
| A549 | Lung Cancer | 1.9 | |
| Paclitaxel | A2780 | Ovarian Cancer | 1.23 ± 0.10 |
| A549 | Lung Cancer | 1.64 - 10.18 (µg/L)* |
*Note: The IC50 for paclitaxel in A549 cells is presented in µg/L in one study, which converts to approximately 1.92 to 11.9 µM. The wide range reflects potential variations in experimental setups.
Mechanism of Action: A Deeper Dive
Both compounds exert their cytotoxic effects by stabilizing microtubules, leading to mitotic arrest and subsequent apoptosis. However, the downstream signaling pathways they activate to induce apoptosis show some distinctions.
Paclitaxel is known to induce apoptosis through multiple signaling pathways. Key pathways include the PI3K/AKT and MAPK signaling cascades.[1][2] Activation of these pathways can ultimately lead to the regulation of apoptotic proteins and the execution of programmed cell death.
This compound has been shown to induce apoptosis in human prostate cancer cells (PC-3) through a mitochondria-driven pathway.[3][4] This involves the upregulation of pro-apoptotic proteins such as Bax and Bad, and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-XL.[3][4] This shift in the balance of apoptotic regulators leads to a loss of mitochondrial membrane permeability and the activation of caspase-9, a key initiator caspase in the intrinsic apoptotic pathway.[3][4]
Experimental Protocols
The following is a generalized protocol for assessing the cytotoxicity of taxane compounds using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This method is widely used to measure cell viability by assessing the metabolic activity of cells.
Materials:
-
Cancer cell lines of interest (e.g., A549, A2780)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well plates
-
This compound and Paclitaxel (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and paclitaxel in complete culture medium from a stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various drug concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the drugs).
-
Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently agitate the plates to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
-
Visualizing the Mechanisms
To better understand the processes described, the following diagrams illustrate the experimental workflow and the distinct apoptotic signaling pathways of the two compounds.
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Caption: Distinct apoptotic signaling pathways of the two taxane compounds.
References
- 1. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paclitaxel inhibits proliferation and invasion and promotes apoptosis of breast cancer cells by blocking activation of the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
Comparative Guide to the Structure-Activity Relationship of C7-Modified Taxane Derivatives
This guide provides a detailed comparison of C7-modified taxane (B156437) derivatives, focusing on their structure-activity relationships (SAR). It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.
Introduction to Taxane Modifications at C7
Taxanes, including paclitaxel (B517696) (Taxol) and docetaxel (B913) (Taxotere), are potent microtubule-stabilizing agents widely used in cancer chemotherapy.[1][2] Their mechanism of action involves binding to β-tubulin, which promotes the polymerization of tubulin into stable microtubules and inhibits depolymerization.[1][2] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][3] The taxane core structure has several positions amenable to chemical modification, with the C7 hydroxyl group being a key target for synthesizing new derivatives with potentially improved efficacy, solubility, and resistance profiles.
Early studies on the SAR of taxanes indicated that modifications at the C7 position were generally well-tolerated.[4] While removal of the C7 hydroxyl group to form 7-deoxytaxol did not significantly alter cytotoxicity, many modifications at this site did not lead to compounds superior to paclitaxel in both in vitro and in vivo assays.[4][5] However, recent research has yielded novel C7-modified analogs with significant anticancer activity, sometimes exceeding that of the parent compounds.[6] This guide compares various C7 modifications and their impact on biological activity.
Comparative Analysis of C7-Modified Taxane Derivatives
The biological activity of taxane derivatives is primarily assessed by their cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) are common metrics for comparison.
Table 1: In Vitro Cytotoxicity of C7-Modified Taxane Derivatives
| Compound/Derivative | Modification at C7 | Cell Line(s) | IC50 / GI50 | Reference Compound | Reference IC50 / GI50 | Source(s) |
| Paclitaxel Analogs | ||||||
| 7-mesylate paclitaxel | Mesylate | Not Specified | Potent | Paclitaxel | - | [4] |
| 7-epi-fluoropaclitaxel | Epi-fluoro | Not Specified | Potent | Paclitaxel | - | [4] |
| 7-deoxypaclitaxel | Deoxy (H) | Not Specified | Comparable | Paclitaxel | - | [5] |
| Lx2-32c | Not Specified | Various human tumor cell lines | 1.7 ± 1.6 nM | - | - | [3] |
| Lx2-32c-PMs | Polymeric Micelle formulation | 4T1 murine breast cancer | 0.3827 nM | - | - | [3] |
| Docetaxel Analogs | ||||||
| Compound 23 | 9α-hydroxy, modified side chain | Various NCI-60 | ≤5 nM | - | - | [6] |
| Compound 27 | 9α-hydroxy, modified side chain | Various NCI-60 | ≤5 nM | - | - | [6] |
| Compound 29 | 9α-hydroxy, modified side chain | Various NCI-60 | ≤5 nM | - | - | [6] |
| Cabazitaxel Analogs | ||||||
| Compound 16 | 7,10-di-O-methylthiomethyl (MTM) | A549, KB, KB/VCR, A549/T | Potent | Cabazitaxel | Similar in vivo efficacy | [3] |
Note: "Potent" or "Comparable" indicates the activity level as described in the source when specific quantitative data was not provided. PMs refer to Polymeric Micelles.
Key Experimental Methodologies
Accurate evaluation of taxane derivatives relies on standardized in vitro and in vivo assays. The following sections detail the protocols for cytotoxicity, tubulin polymerization, and preclinical animal studies.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[7]
Protocol:
-
Cell Plating: Seed cells (3,000–6,000 cells per well) in a 96-well plate and allow them to attach overnight at 37°C.[8]
-
Compound Treatment: Expose the cells to various concentrations of the C7-modified taxane derivatives for a specified period, typically 72 hours.[8] Include a vehicle control (e.g., DMSO) and a positive control (e.g., paclitaxel).
-
MTT Addition: Add Thiazolyl Blue Tetrazolium Bromide (MTT) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2–4 hours at 37°C.[8]
-
Formazan (B1609692) Solubilization: Carefully remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[8]
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of taxane derivatives to promote the assembly of tubulin into microtubules. Polymerization is monitored by the increase in light scattering (turbidity), measured as absorbance.[9]
Protocol:
-
Reagent Preparation: Reconstitute purified tubulin (>99% pure) to a concentration of 3 mg/mL in an ice-cold G-PEM buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2, 1 mM GTP).[8][9] Prepare serial dilutions of the test compounds.
-
Reaction Initiation: Pipette the test compound dilutions into the pre-warmed wells. To initiate polymerization, add 100 µL of the cold tubulin solution to each well.[8][9] The temperature shift from 4°C to 37°C starts the reaction.
-
Data Acquisition: Immediately place the plate in a spectrophotometer set to 37°C. Measure the absorbance at 340 nm every 60 seconds for 60 minutes in kinetic mode.[8][10]
-
Data Analysis: Plot the absorbance against time. The rate and extent of polymerization can be compared between different compounds. Paclitaxel is used as a positive control for promoting polymerization, while agents like nocodazole (B1683961) or colchicine (B1669291) can be used as negative controls (inhibitors).[9]
In Vivo Antitumor Efficacy Study
Animal models are essential for evaluating the therapeutic potential of new taxane derivatives in a physiological context.[11] Xenograft models, where human tumor cells are implanted into immunodeficient mice, are commonly used.[3][12]
Generalized Protocol:
-
Animal Model: Use immunodeficient mice (e.g., SCID or nude mice).
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A549 lung cancer cells) into the flank of each mouse.[3]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomly assign mice into treatment and control groups.
-
Treatment Administration: Administer the C7-modified taxane derivative, a reference drug (e.g., paclitaxel), and a vehicle control to the respective groups via a clinically relevant route (e.g., intravenous injection).
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week). Monitor the animals for any signs of toxicity.[3]
-
Endpoint: At the end of the study (defined by tumor size limits or a set time period), euthanize the mice and excise the tumors for weight measurement and further analysis.
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups to determine the in vivo efficacy of the compound.
Mechanism of Action and Signaling Pathway
The primary mechanism of action for all clinically effective taxanes is the stabilization of microtubules.[1] This action disrupts the dynamic instability required for proper mitotic spindle formation, leading to a halt in the cell cycle and eventual cell death.
Conclusion
The C7 position of the taxane core is a versatile site for modification, yielding derivatives with a wide range of biological activities. While many early modifications failed to improve upon the parent compounds, recent efforts have produced highly potent analogs.[4][6] The data indicates that modifications introducing specific functional groups or utilizing novel delivery systems like polymeric micelles can significantly enhance antitumor activity.[3] A comprehensive evaluation using standardized cytotoxicity, tubulin polymerization, and in vivo assays is critical for identifying promising new drug candidates. The continued exploration of SAR at the C7 position remains a promising avenue in the development of next-generation taxane-based anticancer therapeutics.
References
- 1. Strategies for the drug discovery and development of taxane anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. librarysearch.sunderland.ac.uk [librarysearch.sunderland.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Shape of Things to Come: Structural and Synthetic Studies of Taxol and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of new paclitaxel analogs and discovery of potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. A review of animal models utilized in preclinical studies of approved gene therapy products: trends and insights - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Albumin-Bound Paclitaxel vs. Solvent-Based Paclitaxel
In the landscape of cancer chemotherapy, paclitaxel (B517696) has long been a cornerstone in the treatment of various solid tumors, including breast, lung, and ovarian cancers. Its efficacy, however, is often weighed against the challenges posed by its poor water solubility, necessitating the use of solvents that can introduce toxicities. This has led to the development of alternative formulations, most notably albumin-bound paclitaxel (nab-paclitaxel), which offers a solvent-free delivery mechanism. This guide provides a detailed comparison of the efficacy of nab-paclitaxel versus conventional solvent-based paclitaxel (sb-paclitaxel), supported by experimental data from pivotal clinical trials, to inform researchers, scientists, and drug development professionals.
Superior Efficacy of Albumin-Bound Paclitaxel in Neoadjuvant Breast Cancer Treatment
Multiple studies and meta-analyses have demonstrated the superior efficacy of nab-paclitaxel in the neoadjuvant setting for breast cancer. A meta-analysis of thirteen studies involving 4,252 patients revealed that neoadjuvant chemotherapy with nab-paclitaxel resulted in a significantly higher pathological complete response (pCR) rate compared to sb-paclitaxel (28.0% vs. 16.3%)[1]. Similarly, the objective response rate (ORR) was higher with nab-paclitaxel (82.2% vs. 77.0%)[1]. Another meta-analysis of seven studies with 2,949 patients also concluded that neoadjuvant nab-paclitaxel improved pCR compared with sb-taxanes[2]. This benefit was observed across various breast cancer subtypes, including HER2-negative, hormone receptor (HR)-positive, and triple-negative breast cancer[2]. Furthermore, patients treated with nab-paclitaxel demonstrated better event-free survival (EFS)[2][3].
In the context of metastatic breast cancer, the superiority of nab-paclitaxel is less pronounced. While some studies have shown a significantly higher ORR with nab-paclitaxel[1][4], a meta-analysis of four randomized controlled trials involving 1,506 patients found no significant difference in ORR, overall survival (OS), or survival probability between nab-paclitaxel and sb-paclitaxel or docetaxel-based chemotherapy[5][6]. However, subgroup analyses suggested a higher ORR with nab-paclitaxel in non-first-line treatment and in East Asian populations[5].
Quantitative Data Summary
The following tables summarize the key efficacy endpoints from comparative studies of nab-paclitaxel and sb-paclitaxel.
Table 1: Efficacy in Neoadjuvant Breast Cancer Therapy
| Efficacy Endpoint | Albumin-Bound Paclitaxel (nab-paclitaxel) | Solvent-Based Paclitaxel (sb-paclitaxel) | Odds Ratio (OR) / Hazard Ratio (HR) (95% CI) | Reference |
| Pathological Complete Response (pCR) | 28.0% | 16.3% | OR = 0.64 (0.54-0.76) | [1] |
| Pathological Complete Response (pCR) | 33% | - | RR = 1.33 (1.17–1.51) | [7] |
| Pathological Complete Response (pCR) | - | - | OR = 1.52 (1.27-1.83) | [2][3] |
| Objective Response Rate (ORR) | 82.2% | 77.0% | - | [1] |
| Event-Free Survival (EFS) | Higher | Lower | HR = 0.69 (0.57-0.85) | [2][3] |
Table 2: Efficacy in Metastatic Breast Cancer
| Efficacy Endpoint | Albumin-Bound Paclitaxel (nab-paclitaxel) | Solvent-Based Paclitaxel (sb-paclitaxel) | Risk Ratio (RR) / Hazard Ratio (HR) (95% CI) | Reference |
| Objective Response Rate (ORR) | 33% | 19% | P = 0.001 | [8] |
| Objective Response Rate (ORR) | 61.2% | 57% | RR = 1.22 (1.04-1.43) | [4] |
| Overall Response Rate (ORR) | 33% - 54% | 19% - 38% | RR = 1.36 (0.94–1.98) | [5][6] |
| Progression-Free Survival (PFS) | 23.0 weeks | 16.9 weeks | HR = 0.75 | [8] |
| Overall Survival (OS) | No significant difference | No significant difference | HR = 0.99 (0.93-1.05) | [4] |
| Overall Survival (OS) | No significant difference | No significant difference | HR = 1.06 (0.93–1.21) | [5][6] |
Experimental Protocols
The methodologies of key clinical trials provide context for the efficacy data.
Pivotal Trial in Metastatic Breast Cancer (Gradishar et al.)
This phase III trial randomized 460 patients with metastatic breast cancer to receive either nab-paclitaxel or sb-paclitaxel[8].
-
Nab-paclitaxel arm: Patients received 260 mg/m² of nab-paclitaxel via a 30-minute intravenous infusion every 3 weeks without standard premedication for hypersensitivity reactions.
-
Solvent-based paclitaxel arm: Patients received 175 mg/m² of sb-paclitaxel via a 3-hour intravenous infusion every 3 weeks with standard premedication (e.g., corticosteroids and antihistamines)[8].
-
Primary Endpoint: Overall response rate.
-
Secondary Endpoints: Time to progression, overall survival, and safety.
CA031 Trial in Non-Small Cell Lung Cancer
This phase III study enrolled 1,052 patients with previously untreated stage IIIB or IV non-small cell lung cancer (NSCLC)[9][10].
-
Nab-paclitaxel arm: Patients received 100 mg/m² of nab-paclitaxel weekly, in combination with carboplatin (B1684641) at an area under the concentration-time curve (AUC) of 6 on day 1 of each 3-week cycle[9][11].
-
Solvent-based paclitaxel arm: Patients received 200 mg/m² of sb-paclitaxel every 3 weeks, in combination with carboplatin at an AUC of 6 on day 1 of each 3-week cycle[9][11].
-
Primary Endpoint: Overall response rate.
-
Secondary Endpoints: Progression-free survival and overall survival.
CALGB 9840 Trial in Metastatic Breast Cancer
This phase III trial compared weekly versus every-3-weeks administration of sb-paclitaxel in patients with metastatic breast cancer[12][13][14][15].
-
Weekly paclitaxel arm: Patients received 80 mg/m² of sb-paclitaxel weekly[12][13][14][15].
-
Every-3-weeks paclitaxel arm: Patients received 175 mg/m² of sb-paclitaxel every 3 weeks[12][13][14][15].
-
Primary Endpoint: Response rate.
-
Secondary Endpoints: Time to progression, overall survival, and toxicity.
Mechanism of Action and Signaling Pathway
Paclitaxel, in both its albumin-bound and solvent-based formulations, exerts its anticancer effects by targeting microtubules, which are essential for cell division[16][17].
The primary mechanism of action involves:
-
Microtubule Stabilization: Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing their disassembly[16][17][18]. This leads to the formation of abnormally stable and non-functional microtubules.
-
Mitotic Arrest: The disruption of normal microtubule dynamics interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis. This triggers a cell cycle arrest at the G2/M phase[17][18][19].
-
Induction of Apoptosis: Prolonged mitotic arrest activates cellular signaling pathways that lead to programmed cell death, or apoptosis[16][17][19]. Paclitaxel can induce apoptosis through various mechanisms, including the activation of the c-Jun N-terminal kinase/stress-activated protein kinase (JNK/SAPK) pathway and the inactivation of the anti-apoptotic protein Bcl-2[17][18].
The following diagram illustrates the signaling pathway of paclitaxel leading to apoptosis.
The Role of the Solvent: Cremophor EL
A key differentiator between nab-paclitaxel and sb-paclitaxel is the absence of the solvent Cremophor EL in the former. Cremophor EL, used to dissolve the poorly water-soluble paclitaxel, is not an inert vehicle and has been associated with several clinically significant side effects[20][21].
-
Hypersensitivity Reactions: Cremophor EL can induce severe, and sometimes fatal, anaphylactoid hypersensitivity reactions[20][22]. This necessitates premedication with corticosteroids and antihistamines for patients receiving sb-paclitaxel. The absence of Cremophor EL in nab-paclitaxel eliminates the need for such premedication and significantly reduces the incidence of hypersensitivity reactions[2][3][23]. Studies have suggested that complement activation by Cremophor EL may contribute to these reactions[24][25].
-
Peripheral Neuropathy: While both formulations can cause peripheral neuropathy, some meta-analyses indicate a significantly higher incidence of all-grade and grade ≥3 peripheral sensory neuropathy with nab-paclitaxel[1][2][3][4].
-
Pharmacokinetics: The Cremophor EL in sb-paclitaxel can entrap paclitaxel in micelles, leading to nonlinear pharmacokinetics[3]. In contrast, nab-paclitaxel demonstrates linear pharmacokinetics[8].
Conclusion
The choice between albumin-bound and solvent-based paclitaxel depends on the clinical context, including the cancer type, treatment setting, and patient characteristics. In the neoadjuvant treatment of breast cancer, nab-paclitaxel has demonstrated superior efficacy in achieving pathological complete response and improving event-free survival. In the metastatic setting, the efficacy benefits are less clear-cut, with some studies showing an improved overall response rate but no significant difference in overall survival.
The primary advantage of nab-paclitaxel lies in its solvent-free formulation, which eliminates the risk of Cremophor EL-associated hypersensitivity reactions and the need for premedication. However, this is often accompanied by a higher incidence of peripheral sensory neuropathy. For researchers and drug development professionals, the development of nab-paclitaxel represents a significant advancement in drug delivery, offering a platform to improve the therapeutic index of poorly soluble compounds. Future research should continue to explore the optimal use of nab-paclitaxel in various cancer types and in combination with other therapeutic agents.
References
- 1. Efficacy and Safety of Albumin-bound Paclitaxel Versus Solvent-based Paclitaxel in Breast Cancer: A Meta-analysis – ScienceOpen [scienceopen.com]
- 2. Comparison between nab-paclitaxel and solvent-based taxanes as neoadjuvant therapy in breast cancer: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison between nab-paclitaxel and solvent-based taxanes as neoadjuvant therapy in breast cancer: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potentially Overestimated Efficacy of Nanoparticle Albumin-bound Paclitaxel compared with Solvent-based Paclitaxel in Breast Cancer: A Systemic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of nab-paclitaxel in metastatic breast cancer: a meta-analysis of randomized clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Efficacy and safety of nanoparticle-albumin-bound paclitaxel compared with conventional taxanes in women with breast cancer: a systematic review and meta-analysis - Lei - Annals of Palliative Medicine [apm.amegroups.org]
- 8. Nab-paclitaxel for the treatment of breast cancer: efficacy, safety, and approval - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of weekly nab-paclitaxel plus carboplatin in patients with advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. researchgate.net [researchgate.net]
- 12. Randomized phase III trial of weekly compared with every-3-weeks paclitaxel for metastatic breast cancer, with trastuzumab for all HER-2 overexpressors and random assignment to trastuzumab or not in HER-2 nonoverexpressors: final results of Cancer and Leukemia Group B protocol 9840 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 14. scispace.com [scispace.com]
- 15. ascopubs.org [ascopubs.org]
- 16. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 17. droracle.ai [droracle.ai]
- 18. Paclitaxel’s Mechanistic and Clinical Effects on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Cremophor EL: the drawbacks and advantages of vehicle selection for drug formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Cremophor EL-containing paclitaxel-induced anaphylaxis: a call to action - PMC [pmc.ncbi.nlm.nih.gov]
- 23. targetedonc.com [targetedonc.com]
- 24. academic.oup.com [academic.oup.com]
- 25. academic.oup.com [academic.oup.com]
A Comparative Guide to the Microtubule-Stabilizing Activity of Taxanes: Paclitaxel, Docetaxel, and Cabazaxel
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the microtubule-stabilizing activity of three prominent taxanes: paclitaxel, docetaxel (B913), and cabazitaxel (B1684091). By presenting supporting experimental data, detailed methodologies, and visual representations of affected signaling pathways, this document aims to be a valuable resource for oncology and drug development research.
Introduction to Taxanes and Microtubule Stabilization
Taxanes are a class of chemotherapy agents that exert their anticancer effects by disrupting the normal function of microtubules.[1] Microtubules are dynamic cytoskeletal polymers crucial for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Taxanes bind to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization. This leads to the formation of non-functional microtubule bundles, mitotic arrest at the G2/M phase of the cell cycle, and ultimately, apoptosis (programmed cell death).[2]
This guide focuses on a comparative analysis of paclitaxel, the first-in-class taxane (B156437), and its semi-synthetic analogs, docetaxel and cabazitaxel, which have shown distinct activities and clinical applications.
Quantitative Comparison of Taxane Activity
The microtubule-stabilizing and cytotoxic potency of taxanes can be quantified through various in vitro and cellular assays. The following tables summarize key quantitative data from the literature, providing a basis for comparing the activity of paclitaxel, docetaxel, and cabazitaxel.
Table 1: In Vitro Microtubule Stabilization
This table presents the cellular inhibitory constant (Ki) values, which reflect the affinity of each taxane for microtubules within a cellular environment. Lower Ki values indicate a higher binding affinity and, consequently, greater microtubule-stabilizing activity.
| Taxane | Cellular Ki (nM) |
| Paclitaxel | 22[3] |
| Docetaxel | 16[3] |
| Cabazitaxel | 6[3] |
Note: Data was obtained using a competitive binding assay in living HeLa cells.[3]
Table 2: Comparative Cytotoxicity (IC50) in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Lower IC50 values indicate greater cytotoxic potency. It is important to note that IC50 values can vary depending on the cell line, assay conditions, and exposure time.
| Cell Line | Cancer Type | Paclitaxel IC50 (nM) | Docetaxel IC50 (nM) | Cabazitaxel IC50 (nM) |
| MCF-7 | Breast | - | 2.5 ± 0.5[4] | 0.4 ± 0.1[4] |
| OVCAR3 | Ovarian | 0.7 µM (6h exposure)[5] | - | 0.6 µM (6h exposure)[5] |
| SKOV3 | Ovarian | 1.0 µM (6h exposure)[5] | - | 0.6 µM (6h exposure)[5] |
| TOV-112D | Ovarian | 0.6 µM (6h exposure)[5] | - | 0.6 µM (6h exposure)[5] |
| Ewing Sarcoma Cells | Ewing Sarcoma | - | 0.88 (median rIC50)[6] | 0.47 (median rIC50)[6] |
Key Signaling Pathways Affected by Taxanes
Taxane-induced microtubule stabilization triggers a cascade of downstream signaling events that ultimately lead to cell cycle arrest and apoptosis. The following diagrams illustrate the key pathways involved.
Spindle Assembly Checkpoint (SAC) Activation
Taxanes disrupt the delicate balance of microtubule dynamics required for proper mitotic spindle formation and function. This leads to the activation of the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism that ensures accurate chromosome segregation.
PI3K/Akt Signaling Pathway Inhibition
Paclitaxel has been shown to inhibit the PI3K/Akt signaling pathway, which is a critical regulator of cell survival, proliferation, and growth. This inhibition contributes to the pro-apoptotic effects of the drug.
Interference with Androgen Receptor (AR) Trafficking
In prostate cancer, taxanes like docetaxel have an additional mechanism of action. By stabilizing microtubules, they disrupt the intracellular transport of the Androgen Receptor (AR) to the nucleus, thereby inhibiting AR-mediated gene transcription, which is crucial for prostate cancer cell growth.
Experimental Protocols
Accurate and reproducible experimental data are fundamental for the preclinical evaluation of anticancer agents. Below are detailed protocols for key assays used to characterize the microtubule-stabilizing activity of taxanes.
In Vitro Tubulin Polymerization Assay (Turbidity Measurement)
This assay directly measures the ability of a compound to promote the polymerization of purified tubulin into microtubules by monitoring the increase in turbidity.
Materials:
-
Purified tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP)
-
Taxanes (Paclitaxel, Docetaxel, Cabazitaxel) dissolved in DMSO
-
DMSO (vehicle control)
-
Temperature-controlled spectrophotometer with a 340 nm filter
-
96-well, half-area, clear bottom plates
Procedure:
-
Preparation:
-
Prepare stock solutions of taxanes in DMSO.
-
On ice, prepare the reaction mixture containing G-PEM buffer.
-
Add purified tubulin to the reaction mixture to a final concentration of 2-4 mg/mL.
-
-
Assay Execution:
-
Pre-warm the 96-well plate to 37°C in the spectrophotometer.
-
Add the desired final concentration of the taxane or DMSO control to the wells.
-
To initiate the reaction, add the tubulin-containing G-PEM buffer to each well.
-
Immediately begin monitoring the absorbance at 340 nm every 60 seconds for 60 minutes at 37°C.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm versus time to generate polymerization curves.
-
The rate and extent of polymerization can be determined from these curves.
-
The EC50 value (the concentration that induces 50% of the maximal polymerization) can be calculated by plotting the extent of polymerization against the log of the taxane concentration.
-
Cellular Microtubule Stabilization Assay (Immunofluorescence)
This assay visualizes the effect of taxanes on the microtubule network within cultured cells.
Materials:
-
Cultured cells (e.g., HeLa, MCF-7)
-
Sterile glass coverslips
-
24-well plates
-
Complete cell culture medium
-
Taxanes (Paclitaxel, Docetaxel, Cabazitaxel) dissolved in DMSO
-
DMSO (vehicle control)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI solution (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells onto sterile glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of taxanes or DMSO for a specified period (e.g., 24 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with the fixation solution for 10-15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with the permeabilization buffer for 5-10 minutes.
-
Wash the cells with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes.
-
Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash the cells with PBS.
-
-
Mounting and Imaging:
-
Stain the cell nuclei with DAPI solution for 5 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the microtubule network using a fluorescence microscope. Taxane-treated cells will typically exhibit dense microtubule bundles.
-
Conclusion
This guide provides a comparative overview of the microtubule-stabilizing activities of paclitaxel, docetaxel, and cabazitaxel. The presented quantitative data indicates that cabazitaxel has the highest affinity for microtubules, followed by docetaxel and then paclitaxel. This trend is also reflected in their cytotoxic potencies in several cancer cell lines. The detailed experimental protocols and signaling pathway diagrams offer valuable resources for researchers investigating these important anticancer agents. Further research into the nuanced differences in their interactions with the microtubule cytoskeleton and downstream signaling pathways will continue to inform the development of more effective cancer therapies.
References
- 1. Chemotherapeutic properties and side-effects associated with the clinical practice of terpene alkaloids: paclitaxel, docetaxel, and cabazitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antiproliferative mechanism of action of the novel taxane cabazitaxel as compared with the parent compound docetaxel in MCF7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cabazitaxel-Induced Stabilization of Microtubules Enhances Radiosensitivity in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Initial testing (stage 1) of the anti-microtubule agents cabazitaxel and docetaxel, by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: In Vivo Anti-Tumor Activity of 10-Deacetyltaxol 7-Xyloside and Docetaxel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo anti-tumor activity of 10-Deacetyltaxol 7-Xyloside and the well-established chemotherapeutic agent, docetaxel (B913). While direct comparative in vivo studies are not available in the current literature, this document synthesizes available data for each compound to offer a scientific and objective comparison based on existing research.
Introduction
This compound is a naturally occurring taxane (B156437) derivative found in species of the Taxus genus. Structurally, it is a precursor to the semi-synthesis of both paclitaxel (B517696) and docetaxel. Like other taxanes, it is presumed to exhibit anticancer potential by promoting microtubule polymerization and preventing microtubule depolymerization. While in vitro studies have shown its inhibitory action on various tumor cell lines, comprehensive in vivo data on its anti-tumor efficacy is not yet available.
Docetaxel is a highly potent, semi-synthetic taxane and a cornerstone in the treatment of various cancers, including breast, prostate, and non-small cell lung cancer.[1][2][3] Its mechanism of action and in vivo anti-tumor activity have been extensively studied and documented.
This guide will focus on presenting the known anti-tumor activities and experimental methodologies for both compounds, with a comprehensive look at docetaxel's established in vivo performance.
Mechanism of Action: The Taxane Family
Both this compound and docetaxel belong to the taxane family of microtubule-stabilizing agents. Their primary mechanism of action involves binding to the β-subunit of tubulin, which promotes the assembly of microtubules and inhibits their depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis in rapidly dividing cancer cells.[4][5][6]
In Vitro Anti-Tumor Activity
While this guide focuses on in vivo activity, it is pertinent to note the available in vitro data for this compound, which suggests its potential as an anti-cancer agent.
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| This compound | MCF-7 | Breast Cancer | 0.3776 µg/mL | [7] |
| Colon Cancer Lines | Colon Cancer | 0.86 µg/mL | [7] | |
| Docetaxel | DU145 | Prostate Cancer | 1.1 nM | [1] |
| MCF-7 | Breast Cancer | 7±0.1 nM | [8] |
In Vivo Anti-Tumor Activity of Docetaxel
Docetaxel has demonstrated significant in vivo anti-tumor activity across a range of human tumor xenograft models in immunodeficient mice. The following tables summarize key findings from various studies.
Prostate Cancer Xenograft Models
| Cell Line | Mouse Strain | Docetaxel Dosage | Route | Key Findings | Reference |
| DU145 | Nude Mice | 5 and 10 mg/kg, once/week | s.c. | Significant tumor growth inhibition at 5 and 10 mg/kg. 2.5 mg/kg was found to be a critical dose with weak inhibitory activity. | [1] |
| PC3 | ICR-NOD/SCID Mice | - | - | Docetaxel significantly inhibited tumor size increase in PC3 tumor xenografts. | [9] |
| PAC120 (HD & HID) | - | - | - | Trastuzumab potentiated the antitumor activity of docetaxel in both hormone-dependent (HD) and hormone-independent (HID) tumors. | [10] |
Breast Cancer Xenograft Models
| Cell Line | Mouse Strain | Docetaxel Dosage | Route | Key Findings | Reference |
| MX-1 | Nude Mice | 15-33 mg/kg/dose, q4d x 3 | i.v. | Led to clinically important long-term tumor-free survivors. | [11] |
| MCF-7 | Nude Mice | - | - | Strongly inhibited the growth of MCF-7 xenografts (TVI=82%). | [8] |
| MT-3 | NMRI:nu/nu Nude Mice | 25 mg/kg (MTD) | i.v. | A single dose resulted in a 36% tumor volume reduction. | [12] |
| TNBC Cell Lines | BALB/c Athymic Nude Mice | - | - | Statistically significant induction of apoptosis and tumor reduction. | [13] |
Lung Cancer Xenograft Models
| Cell Line | Mouse Strain | Docetaxel Dosage | Route | Key Findings | Reference |
| A549 | Nude Mice | - | - | Combination with celecoxib (B62257) produced a greater antitumor effect than docetaxel alone. | [14] |
| H460 | - | - | - | Combination with SH003 effectively killed cancer cells and diminished tumor growth. | [3] |
| HCC827, A549, NCI-H292 | - | - | - | Docetaxel followed by erlotinib (B232) administration resulted in significant tumor growth inhibition. | [15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below is a generalized experimental protocol for in vivo xenograft studies with docetaxel, compiled from multiple sources.
General Protocol for In Vivo Xenograft Studies
-
Cell Culture:
-
Human cancer cell lines (e.g., DU145, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are grown to 70-80% confluency before being harvested for implantation.
-
-
Animal Model:
-
Immunodeficient mice (e.g., nude, SCID) aged 6-8 weeks are typically used.
-
Animals are allowed to acclimatize for at least one week before the commencement of the experiment.
-
-
Tumor Implantation:
-
Harvested cancer cells are resuspended in a sterile solution (e.g., PBS or a mixture with Matrigel).
-
A cell suspension (typically 1-10 x 10^6 cells in 100-200 µL) is injected subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Tumor volume is measured 2-3 times per week using digital calipers (Volume = (Width² x Length)/2).
-
Once tumors reach the desired size, mice are randomized into control and treatment groups.
-
-
Drug Administration:
-
Docetaxel is prepared in a suitable vehicle (e.g., saline:polysorbate 80:EtOH).
-
The drug is administered via the specified route (e.g., intravenous, intraperitoneal, or subcutaneous) at the predetermined dosage and schedule.
-
The control group receives the vehicle alone.
-
-
Efficacy Evaluation:
-
Tumor volume and body weight are monitored throughout the study.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Tumor tissue can be used for further analyses, such as histology and western blotting.
-
Conclusion
Docetaxel is a well-characterized taxane with proven, potent in vivo anti-tumor activity against a broad spectrum of cancers. In contrast, this compound, while showing promise in vitro and sharing a common mechanism of action with docetaxel, lacks published in vivo efficacy data. Its primary role in the scientific literature to date is that of a valuable precursor for the synthesis of more complex taxanes.
Future in vivo studies on this compound are warranted to fully elucidate its therapeutic potential. Such studies would need to establish its pharmacokinetic profile, maximum tolerated dose, and anti-tumor efficacy in various xenograft models to allow for a direct and comprehensive comparison with established drugs like docetaxel. For now, docetaxel remains the benchmark for in vivo anti-tumor efficacy within this structural class of compounds.
References
- 1. Systematic Trial for Evaluating Docetaxel in a Human Prostate Cancer Cell DU145 Xenograft Model | Anticancer Research [ar.iiarjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic Antitumor Activity of SH003 and Docetaxel via EGFR Signaling Inhibition in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Taxane Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of taxanes on androgen receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Taxanes in cancer treatment: Activity, chemoresistance and its overcoming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Enhanced anti-tumor efficacy and mechanisms associated with docetaxel-piperine combination- in vitro and in vivo investigation using a taxane-resistant prostate cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potentiation of antitumour activity of docetaxel by combination with trastuzumab in a human prostate cancer xenograft model and underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Response of human tumor xenografts in athymic nude mice to docetaxel (RP 56976, Taxotere) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. In Vitro and In Vivo Effects of Docetaxel and Dasatinib in Triple-Negative Breast Cancer: A Research Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhancement of antitumor activity of docetaxel by celecoxib in lung tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Schedule-dependent antitumor activity of the combination with erlotinib and docetaxel in human non-small cell lung cancer cells with EGFR mutation, KRAS mutation or both wild-type EGFR and KRAS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Taxane Impurity Profiling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the validation of taxane (B156437) impurity profiling, supported by experimental data. It is designed to assist researchers, scientists, and drug development professionals in selecting and validating appropriate analytical methods for quality control and stability testing of taxane-based active pharmaceutical ingredients (APIs) and drug products. The information presented is based on established regulatory guidelines and scientific publications.
Introduction
Taxanes, such as paclitaxel (B517696) and docetaxel, are a critical class of anticancer drugs.[1] Due to their complex structures, they are susceptible to degradation and the formation of impurities during manufacturing and storage.[2] Accurate and reliable analytical methods are therefore essential for identifying and quantifying these impurities to ensure the safety and efficacy of the final drug product. The validation of these analytical methods is a regulatory requirement and a crucial step in drug development.[3][4] This process demonstrates that an analytical procedure is suitable for its intended purpose.[5]
The International Council for Harmonisation (ICH) provides guidelines, specifically ICH Q2(R2), that outline the necessary validation characteristics for analytical procedures.[5][6] These characteristics include accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[7][8]
This guide will focus on High-Performance Liquid Chromatography (HPLC), the most widely used technique for taxane impurity profiling, and will also touch upon other relevant techniques.[3][9]
Comparison of Analytical Methods
The selection of an appropriate analytical method for taxane impurity profiling depends on various factors, including the specific taxane, the nature of the impurities, and the intended application of the method. High-Performance Liquid Chromatography (HPLC) is the most common technique, often coupled with UV detection.[9][10] More advanced techniques like Ultra-High-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer higher resolution and sensitivity.[3][11]
Table 1: Comparison of Common Analytical Techniques for Taxane Impurity Profiling
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-High-Performance Liquid Chromatography (UPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Similar to HPLC but uses smaller particle size columns, resulting in higher resolution and faster analysis times. | Combines the separation power of HPLC or UPLC with the mass analysis capabilities of a mass spectrometer for identification and quantification.[3] |
| Primary Use | Routine quality control, quantification of known impurities.[12] | High-throughput screening, analysis of complex mixtures, improved resolution of closely eluting impurities. | Identification of unknown impurities, structural elucidation, and highly sensitive quantification.[11][13] |
| Advantages | Robust, reliable, widely available, well-established methods.[12] | Faster run times, better resolution, and higher sensitivity compared to HPLC. | High specificity and sensitivity, provides molecular weight information, useful for identifying unknown impurities.[3] |
| Limitations | Longer analysis times, lower resolution for complex samples compared to UPLC. | Higher backpressure requires specialized instrumentation. | More expensive instrumentation, can be more complex to operate and maintain. |
Experimental Data and Method Validation Parameters
The following tables summarize key validation parameters for HPLC methods used in the analysis of taxane impurities, as reported in various studies.
Table 2: HPLC Method Parameters for Taxane Impurity Analysis
| Parameter | Paclitaxel Impurity Analysis[9] | Cabazitaxel Impurity Analysis[10] |
| Column | Agilent Eclipse XDB-C18 (150x4.6 mm, 3.5 µm) | Welch Xtimate™ C18 (250 x 4.6 mm; 5 µm) |
| Mobile Phase | Gradient of acetonitrile (B52724) and water | Gradient of 0.02 mol L−1 sodium dihydrogen phosphate (B84403) buffer (pH 3.0) and acetonitrile |
| Flow Rate | 1.2 mL/min | 1.0 mL/min |
| Detection | UV at 227 nm | UV at 230 nm |
| Column Temperature | 40°C | 40°C |
Table 3: Performance Characteristics of Validated HPLC Methods for Taxane Impurity Profiling
| Validation Parameter | Paclitaxel Method Performance[14] | Cabazitaxel Method Performance[10] | ICH Q2(R2) Guideline Recommendations[5][7] |
| Linearity (r) | > 0.999 | > 0.9990 | A linear relationship should be demonstrated across the range of the analytical procedure. |
| Accuracy (% Recovery) | Not specified | RSD < 5.0 % (n = 9) | The closeness of test results to the true value. |
| Precision (%RSD) | < 2.0% | Not specified | The degree of scatter between a series of measurements. For impurities, repeatability and intermediate precision are assessed.[8] |
| LOD | Not specified | Not specified | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| LOQ | Not specified | Not specified | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Specificity | Demonstrated through forced degradation studies | Demonstrated through forced degradation studies | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[4] |
Experimental Protocols
Below are generalized protocols for performing taxane impurity profiling and method validation.
1. Protocol for Forced Degradation Studies
Forced degradation studies are essential to demonstrate the specificity and stability-indicating nature of an analytical method.[15]
-
Acid Degradation: Expose the taxane sample to an acidic solution (e.g., 0.1N HCl) at an elevated temperature (e.g., 80°C) for a specified time (e.g., 30 minutes).[14]
-
Base Degradation: Expose the taxane sample to a basic solution (e.g., 0.1N NaOH) at an elevated temperature (e.g., 80°C) for a specified time (e.g., 30 minutes).[14]
-
Oxidative Degradation: Expose the taxane sample to an oxidizing agent (e.g., 3% H₂O₂) at an elevated temperature (e.g., 80°C) for a specified time (e.g., 30 minutes).[14]
-
Thermal Degradation: Expose the solid taxane sample to dry heat (e.g., 100°C) for a specified time (e.g., 5 hours).[9]
-
Photolytic Degradation: Expose the taxane sample to UV light for a specified duration (e.g., 12 hours).[9]
Following degradation, the samples are prepared and analyzed by the developed HPLC method to assess for the formation of degradation products and to ensure they are resolved from the main peak and other impurities.
2. General HPLC Method Validation Protocol
This protocol outlines the key steps for validating an HPLC method for taxane impurity profiling according to ICH guidelines.
-
Specificity: Analyze blank samples, placebo (if applicable), and spiked samples to demonstrate that there is no interference at the retention time of the taxane and its known impurities. Perform forced degradation studies to demonstrate the resolution of degradation products.[8]
-
Linearity: Prepare a series of solutions of the taxane and its impurities at different concentrations (typically 5-6 levels). Plot the peak area response against the concentration and determine the correlation coefficient (r), which should be > 0.99.[10]
-
Range: The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5]
-
Accuracy: Determine the recovery of a known amount of impurity spiked into the sample matrix. This is typically performed at three concentration levels in triplicate.
-
Precision:
-
Repeatability: Analyze a minimum of 6 replicate samples of the same concentration under the same operating conditions over a short interval of time.
-
Intermediate Precision: Assess the variation within the same laboratory by analyzing samples on different days, with different analysts, or on different equipment.[8]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary method parameters such as mobile phase composition, pH, column temperature, and flow rate to assess the method's reliability during normal use.
Visualizations
Workflow for Analytical Method Validation of Taxane Impurity Profiling
Caption: Workflow of analytical method validation for taxane impurity profiling.
Signaling Pathway for Taxane-Induced Cell Cycle Arrest (Illustrative Example)
While not directly related to analytical method validation, understanding the mechanism of action of taxanes can be relevant for drug development professionals. The following diagram illustrates a simplified signaling pathway.
Caption: Simplified signaling pathway of taxane-induced cell cycle arrest.
Conclusion
The validation of analytical methods for taxane impurity profiling is a critical aspect of ensuring the quality, safety, and efficacy of these important anticancer drugs. HPLC remains the workhorse for this application, with well-established protocols and validation strategies. The choice of method and the specific validation parameters should be justified based on the intended purpose of the method and should adhere to the guidelines set forth by regulatory bodies such as the ICH. The use of more advanced techniques like UPLC and LC-MS can provide significant advantages in terms of speed, resolution, and identification capabilities, particularly for complex impurity profiles or during early-stage development.
References
- 1. bepls.com [bepls.com]
- 2. Purification of Two Taxanes from Taxus cuspidata by Preparative High-Performance Liquid Chromatography [mdpi.com]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and Validation of a Stability-Indicating HPLC Method for the Determination of the Impurities in Cabazitaxel | Semantic Scholar [semanticscholar.org]
- 11. ijprajournal.com [ijprajournal.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. rroij.com [rroij.com]
- 15. Determination of paclitaxel and related taxanes in bulk drug and injectable dosage forms by reversed phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Cross-Validation of HPLC and UHPLC Methods for Taxane Analysis
For researchers and professionals in drug development, the precise analysis of taxanes—a critical class of anticancer agents including paclitaxel (B517696) and docetaxel—is paramount. The evolution from High-Performance Liquid Chromatography (HPLC) to Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages in speed, resolution, and sensitivity.[1] This guide provides an objective comparison of these two methods, detailing the experimental protocols and performance data necessary for successful cross-validation and method transfer.
Principles of Method Transfer: HPLC to UHPLC
Transferring a method from HPLC to UHPLC is not merely about using a different instrument; it involves a systematic scaling of parameters to maintain the separation's quality while leveraging the benefits of UHPLC technology.[2] UHPLC systems use columns with smaller particle sizes (typically sub-2 µm compared to 3-5 µm for HPLC) and operate at much higher pressures.[1] This fundamental difference necessitates adjustments to flow rate, injection volume, and gradient conditions to achieve equivalent or superior chromatographic performance.[1][2]
The primary goal is to maintain the resolving power of the method. A popular and effective strategy is to use shorter columns packed with these smaller particles, which preserves resolution while dramatically reducing analysis time and solvent consumption.[3]
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable analytical results. Below are representative protocols for the analysis of taxanes using both conventional HPLC and modern UHPLC systems, based on validated methods.
Representative HPLC Protocol for Taxane (B156437) Analysis
This protocol is based on established methods for the analysis of paclitaxel and related substances.[4][5]
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.[4]
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v).[6]
-
Column Temperature: Ambient or controlled at 40°C.[4]
-
Detection: UV at 227 nm.[4]
-
Sample Preparation: The sample solution is prepared by dissolving the taxane standard or formulation in the mobile phase or a suitable solvent mixture, followed by filtration through a 0.2 µm filter.[5]
Representative UHPLC Protocol for Taxane Analysis
This protocol reflects the parameters used in modern, rapid analysis of taxanes.[7][8]
-
Instrumentation: UHPLC or UFLC system with a PDA or UV detector.
-
Column: C18, 2.1 x 50 mm, sub-2 µm particle size.
-
Mobile Phase: Acetonitrile and phosphate (B84403) buffer (pH 4.5) in a 50:50 ratio.[7]
-
Flow Rate: Scaled down from the HPLC method, typically in the range of 0.4 - 0.6 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: Scaled down to 2-10 µL.[8]
-
Sample Preparation: Similar to the HPLC method, ensuring the final concentration is appropriate for the higher sensitivity of the UHPLC system.
Performance Comparison
The cross-validation of an analytical method ensures that the new procedure (UHPLC) provides data that is equivalent or superior to the existing one (HPLC). Key validation parameters are compared to guarantee data integrity and consistency.
Table 1: Comparison of Chromatographic Performance and Conditions
| Parameter | Representative HPLC Method | Representative UHPLC Method | Key Advantages of UHPLC |
| Column Dimensions | 4.6 x 150 mm, 3.5-5 µm | 2.1 x 50 mm, <2 µm | Smaller particles enhance efficiency.[1] |
| Analysis Time | ~20-30 minutes | <10 minutes | Higher sample throughput.[1] |
| Flow Rate | 1.0 - 1.5 mL/min | 0.4 - 0.6 mL/min | Significant solvent savings. |
| System Backpressure | 400-600 bar (Typical) | Up to 1000+ bar | Enables use of smaller particles.[10] |
| Peak Resolution | Baseline resolution | Improved or equivalent resolution | Narrower peaks improve separation.[1] |
Table 2: Comparison of Method Validation Parameters
| Validation Parameter | Representative HPLC Method | Representative UHPLC Method | Notes |
| Linearity (r²) | > 0.999 | > 0.999 | Both methods show excellent linearity.[5][9] |
| Accuracy (% Recovery) | 98.5% - 101.3% | 99.7% - 102.7% | Both methods provide high accuracy.[5][8][9] |
| Precision (%RSD) | < 2.0% | < 2.0% | Both methods are highly precise.[5][9] |
| Limit of Detection (LOD) | ~1.5 µg/mL | ~0.05 µg/mL | UHPLC offers significantly higher sensitivity.[5][8] |
| Limit of Quantitation (LOQ) | ~4.7 µg/mL | ~0.14 µg/mL | UHPLC is superior for trace-level analysis.[5][8] |
Visualization of Workflows
To better illustrate the processes involved, the following diagrams outline the logical flow of method transfer and the key comparative aspects.
Caption: Workflow for transferring a taxane analysis method from HPLC to UHPLC.
Caption: Comparison of key attributes between HPLC and UHPLC for taxane analysis.
Conclusion
The transition from HPLC to UHPLC for taxane analysis offers compelling advantages for pharmaceutical quality control and research. UHPLC methods provide significantly faster analysis times, leading to higher sample throughput, and enhanced sensitivity, which is critical for the detection of impurities and for pharmacokinetic studies.[1][8] By following a systematic cross-validation approach, laboratories can confidently migrate their established HPLC methods to a modern UHPLC platform, ensuring the continued generation of high-quality, reliable, and comparable analytical data while reducing operational costs and environmental impact.
References
- 1. Best Practices in HPLC to UHPLC Method Transfer | Labcompare.com [labcompare.com]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijprajournal.com [ijprajournal.com]
- 6. researchgate.net [researchgate.net]
- 7. phmethods.net [phmethods.net]
- 8. A novel ultra-performance liquid chromatography detection method development and validation for paclitaxel and its major metabolite in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. agilent.com [agilent.com]
A Comparative Analysis of the Safety and Toxicity Profiles of Taxanes: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety and toxicity profiles of commonly used taxanes, including paclitaxel (B517696), docetaxel, cabazitaxel, and the nanoparticle albumin-bound paclitaxel (nab-paclitaxel). This analysis is supported by experimental data from clinical trials to aid in informed decision-making during drug development and clinical research.
Taxanes are a critical class of chemotherapeutic agents that function by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[1][2] While effective in treating a variety of solid tumors, their clinical use is often limited by significant toxicities.[1][2] Understanding the distinct safety profiles of different taxanes is paramount for optimizing patient outcomes and developing novel therapeutic strategies with improved safety.
Comparative Toxicity Profiles: A Tabular Overview
The following tables summarize the incidence of Grade 3 or higher adverse events for different taxanes based on data from randomized clinical trials and meta-analyses. These events are graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[2][3]
Table 1: Hematological Toxicities (Grade ≥3)
| Adverse Event | Paclitaxel | Docetaxel | Cabazitaxel (20 mg/m²) | Cabazitaxel (25 mg/m²) | Nab-Paclitaxel |
| Neutropenia | Lower Incidence | Higher Incidence[1][4] | 41.2%[5][6] | 60.1%[5][6] | Decreased vs. Docetaxel[7] |
| Febrile Neutropenia | Less Frequent | More Frequent[8] | Lower than 25 mg/m² dose[5][9] | More Frequent[5][8][9] | - |
| Anemia | Rate varies | Rate varies | Increased vs. Docetaxel[6] | Increased vs. Docetaxel[6] | More frequent than traditional taxanes[10] |
| Thrombocytopenia | Rate varies | Rate varies | - | - | More frequent than traditional taxanes[10] |
Table 2: Non-Hematological Toxicities (Grade ≥3)
| Adverse Event | Paclitaxel | Docetaxel | Cabazitaxel (20 mg/m²) | Cabazitaxel (25 mg/m²) | Nab-Paclitaxel |
| Peripheral Neuropathy | More Frequent[1][4] | Less Frequent[5][8][9] | Less Frequent than Docetaxel[5][8][9] | Less Frequent than Docetaxel[5][8][9] | More Frequent than traditional taxanes[10][11] |
| Fluid Retention/Edema | Less Frequent[4] | More Frequent[4][5][8][9] | Less Frequent than Docetaxel[5][8][9] | Less Frequent than Docetaxel[5][8][9] | - |
| Diarrhea | Less Frequent | More Frequent[5][8][9] | Less Frequent than 25 mg/m² dose[5][9] | More Frequent[5][8][9] | - |
| Nail Disorders | Less Frequent | More Frequent[5][8][9] | - | - | - |
| Alopecia | Common | More Frequent[5][8][9] | - | - | - |
| Hypersensitivity Reactions | Less common with premedication | Less common with premedication | - | - | Less common than solvent-based paclitaxel[10] |
| Hematuria | - | - | Less Frequent than 25 mg/m² dose[5][9] | More Frequent[5][8][9] | - |
Experimental Protocols for Toxicity Assessment
The evaluation of taxane-related toxicities in clinical trials relies on standardized methodologies to ensure consistent and comparable data.
National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE)
The CTCAE is the standard classification and severity grading scale for adverse events in cancer therapy research.[2][3] It provides a comprehensive list of adverse event terms with a grading scale from 1 (Mild) to 5 (Death related to adverse event).[3]
CTCAE v5.0 Grading for Key Taxane-Related Toxicities:
-
Neutropenia:
-
Grade 1: Absolute Neutrophil Count (ANC) < Lower Limit of Normal (LLN) - 1.5 x 10⁹/L
-
Grade 2: ANC < 1.5 - 1.0 x 10⁹/L
-
Grade 3: ANC < 1.0 - 0.5 x 10⁹/L
-
Grade 4: ANC < 0.5 x 10⁹/L
-
-
Peripheral Sensory Neuropathy:
-
Grade 1: Asymptomatic; loss of deep tendon reflexes or paresthesia (including tingling) but not interfering with function.
-
Grade 2: Moderate symptoms; limiting instrumental Activities of Daily Living (ADL).[12]
-
Grade 3: Severe symptoms; limiting self-care ADL.[12]
-
Grade 4: Life-threatening consequences; urgent intervention indicated.[12]
-
Assessment of Chemotherapy-Induced Peripheral Neuropathy (CIPN)
A multi-faceted approach is employed to evaluate the severity and impact of CIPN.
-
Nerve Conduction Studies (NCS): NCS are electrophysiological tests that assess the function of peripheral nerves.[13] They measure parameters such as the amplitude of sensory nerve action potentials (SNAP) and compound muscle action potentials (CMAP), as well as nerve conduction velocity.[14] A decrease in SNAP and/or CMAP amplitudes and slowed conduction velocities are indicative of neuropathy.[14] Specific nerves, such as the sural nerve, are often evaluated for early detection of CIPN.[15]
-
Patient-Reported Outcome Measures (PROMs): PROMs are crucial for capturing the patient's subjective experience of CIPN symptoms and their impact on quality of life.[16][17] Validated questionnaires used in clinical trials include:
-
European Organization for Research and Treatment of Cancer Quality of Life Questionnaire - Chemotherapy-Induced Peripheral Neuropathy (EORTC QLQ-CIPN20): A 20-item questionnaire assessing sensory, motor, and autonomic symptoms.[18][19]
-
Functional Assessment of Cancer Therapy/Gynecologic Oncology Group - Neurotoxicity (FACT/GOG-Ntx): A subscale of a broader quality of life questionnaire that focuses on neurotoxicity symptoms.[19][20]
-
Signaling Pathways in Taxane-Induced Toxicity
The following diagrams illustrate the key molecular pathways implicated in the development of taxane-induced peripheral neuropathy and neutropenia.
Conclusion
The choice of a specific taxane in a clinical or research setting requires careful consideration of its efficacy and toxicity profile. Docetaxel is more commonly associated with severe neutropenia and fluid retention, while paclitaxel is more frequently linked to peripheral neuropathy.[1][4] Cabazitaxel presents a distinct toxicity profile, with significant hematological side effects, but may be an option in docetaxel-resistant settings.[5][6][8] Nab-paclitaxel, while designed to reduce solvent-related toxicities, can still induce significant peripheral neuropathy and hematological adverse events.[10][11] A thorough understanding of the underlying molecular mechanisms of these toxicities is crucial for the development of targeted supportive care strategies and next-generation taxanes with improved safety profiles.
References
- 1. A systemic review of taxanes and their side effects in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hcp.myeloma.org.uk [hcp.myeloma.org.uk]
- 3. dctd.cancer.gov [dctd.cancer.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy and safety of nanoparticle-albumin-bound paclitaxel compared with conventional taxanes in women with breast cancer: a systematic review and meta-analysis - Lei - Annals of Palliative Medicine [apm.amegroups.org]
- 8. unicancer.fr [unicancer.fr]
- 9. The ASCO Post [ascopost.com]
- 10. Adverse Event Profile for Nanoparticle Albumin-Bound Paclitaxel Compared With Solvent-Based Taxanes in Solid-Organ Tumors: A Systematic Review and Meta-Analysis of Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. Peripheral neuropathy | eviQ [eviq.org.au]
- 13. researchgate.net [researchgate.net]
- 14. Chemotherapy-Induced Peripheral Neuropathy (CIPN) in Patients Receiving 4–6 Cycles of Platinum-Based and Taxane-Based Chemotherapy: A Prospective, Single-Center Study from Kosovo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nerve Conduction Studies Now Specific On The Diagnosis Of Chemotherapy-Induced Peripheral Neuropathy - Chiron Diagnostics [chirondiagnosticsva.com]
- 16. Validity of Patient-Reported Outcome Measures in Evaluating Nerve Damage Following Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Power of Patient-Reported Outcome Measures in Assessing Chemotherapy-Induced Peripheral Neuropathy - The ASCO Post [ascopost.com]
- 18. Association of Taxane Type With Patient-Reported Chemotherapy-Induced Peripheral Neuropathy Among Patients With Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jnccn.org [jnccn.org]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal of 10-Deacetyltaxol 7-Xyloside in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. While 10-Deacetyltaxol 7-Xyloside is not classified as a hazardous substance according to the Globally Harmonized System (GHS), its structural similarity to the potent chemotherapeutic agent paclitaxel (B517696) warrants a cautious and systematic approach to its disposal. Adherence to institutional and local regulations is paramount, and consultation with your organization's Environmental Health and Safety (EHS) department is strongly recommended before proceeding with any disposal protocol.
Recommended Disposal Procedure
The following step-by-step guide provides a recommended procedure for the safe disposal of this compound from a research laboratory.
1. Personal Protective Equipment (PPE):
-
Always wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound in any form.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid this compound waste, including unused or expired compounds and contaminated items (e.g., weighing boats, contaminated paper towels), in a dedicated, clearly labeled, and sealable container.
-
The container should be made of a material compatible with the chemical. A high-density polyethylene (B3416737) (HDPE) container is a suitable choice.
-
-
Liquid Waste:
-
If this compound is in a solvent, collect the solution in a separate, sealed, and clearly labeled waste container.
-
Do not mix with other solvent waste streams unless approved by your institution's EHS department.
-
-
Empty Containers:
-
The original containers of this compound must be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or methanol).
-
The rinsate from this process must be collected and disposed of as chemical waste.
-
After triple-rinsing, deface or remove the original label and dispose of the empty container in the regular trash or as directed by your institution's policies.
-
3. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the following information:
-
The words "Chemical Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of the waste
-
The date the waste was first added to the container
-
The name of the principal investigator or laboratory group
-
4. Storage of Chemical Waste:
-
Store the sealed and labeled waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is away from general laboratory traffic and incompatible chemicals.
5. Final Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste.
-
Professional chemical waste handlers will typically incinerate such materials at a licensed facility.
-
Never dispose of solid this compound in the regular trash or pour solutions containing the compound down the drain without explicit approval from your EHS department.
Quantitative Data Summary
| Parameter | Guideline |
| Satellite Accumulation Time | Do not exceed 12 months from the accumulation start date. |
| Maximum Container Size | Typically 5 gallons (approx. 20 liters) for liquid waste in a single container. |
| Empty Container Rinsing | Triple rinse with a suitable solvent. |
Experimental Protocols
Triple Rinsing of Empty Containers:
-
Add a small amount of a suitable solvent (e.g., 10-20% of the container's volume) to the empty this compound container.
-
Securely cap the container and swirl to ensure the solvent contacts all interior surfaces.
-
Pour the solvent rinsate into the designated liquid chemical waste container.
-
Repeat this rinsing process two more times for a total of three rinses.
-
Allow the container to air dry in a fume hood before disposal.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
